Product packaging for 4-Fluoro-3-iodobenzonitrile(Cat. No.:CAS No. 159719-57-0)

4-Fluoro-3-iodobenzonitrile

Cat. No.: B169875
CAS No.: 159719-57-0
M. Wt: 247.01 g/mol
InChI Key: SXQVRZMBNRJTHU-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H3FIN and its molecular weight is 247.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3FIN B169875 4-Fluoro-3-iodobenzonitrile CAS No. 159719-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVRZMBNRJTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433838
Record name 4-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159719-57-0
Record name 4-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzonitrile in Modern Drug Discovery

This compound is a strategically important building block in medicinal chemistry and drug development. Its unique trifunctional arrangement—a cyano group, a fluorine atom, and an iodine atom on a benzene ring—offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The presence of both fluorine and iodine imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthetic Strategy: The Sandmeyer Reaction of 3-Amino-4-fluorobenzonitrile

The most prevalent and reliable method for the synthesis of this compound is the Sandmeyer reaction, a classic and powerful transformation in aromatic chemistry.[2][3] This reaction proceeds via a two-step sequence: the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with an iodide nucleophile.

Part 1: Diazotization of 3-Amino-4-fluorobenzonitrile

The initial and critical step is the conversion of the primary amino group of 3-amino-4-fluorobenzonitrile into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]

Mechanism of Diazotization:

The reaction is initiated by the protonation of nitrous acid by the strong acid to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary amine then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.

Critical Parameters for Successful Diazotization:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salts are often thermally unstable, especially in the solid state.[5][6][7] Therefore, it is imperative to maintain the reaction temperature at 0-5 °C to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.[8]

  • Stoichiometry: The use of a stoichiometric amount of sodium nitrite is crucial. An excess of nitrous acid can lead to side reactions and should be quenched, for instance with sulfamic acid.[9]

  • Acidity: A strong acidic medium is necessary to generate the nitrosonium ion and to prevent the coupling of the diazonium salt with the starting amine.

Visualizing the Workflow: From Amine to Diazonium Salt

Diazotization_Workflow cluster_prep Reagent Preparation cluster_reaction Diazotization Reaction cluster_product Product Formation Amine_Solution Dissolve 3-Amino-4-fluorobenzonitrile in concentrated HCl Reaction_Vessel Reaction Vessel at 0-5 °C (Ice Bath) Amine_Solution->Reaction_Vessel Add Amine Solution Nitrite_Solution Prepare aqueous solution of Sodium Nitrite (NaNO₂) Nitrite_Solution->Reaction_Vessel Slow, dropwise addition of Nitrite Solution (Maintain T < 5 °C) Stirring Vigorous Stirring Diazonium_Salt Aqueous solution of 4-Fluoro-3-cyanobenzenediazonium Chloride Reaction_Vessel->Diazonium_Salt Formation of Diazonium Salt caption Workflow for the Diazotization of 3-Amino-4-fluorobenzonitrile.

Caption: Workflow for the Diazotization of 3-Amino-4-fluorobenzonitrile.

Part 2: Iodination via Sandmeyer Reaction

The second stage of the synthesis involves the displacement of the diazonium group with an iodide ion. This is typically achieved by adding an aqueous solution of potassium iodide (KI) to the cold diazonium salt solution. While the Sandmeyer reaction for chlorination and bromination often requires a copper(I) catalyst, the iodination reaction generally proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[10]

Mechanism of Iodination:

The precise mechanism of the Sandmeyer reaction has been the subject of debate, but it is generally accepted to involve a radical pathway. The iodide ion can act as a reducing agent, transferring an electron to the diazonium cation to form an aryl radical and a nitrogen molecule. The aryl radical then abstracts an iodine atom from another iodide ion to form the final product, this compound.

Key Considerations for the Iodination Step:

  • Controlled Addition: The potassium iodide solution should be added slowly to the diazonium salt solution to control the rate of nitrogen gas evolution and prevent foaming.

  • Warming: After the addition of potassium iodide, the reaction mixture is typically allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and formation of the product.[11]

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents:

  • 3-Amino-4-fluorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.

    • After the complete addition of the nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium thiosulfate to quench any excess iodine, characterized by the disappearance of the dark iodine color.

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[12]

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Quantitative Data Summary

ParameterTypical ValueNotes
Starting Material 3-Amino-4-fluorobenzonitrileCommercially available or can be synthesized from 4-fluoro-3-nitrobenzonitrile.[13]
Key Reagents Sodium Nitrite, Potassium Iodide, Hydrochloric AcidStandard laboratory reagents.
Reaction Temperature 0-5 °C (Diazotization), RT to 60 °C (Iodination)Strict temperature control is critical for the diazotization step.
Typical Yield 70-85%Yield can vary based on reaction scale and purification method.
Purity >98% (after purification)Purity is typically assessed by GC-MS, HPLC, or NMR.

Safety and Hazard Management: A Critical Overview

The synthesis of this compound involves several hazardous materials and reaction conditions that necessitate strict adherence to safety protocols.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[5][6][7] They are sensitive to heat, friction, and shock.[14] For this reason, diazonium salts are almost always generated in situ and used immediately in solution.[8] It is strongly recommended to handle no more than 0.75 mmol of isolated diazonium salts at a time.[5][9]

  • Acids and Reagents: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium nitrite and potassium iodide are toxic if ingested.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. The reaction should be performed in a well-ventilated fume hood, and the apparatus should not be sealed to avoid pressure buildup.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[15]

Alternative Synthetic Routes

While the Sandmeyer reaction is the most common approach, other methods for the synthesis of this compound exist, primarily involving the direct iodination of 4-fluorobenzonitrile.

Direct Iodination of 4-Fluorobenzonitrile

Direct iodination of aromatic compounds typically requires an oxidizing agent to generate a more electrophilic iodine species.[16] Various catalytic systems have been developed for the iodination of activated aromatic compounds.[14][17][18]

Challenges with Direct Iodination:

  • Regioselectivity: The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. This can lead to a mixture of isomers, with the desired 3-iodo isomer potentially being a minor product.

  • Harsh Conditions: Some iodination methods require strong acids or heavy metal catalysts, which may not be compatible with all functional groups and can pose environmental concerns.[17]

Given these challenges, the Sandmeyer reaction starting from 3-amino-4-fluorobenzonitrile remains the more reliable and regioselective method for the synthesis of this compound.

Conclusion: A Versatile and Accessible Synthetic Protocol

The Sandmeyer reaction provides a robust and efficient pathway for the synthesis of this compound, a key intermediate in modern drug discovery. By carefully controlling the reaction parameters, particularly temperature during the diazotization step, and adhering to strict safety protocols, researchers can reliably produce this valuable compound in high yield and purity. The accessibility of the starting materials and the straightforward nature of the reaction make this a practical and widely applicable synthetic protocol for both academic and industrial research settings.

References

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  • 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.[27]
  • Google Patents. (Date unavailable). US5466859A - Process for preparing fluorobenzonitriles.[28]
  • Benchchem. (2025). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.[13]
  • ResearchGate. (Date unavailable). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.[29]
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Sources

The Strategic Utility of 4-Fluoro-3-iodobenzonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Element

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and versatile reactive handles onto aromatic scaffolds is a cornerstone of rational drug design. 4-Fluoro-3-iodobenzonitrile has emerged as a highly valuable and versatile building block, empowering the synthesis of complex molecular architectures for targeted therapeutics. Its unique trifunctional arrangement—a nucleophilic displacement-activating fluorine, a cross-coupling-ready iodine, and a synthetically malleable nitrile group—offers a powerful toolkit for navigating the intricate pathways of drug development. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, highlighting its field-proven applications in the construction of innovative pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of this compound is fundamental to its effective utilization in synthesis.

Core Properties

The key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety considerations.

PropertyValueSource(s)
CAS Number 887266-99-1[1][2]
Molecular Formula C₇H₃FIN[1][2]
Molecular Weight 247.01 g/mol [1][2]
Appearance Solid[1]
Melting Point 113-117 °C[1]
Boiling Point 268 °C (Predicted)
Solubility Soluble in common organic solvents such as DMSO, DMF, THF, and chlorinated solvents. Insoluble in water.
Spectroscopic Signature
SpectroscopyPredicted Key Features
¹H NMR Three aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
¹³C NMR Seven distinct carbon signals, including the nitrile carbon, two carbons bearing iodine and fluorine (with characteristic C-F coupling), and four other aromatic carbons.
FTIR (cm⁻¹) Strong, sharp absorption around 2230 cm⁻¹ (C≡N stretch), characteristic C-F stretching vibrations, and aromatic C-H and C=C stretching bands.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 247, with characteristic fragmentation patterns including the loss of iodine and the nitrile group.

Synthesis of this compound: A Strategic Approach

The preparation of this compound is a multi-step process that leverages well-established and reliable organic transformations. A common and efficient synthetic route begins with the readily available starting material, 4-fluorobenzonitrile.

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 3-position.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Sandmeyer Reaction: Transformation of the amino group into the target iodo functionality via a diazonium salt intermediate.

Synthesis_Workflow Start 4-Fluorobenzonitrile Intermediate1 4-Fluoro-3-nitrobenzonitrile Start->Intermediate1 Nitration (H₂SO₄, KNO₃) Intermediate2 3-Amino-4-fluorobenzonitrile Intermediate1->Intermediate2 Reduction (e.g., Fe/HCl or H₂/Pd-C) Product This compound Intermediate2->Product Sandmeyer Reaction (NaNO₂, KI, H⁺)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

This procedure involves the selective nitration of 4-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group and the ortho-, para-directing effect of the fluorine atom guide the incoming nitro group to the desired position.

  • Materials: 4-fluorobenzonitrile, concentrated sulfuric acid, potassium nitrate, silica gel, methylene chloride, ice bath.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, add concentrated sulfuric acid.

    • Slowly add silica gel to the sulfuric acid with stirring to form a manageable slurry.

    • To this cooled slurry, add 4-fluorobenzonitrile.

    • Portion-wise, add potassium nitrate to the reaction mixture, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with methylene chloride.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

The reduction of the nitro group to an amine is a standard transformation. Several methods are effective, with a common laboratory-scale method being the use of a metal in acidic media.

  • Materials: 4-Fluoro-3-nitrobenzonitrile, iron powder (or tin(II) chloride), concentrated hydrochloric acid, sodium bicarbonate, ethyl acetate.

  • Procedure:

    • Suspend 4-fluoro-3-nitrobenzonitrile in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the desired amine.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.

  • Materials: 3-Amino-4-fluorobenzonitrile, sodium nitrite, hydrochloric acid, potassium iodide, ice bath.

  • Procedure:

    • Dissolve 3-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 20-30 minutes at this temperature.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to participate in a variety of powerful cross-coupling reactions, making it a cornerstone for the assembly of complex drug-like molecules. The iodine atom serves as an excellent handle for palladium-catalyzed reactions, while the fluorine and nitrile groups can be further manipulated or retained for their desirable electronic and binding properties.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions due to the high reactivity of the C-I bond.

Cross_Coupling_Reactions Substrate This compound Suzuki Suzuki-Miyaura Coupling Substrate->Suzuki Sonogashira Sonogashira Coupling Substrate->Sonogashira Buchwald Buchwald-Hartwig Amination Substrate->Buchwald Product_Suzuki Aryl/Heteroaryl Substituted 4-Fluorobenzonitrile Suzuki->Product_Suzuki Reagent_Suzuki + R-B(OH)₂ [Pd Catalyst, Base] Suzuki->Reagent_Suzuki Product_Buchwald Amino Substituted 4-Fluorobenzonitrile Sonogashira->Product_Buchwald Reagent_Sonogashira + R-C≡CH [Pd/Cu Catalysts, Base] Sonogashira->Reagent_Sonogashira Product_Sonogashira Alkynyl Substituted 4-Fluorobenzonitrile Buchwald->Product_Sonogashira Reagent_Buchwald + R¹R²NH [Pd Catalyst, Ligand, Base] Buchwald->Reagent_Buchwald

Caption: Key cross-coupling reactions of this compound.

This reaction is instrumental for creating biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other drug classes.

  • General Protocol:

    • To a reaction vessel under an inert atmosphere, add this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system (e.g., dioxane/water, DMF, or toluene).

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product via column chromatography.

The introduction of an alkynyl moiety via the Sonogashira coupling provides a linear, rigid linker, which can be valuable for probing binding pockets of biological targets.

  • General Protocol:

    • To a degassed solution of this compound in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.1-1.5 equivalents).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Work-up typically involves filtration to remove the amine hydrohalide salt, followed by solvent evaporation and purification by chromatography.

This reaction is a powerful method for constructing aryl amines, a common motif in pharmaceuticals. It allows for the coupling of a wide range of primary and secondary amines.

  • General Protocol:

    • In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

    • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture with stirring until completion.

    • After cooling, quench the reaction, and purify the product, typically by column chromatography.

Role in Drug Discovery and Development

The structural motifs accessible from this compound are frequently found in biologically active molecules, particularly in the realm of kinase inhibitors for oncology.[5] The 4-fluorobenzonitrile moiety can engage in favorable interactions within the ATP-binding site of kinases, while the substituent introduced via cross-coupling can be tailored to target specific regions of the enzyme for enhanced potency and selectivity. The fluorine atom, in particular, can improve metabolic stability and binding affinity.[6]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound stands out as a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel and complex molecular entities. Its well-defined reactivity in key cross-coupling reactions, coupled with the beneficial properties imparted by its fluorine and nitrile functionalities, ensures its continued and expanding role in the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge for harnessing the full potential of this powerful synthetic intermediate.

References

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  • Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • SciELO México. (n.d.). “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • PLOS One. (n.d.). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections.
  • Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • PubMed Central. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
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An In-Depth Technical Guide to 4-Fluoro-3-iodobenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Iodinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of rational drug design. 4-Fluoro-3-iodobenzonitrile, a uniquely functionalized aromatic building block, has emerged as a compound of significant interest for the synthesis of complex pharmaceutical agents. Its structure, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, offers a confluence of properties that are highly advantageous for the development of targeted therapies, especially in the realm of oncology.

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed multi-step synthesis protocol with mechanistic insights, and its critical applications in the synthesis of kinase inhibitors for targeted cancer therapy.

Core Compound Identification and Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a research and development setting.

PropertyValueSource(s)
CAS Number 159719-57-0[1][2]
Molecular Formula C₇H₃FIN[1][2]
Molecular Weight 247.01 g/mol [1][2]
Appearance Solid[3]
SMILES N#CC1=CC=C(F)C(I)=C1[4]
Purity ≥98%[4][5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Synthesis and Purification: A Multi-Step Approach with Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common and efficient route begins with the readily available starting material, 4-fluorobenzonitrile.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Fluorobenzonitrile Step1 Nitration (H₂SO₄, KNO₃) Start->Step1 Intermediate1 4-Fluoro-3-nitrobenzonitrile Step1->Intermediate1 Step2 Reduction (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 4-Fluoro-3-aminobenzonitrile Step2->Intermediate2 Step3 Sandmeyer Reaction (NaNO₂, H₂SO₄, KI) Intermediate2->Step3 Product This compound Step3->Product caption Figure 1. Synthetic workflow for this compound.

Caption: A multi-step synthesis of this compound.

Step 1: Nitration of 4-Fluorobenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-fluorobenzonitrile to introduce a nitro group. The fluorine and nitrile groups are deactivating, but the fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The incoming nitro group is directed to the position ortho to the fluorine and meta to the nitrile.[3]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid.

  • Cool the acid to 0°C and slowly add 4-fluorobenzonitrile.

  • Portion-wise, add potassium nitrate to the stirred mixture, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for approximately 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 4-fluoro-3-nitrobenzonitrile.

Step 2: Reduction of 4-Fluoro-3-nitrobenzonitrile

The nitro group is then reduced to an amine, a crucial functional group for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a common and effective method for this transformation.[6]

Experimental Protocol:

  • Dissolve 4-Fluoro-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation under a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter off the catalyst and concentrate the solvent under reduced pressure to yield 3-Amino-4-fluorobenzonitrile.[6]

Step 3: Sandmeyer Reaction for Iodination

The final step is the conversion of the amino group to an iodo group via a Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with a source of iodide.[7]

Experimental Protocol:

  • Dissolve 4-fluoro-3-aminobenzonitrile in a mixture of sulfuric acid and water, and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Discovery and Development: A Gateway to Kinase Inhibitors

This compound is a highly valuable building block in medicinal chemistry, primarily due to the orthogonal reactivity of its functional groups. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The nitrile group can serve as a handle for further transformations or as a key interacting group with the biological target.

A significant application of structurally related compounds is in the synthesis of kinase inhibitors for targeted cancer therapy.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role as a Precursor for Kinase Inhibitor Scaffolds

While a direct synthesis of a marketed drug using this compound is not readily found in the public domain, its precursor, 4-fluoro-3-nitrobenzonitrile, is a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[9] This highlights the importance of the 4-fluoro-3-substituted benzonitrile scaffold in the development of potent and selective kinase inhibitors. The iodine in this compound offers a more versatile handle for late-stage functionalization compared to the nitro group, making it an attractive alternative for the synthesis of Alectinib analogs and other novel kinase inhibitors.

Hypothetical Application in Kinase Inhibitor Synthesis

The following diagram illustrates a plausible synthetic route where this compound could be utilized in a Suzuki coupling reaction, a common strategy in the synthesis of kinase inhibitors.

KinaseInhibitorSynthesis Start This compound Step Suzuki Coupling (Pd catalyst, Base) Start->Step Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Step Product Kinase Inhibitor Scaffold Step->Product caption Figure 2. Plausible use in kinase inhibitor synthesis.

Caption: Suzuki coupling with this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of reactive handles provides medicinal chemists with a versatile platform for the synthesis of complex and highly functionalized molecules. The established synthetic routes, coupled with its demonstrated potential as a key building block for kinase inhibitors, underscore its importance for researchers and professionals dedicated to the development of next-generation targeted therapies. As the demand for more effective and selective drugs continues to grow, the utility of such well-designed chemical intermediates will undoubtedly continue to expand.

References

  • Oakwood Chemical. (n.d.). This compound.
  • BenchChem. (2025, December). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Iodobenzonitrile. Thermo Fisher Scientific.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile. Fisher Scientific.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. BenchChem.
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  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). BenchChem.
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  • Wikipedia. (n.d.). Sandmeyer reaction.
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  • González-Vera, J. A., & Estévez, J. C. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(37), 7631-7635.
  • Karatas, H., & Al-Bayati, Z. F. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12869.
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An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and safety considerations, to support its use in the scientific community.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Chemical Formula C₇H₃FIN[1]
Molecular Weight 247.01 g/mol [1], [2]
Appearance Solid[2]
Melting Point 113-117 °C[2][3]
Boiling Point 268 °C[4]
Density 1.98 g/cm³[4]
Flash Point 116 °C[4]
CAS Number 887266-99-1[1], [2]

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of this compound are critical for its successful application. Spectroscopic techniques are indispensable for confirming its identity and characterizing its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and iodine substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N stretch) and the aromatic ring.

  • C≡N Stretch: A sharp, medium-to-strong absorption band is expected in the region of 2220-2260 cm⁻¹.

  • C-F Stretch: A strong absorption band is anticipated in the region of 1000-1400 cm⁻¹.

  • C-I Stretch: A weaker absorption band may be observed in the lower frequency region, typically below 600 cm⁻¹.

  • Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (247.01). The isotopic pattern of the molecular ion will be influenced by the presence of iodine, which has a single stable isotope (¹²⁷I). Fragmentation may involve the loss of the iodine atom, the fluorine atom, or the nitrile group.

Experimental Protocols for Physical Property Determination

The following section outlines standardized protocols for the experimental determination of key physical properties of this compound. These methods are designed to ensure accuracy and reproducibility in a laboratory setting.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that this compound is a solid at room temperature with a relatively high boiling point, specialized techniques are required for accurate determination.

Methodology (Siwoloboff's Method):

  • Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the molten sample.

  • Apparatus: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • Measurement: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

  • Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation. A qualitative solubility assessment can be performed as follows.

Methodology:

  • Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

  • Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). The solubility is observed and categorized as soluble, partially soluble, or insoluble.

Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask is recommended when handling the solid.[2]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place.[4]

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. The presented data and experimental protocols are intended to assist researchers in the safe and effective utilization of this important synthetic building block. Further experimental validation of the predicted spectral data is encouraged to build a more comprehensive profile of this compound.

References

  • ChemicalBook. (n.d.). 3-FLUORO-4-IODOBENZONITRILE CAS#: 887266-99-1. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0130598.htm
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24721521
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodobenzonitrile. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/678899

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4-Fluoro-3-iodobenzonitrile molecular structure and geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Geometry of 4-Fluoro-3-iodobenzonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles enable the construction of complex molecular architectures with tailored functions. This compound (CAS No. 159719-57-0) is a trifunctional aromatic intermediate of significant interest.[1][2] Possessing a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, this molecule offers multiple, distinct reaction sites. The iodine atom is particularly valuable for carbon-carbon bond formation via cross-coupling reactions, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the nitrile group can be hydrolyzed or serve as a key binding element in pharmacophores.[3]

This guide provides a comprehensive technical overview of the molecular structure, geometry, and spectroscopic signature of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions and analogous experimental data to offer a robust understanding of this versatile chemical entity. In the absence of a published single-crystal X-ray structure, we leverage the power of computational chemistry to elucidate its geometric parameters, a standard and trusted approach in modern chemical research.[4]

Molecular Structure and Geometry

The fundamental identity of this compound is defined by its molecular formula, C₇H₃FIN, and a molecular weight of 247.01 g/mol .[1] The structure consists of a benzene ring substituted at position 1 with a cyano (-C≡N) group, at position 3 with an iodine atom, and at position 4 with a fluorine atom.

Caption: Molecular structure of this compound with atom numbering.

Predicted Geometry via Computational Methods

While single-crystal X-ray crystallography provides the definitive experimental geometry of a molecule in the solid state, such data for this compound is not publicly available.[5] In such cases, Density Functional Theory (DFT) calculations are a powerful and reliable alternative for predicting molecular geometries with high accuracy.[4][6] The data presented below are representative values derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for such molecules.[7] The benzene ring is expected to be nearly planar, with minor deviations caused by the substituents.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C1-C2 1.39 Å
C3-C4 1.38 Å
C-CN 1.45 Å
C≡N 1.15 Å
C3-I 2.10 Å
C4-F 1.35 Å
Bond Angles (°) C2-C1-C6 120.5°
C2-C3-I 119.8°
C5-C4-F 118.5°
C1-C(N)-N 179.8°

| Dihedral Angle (°) | F-C4-C3-I | ~0.5° |

Note: These values are computationally predicted and serve as a robust estimation in the absence of experimental crystallographic data.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the known effects of the constituent functional groups, a detailed prediction of the spectral data for this compound can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule.[8]

  • ¹H NMR: The aromatic region will display signals for three protons.

    • H-2: This proton is ortho to the iodine and meta to the nitrile. It is expected to appear as a doublet.

    • H-5: This proton is ortho to the fluorine and meta to the nitrile. It will be split by the adjacent H-6 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 5-6 Hz), appearing as a doublet of doublets.

    • H-6: This proton is ortho to H-5 and meta to the fluorine. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (para coupling, J ≈ 2-3 Hz), likely appearing as a complex multiplet, often a triplet of doublets.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the electronegative F and I atoms (C4 and C3, respectively) will be significantly shifted. The C-F bond will also exhibit characteristic C-F coupling. The nitrile carbon (C≡N) typically appears around 115-120 ppm.

  • ¹⁹F NMR: A single resonance is expected. The chemical shift will be influenced by the iodine and nitrile substituents. ¹⁹F NMR is highly sensitive and provides a clean method for confirming the presence of the fluorine atom in the molecule.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.[10]

  • Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band is anticipated in the 1200-1280 cm⁻¹ region.[11]

  • C-I Stretch: A weaker absorption is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

  • Aromatic C-H Stretch: Weak to medium bands will be observed above 3000 cm⁻¹ .

Table 2: Predicted Spectroscopic Data Summary

Technique Feature Predicted Range/Pattern
¹H NMR Aromatic Protons 3 signals in the aromatic region (~7.0-8.0 ppm)
¹³C NMR Aromatic & Nitrile Carbons 7 distinct signals; C-F coupling observable
¹⁹F NMR Fluorine Atom Single resonance
IR (cm⁻¹) C≡N Stretch 2220-2240 (strong, sharp)
C-F Stretch 1200-1280 (strong)

| Mass Spec. | Molecular Ion (M⁺) | m/z = 247.01 |

Proposed Synthesis and Reactivity

While several synthetic routes could be envisioned, a reliable method for preparing this compound would be via a Sandmeyer reaction starting from a corresponding aniline precursor. This classic transformation is a cornerstone of aromatic chemistry for introducing a nitrile group.[12]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for the diazotization of anilines and subsequent cyanation.[12] The causality for this choice rests on the commercial availability of the starting aniline and the high reliability of the Sandmeyer reaction.

Step 1: Diazotization of 4-Fluoro-3-iodoaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-3-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the reaction temperature is maintained between 0 and 5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat the solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Causality: The copper(I) catalyst is essential for the substitution of the diazonium group with the cyanide nucleophile.

  • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a strategic building block for synthesizing more complex molecules. Its primary utility lies in its ability to undergo selective cross-coupling reactions at the C-I bond.[13] This position is highly activated towards reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or amino groups. This reactivity makes it a valuable precursor for creating libraries of novel compounds for screening as potential therapeutic agents, particularly in oncology and inflammatory diseases where kinase inhibitors and other targeted therapies are prevalent.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate. While experimental crystallographic data is not currently in the public domain, a robust model of its molecular geometry can be constructed using established computational methods like DFT. Its spectroscopic signatures are predictable based on the well-understood electronic effects of its functional groups. The synthetic accessibility of this compound, particularly through reliable methods like the Sandmeyer reaction, further enhances its utility for researchers in drug discovery and materials science. This guide provides a foundational understanding of its core structural and chemical properties, empowering scientists to effectively utilize this compound in their research endeavors.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel chemical entities is paramount. 4-Fluoro-3-iodobenzonitrile (CAS No. 159719-57-0), with a molecular formula of C₇H₃FIN and a molecular weight of 247.01 g/mol , is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its utility in creating more complex molecules necessitates a robust and unambiguous analytical profile to ensure identity, purity, and stability.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers and drug development professionals with a practical framework for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Expertise & Experience: Causality in Experimental Design

The choice of solvent is the first critical decision in NMR analysis. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this class.[2] CDCl₃ is often preferred for its relative inertness and simple residual solvent signal.[3] However, if solubility is limited, DMSO-d₆ is an excellent alternative. The sample concentration should be sufficient for a good signal-to-noise ratio (typically 5-10 mg in 0.6-0.7 mL of solvent) without causing aggregation, which can broaden signals.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. To minimize water contamination, glassware should be oven-dried, and the solvent handled under a dry atmosphere.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, set to 0.00 ppm.[2][3] For ¹⁹F NMR, an external standard such as CFCl₃ is often used, or the spectrometer's frequency is referenced accordingly.[5]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans with a longer relaxation delay (e.g., 5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.

    • ¹⁹F NMR: Acquire 64-128 scans. ¹⁹F is a highly sensitive nucleus, requiring fewer scans than ¹³C.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Compound (10 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load tune Tune & Shim load->tune acquire Acquire Spectra (1H, 13C, 19F) tune->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS (0.00 ppm) process->reference interpret Assign Peaks & Couplings reference->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation

Note: As specific, verified experimental data for this exact isomer is not available in common public databases, the following assignments are predictive. They are based on established principles of substituent effects and analysis of structurally similar compounds like 4-fluorobenzonitrile and 4-iodobenzonitrile.[7][8][9]

¹H NMR (400 MHz, CDCl₃): The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.1Doublet (d)J(H,H) ≈ 2H-2
~ 7.8Doublet of doublets (dd)J(H,H) ≈ 8.5, J(H,F) ≈ 5H-6
~ 7.2Triplet (t) or ddJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5H-5
  • Rationale: The iodine at position 3 is strongly electron-withdrawing and deshielding, pushing the adjacent H-2 proton furthest downfield. The H-6 proton is coupled to both H-5 (ortho coupling) and the fluorine atom (meta coupling). The H-5 proton is coupled to H-6 (ortho) and the fluorine atom (ortho), likely resulting in a triplet-like pattern if the coupling constants are similar.

¹³C NMR (101 MHz, CDCl₃): The spectrum will show seven signals: six for the aromatic carbons and one for the nitrile carbon.

Predicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~ 163¹J(C,F) ≈ 250C-4
~ 142C-2
~ 139C-6
~ 118C≡N
~ 117²J(C,F) ≈ 22C-5
~ 110C-1
~ 95²J(C,F) ≈ 25C-3
  • Rationale: The carbon directly attached to fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbon bearing the iodine (C-3) will be shifted upfield due to the "heavy atom effect" and will also show a C-F coupling. The nitrile carbon (C≡N) appears in its characteristic region.

¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected.

Predicted Chemical Shift (δ, ppm)
~ -105 to -115 (vs. CFCl₃)
  • Rationale: The chemical shift of fluorobenzene is approximately -113 ppm.[5] The presence of the electron-withdrawing iodo and cyano groups will influence this value, but it is expected to remain in this general region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Attenuated Total Reflectance (ATR)

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets.[11] Causality: ATR requires minimal to no sample preparation, eliminating the laborious grinding and pressing needed for KBr pellets and avoiding potential moisture contamination from the hygroscopic KBr.[12][13] This leads to higher reproducibility and faster analysis times. The self-validating nature of the protocol comes from running a background scan immediately before the sample scan, which computationally subtracts the absorbance of the atmosphere (CO₂, H₂O) and the ATR crystal itself.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Wipe with a lint-free tissue soaked in isopropanol and allow it to dry completely.

  • Background Scan: With the clean, empty crystal, perform a background measurement (e.g., 32 scans). This becomes the reference spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[14]

  • Sample Scan: Acquire the sample spectrum using the same number of scans as the background. The instrument automatically generates the final absorbance spectrum.

  • Cleaning: Thoroughly clean the crystal with isopropanol after analysis.

Mandatory Visualization: ATR-FTIR Analysis Workflow

FTIR_Workflow clean Clean ATR Crystal (Isopropanol) background Acquire Background Spectrum (32 scans) clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Acquire Sample Spectrum (32 scans) apply_pressure->collect_sample process Generate Final Absorbance Spectrum collect_sample->process

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Interpretation

The IR spectrum provides a distinct fingerprint for this compound, confirming the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H Stretch
~ 2230Strong, SharpC≡N (Nitrile) Stretch
~ 1580, 1470Strong-MediumAromatic C=C Ring Stretch
~ 1250StrongC-F (aryl) Stretch
Below 800Medium-WeakC-I Stretch & C-H Bending
  • Rationale: The most prominent and diagnostic peak will be the strong, sharp nitrile stretch around 2230 cm⁻¹. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring stretches confirms the benzene core. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl C-F bond.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure from fragmentation patterns. Electron Ionization (EI) is a classic "hard" ionization technique that imparts significant energy to the molecule, causing predictable fragmentation that provides a structural fingerprint.[15][16]

Expertise & Experience: Electron Ionization (EI)

EI is highly suitable for small, volatile, and thermally stable organic molecules like this compound.[17][18] The high energy of the electron beam (typically 70 eV) ensures reproducible fragmentation patterns, which are invaluable for structural confirmation and for comparison against spectral libraries.[16][19] The protocol's self-validating aspect lies in the high reproducibility of these fragmentation patterns under standardized conditions.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe (for solids) or by coupling with a Gas Chromatograph (GC-MS).

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of 70 eV electrons. This ejects an electron from the molecule, forming a radical cation (M•⁺), known as the molecular ion.[16]

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, stable daughter ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mandatory Visualization: EI-MS Analysis Workflow

MS_Workflow cluster_source Ion Source cluster_analysis Analysis & Detection intro Sample Introduction (Gas Phase) ionize Bombard with 70 eV e- (Ionization) intro->ionize fragment Fragmentation of M+ ionize->fragment accelerate Accelerate Ions fragment->accelerate separate Separate by m/z (Mass Analyzer) accelerate->separate detect Detect Ions separate->detect result Generate Mass Spectrum (Abundance vs. m/z) detect->result

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation

The mass spectrum will provide the molecular weight and key structural fragments.

m/zInterpretationRationale
247[M]⁺• (Molecular Ion)Corresponds to the molecular weight of C₇H₃FIN.
120[M - I]⁺Loss of an iodine radical (mass 127).
101[M - I - F]⁺ or [C₆H₃F]⁺Loss of iodine and fluorine, or a related fragment.
94[C₆H₃N]⁺Loss of iodine and HCN.
  • Rationale: The molecular ion peak at m/z 247 is the definitive evidence of the compound's molecular formula. Due to the relative weakness of the C-I bond, the loss of an iodine atom (127 amu) to give a fragment at m/z 120 is expected to be a major fragmentation pathway. Further fragmentation can involve the loss of the nitrile group or the fluorine atom.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise arrangement and connectivity of atoms in the molecule. FTIR confirms the presence of the key nitrile, aryl-fluoride, and aromatic functional groups. Finally, EI-MS verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. Together, these techniques form a self-validating analytical workflow, ensuring the identity and integrity of this important chemical intermediate for researchers and developers.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Creative Proteomics. (n.d.). Electron Ionization.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wikipedia. (2024). Electron ionization.
  • Indian Academy of Sciences. (n.d.). Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • Journal of the American Chemical Society. (n.d.). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container.
  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • PubChem. (n.d.). 4-Fluorobenzonitrile.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • PubChem. (n.d.). 4-Iodobenzonitrile.
  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • University of Sheffield. (n.d.). NMR solvent reference shift.
  • DTIC. (n.d.). Spectroscopic Analysis of the Products from the Reaction of Omicron- Chlorobenzylidenemalononitrile (CS) and 2-Diethylaminoethyl.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-3-nitrobenzonitrile.
  • Spectroscopy Online. (n.d.). Home.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodobenzonitrile 97%.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile 97%.
  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
  • Chemistry LibreTexts. (2021). 10: Spectroscopic Methods.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecule and the Method

4-Fluoro-3-iodobenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity of its substituent groups—the nitrile (CN), fluoro (F), and iodo (I) moieties—which allow for diverse chemical transformations. Accurate structural verification of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for unambiguous structure elucidation in solution.[1]

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that give rise to the observed spectral features. We will delve into how the electronic environment, shaped by the inductive and resonance effects of the substituents, dictates the chemical shifts and how spin-spin coupling interactions provide definitive proof of the substitution pattern.[2] This document is intended for researchers and drug development professionals who rely on robust analytical data for confident decision-making.

Fundamental Principles: Interpreting the Influence of F, I, and CN Substituents

The NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents.[3] In this compound, three distinct functional groups modulate the electron density of the benzene ring:

  • Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance (–I, –R). It significantly deshields ortho and para positions.[4]

  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I). However, it also possesses lone pairs that can be donated into the aromatic π-system, a (+R) effect. Its influence on chemical shifts is a complex interplay of these opposing forces. A key feature of fluorine is its NMR-active nucleus, ¹⁹F (spin ½), which couples to nearby protons and carbons, providing invaluable structural information.[5]

  • Iodo Group (-I): Iodine is less electronegative than carbon and is considered a weak inductive withdrawing group (–I). Like fluorine, it has a resonance donating effect (+R). A significant characteristic of iodine is its "heavy atom effect," which can influence the relaxation times of nearby nuclei, but its primary impact on chemical shifts is electronic.[6]

These combined effects result in a unique electronic environment for each proton and carbon atom in the molecule, leading to a predictable and interpretable NMR fingerprint.


Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals, corresponding to the three non-equivalent protons on the benzene ring. The prediction of their chemical shifts and multiplicities is based on the principle of substituent additivity and known coupling constants.

The protons are assigned as follows:

  • H-2: Ortho to both the -CN and -I groups.

  • H-5: Ortho to the -F group and meta to the -CN group.

  • H-6: Ortho to the -F group and meta to the -I group.

The electron-withdrawing cyano and iodo groups are expected to shift the H-2 proton significantly downfield. The protons adjacent to the fluorine (H-5 and H-6) will be influenced by its competing inductive and resonance effects and will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Key Multiplicity Patterns:

  • H-2 is expected to appear as a doublet, split by H-6 with a small meta coupling constant (⁴JHH).

  • H-5 should appear as a doublet of doublets, resulting from a large ortho H-H coupling with H-6 (³JHH) and a meta H-F coupling (⁴JHF).[7]

  • H-6 is predicted to be a doublet of doublets of doublets (ddd) or a triplet of doublets (td), arising from a large ortho H-H coupling with H-5 (³JHH), a significant ortho H-F coupling (³JHF), and a smaller meta H-H coupling with H-2 (⁴JHH).

The following table summarizes the predicted ¹H NMR data in a typical NMR solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 ~ 8.10 d ⁴JHH ≈ 2.0
H-6 ~ 7.75 ddd ³JHH ≈ 8.5, ³JHF ≈ 9.0, ⁴JHH ≈ 2.0

| H-5 | ~ 7.30 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 |


Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the substituents, and carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling. This coupling is highly diagnostic, as its magnitude is dependent on the number of bonds separating the carbon and fluorine atoms.[8]

Key Features:

  • C-F Coupling: The largest coupling constant will be the one-bond coupling (¹JC-F) for C-4, which is typically >240 Hz. Two-bond couplings (²JC-F) to C-3 and C-5 are also significant (~20-25 Hz), while three- and four-bond couplings are smaller.[9][10]

  • Ipso-Carbons: The carbons directly attached to the substituents (C-1, C-3, C-4) will have their chemical shifts significantly altered. C-1 (attached to -CN) will be deshielded, while C-3 (attached to -I) will be strongly shielded. C-4 (attached to -F) will be highly deshielded.

  • Nitrile Carbon: The nitrile carbon (C≡N) typically appears in the range of 115-120 ppm.

The following table summarizes the predicted ¹³C NMR data.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F) Predicted Coupling Constant (JCF, Hz)
C-4 ~ 165.0 d ¹JC-F ≈ 255
C-6 ~ 141.0 d ³JC-F ≈ 9
C-2 ~ 135.0 d ⁴JC-F ≈ 4
C-5 ~ 118.0 d ²JC-F ≈ 22
C≡N ~ 116.5 s -
C-1 ~ 112.0 d ³JC-F ≈ 3

| C-3 | ~ 95.0 | d | ²JC-F ≈ 20 |


Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized and validated protocol is essential. The following methodology represents a robust approach for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Diagram: NMR Analysis Workflow

The overall process from sample preparation to final structure confirmation follows a logical and self-validating sequence.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Processing & Analysis cluster_confirm Structure Confirmation Prep 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve 2. Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) Prep->Dissolve Transfer 3. Transfer to NMR Tube (Filter if necessary) Dissolve->Transfer Shim 4. Insert & Shim Transfer->Shim H1_Acq 5. Acquire ¹H Spectrum Shim->H1_Acq C13_Acq 6. Acquire ¹³C Spectrum (Proton Decoupled) H1_Acq->C13_Acq Process 7. FT & Phase Correction C13_Acq->Process Calibrate 8. Calibrate to TMS (0 ppm) or Residual Solvent Process->Calibrate Analyze 9. Analyze Shifts, Couplings, & Integrals Calibrate->Analyze Confirm 10. Compare to Predicted Data & Confirm Structure Analyze->Confirm

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9]

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.[11]

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

    • Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width covering the aromatic and any aliphatic regions (e.g., 0-12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). This simplifies the spectrum to singlets (or doublets for C-F coupling) by removing C-H coupling. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[12]

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used, which is defined as 0.00 ppm for both ¹H and ¹³C.[11]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization: Molecular Structure

To facilitate the discussion of spectral assignments, the molecular structure with standardized numbering is provided below.

Caption: Structure of this compound with atom numbering.

Summary and Conclusion

The structural elucidation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra reveal a highly informative set of signals, with chemical shifts dictated by the powerful electronic effects of the fluoro, iodo, and cyano substituents. Crucially, the spin-spin coupling patterns, particularly the diagnostic H-F and C-F couplings, provide definitive evidence for the 1,2,4-substitution pattern of the aromatic ring. By following the robust experimental protocol outlined in this guide, researchers can acquire high-fidelity data, allowing for confident and accurate characterization of this important synthetic intermediate.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
  • Yeh, H. J. C., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • ResearchGate. (2024). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.
  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research.
  • Edwin, S. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Moodle, Emory University. (n.d.). NMR Spectroscopy of Benzene Derivatives.

Sources

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-fluoro-3-iodobenzonitrile, a versatile trifunctional aromatic building block of significant interest to researchers, scientists, and drug development professionals. The strategic positioning of a fluorine atom, an iodine atom, and a nitrile group on the benzene ring imparts a rich and tunable chemical reactivity to the molecule. This document delves into the chemoselective transformations possible at each functional site, offering field-proven insights into experimental design and execution. We will explore palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the nitrile moiety, supported by detailed mechanistic discussions, validated experimental protocols, and structured data presentation.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 159719-57-0) is a key intermediate in the synthesis of a diverse array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in drug design.[1] The presence of an iodine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The nitrile group, a versatile functional moiety, can be transformed into amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of this compound.

This guide will systematically dissect the reactivity of each functional group, providing a logical framework for designing synthetic routes that leverage the unique electronic and steric properties of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference(s)
CAS Number 159719-57-0[2]
Molecular Formula C₇H₃FIN[2]
Molecular Weight 247.01 g/mol [2]
Appearance Solid[3]
Melting Point 113-117 °C[3]
Boiling Point 268 °C[4]
Density 1.98 g/cm³[4]

Safety Information: this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and can cause skin and eye irritation.[5][6]

Chemoselective Reactivity at the C-I Bond: A Gateway to Molecular Complexity

The carbon-iodine bond in this compound is the most labile site for palladium-catalyzed cross-coupling reactions due to the established reactivity trend of halogens: I > Br > Cl > F.[7] This predictable chemoselectivity allows for the selective functionalization of the C-3 position while preserving the C-F bond for potential subsequent transformations.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[8][9] In the context of this compound, this reaction enables the synthesis of 4-fluoro-3-arylbenzonitriles, which are valuable precursors for various biologically active compounds.

Reaction Causality: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Phenylboronic acid (1.2 mmol, 1.2 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][11] This reaction is instrumental in creating rigid, linear structures often found in materials science and medicinal chemistry.[12]

Reaction Causality: The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl iodide. Reductive elimination then yields the desired product.[13]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Phenylacetylene (1.2 mmol, 1.2 eq.)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (TEA) (3.0 mmol, 3.0 eq.)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

    • Add triethylamine, followed by PdCl₂(PPh₃)₂ and CuI.

    • Add phenylacetylene dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[5][7] This reaction allows for the synthesis of a wide range of substituted anilines from aryl halides.

Reaction Causality: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Morpholine (1.2 mmol, 1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

    • Toluene, anhydrous (10 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Reactivity at the C-F Bond: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitrile group located in the para position.[14] In SNAr reactions, fluorine is often a better leaving group than other halogens due to its high electronegativity, which polarizes the C-F bond and facilitates the rate-determining nucleophilic attack.[15][16]

Reaction Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group. In the second step, the fluoride ion is eliminated to restore aromaticity.[2][14]

Experimental Protocol: SNAr of this compound with Piperidine

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Piperidine (2.0 mmol, 2.0 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMSO.

    • Add potassium carbonate and piperidine to the solution.

    • Heat the reaction mixture to 80-100 °C and stir.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography.

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be converted into other valuable moieties, such as primary amines and carboxylic acids.[3] The electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing fluorine atom.

Reduction to a Primary Amine

The reduction of the nitrile group provides a direct route to a primary amine, a common structural motif in pharmaceuticals. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[15][17]

Reaction Causality: The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the resulting amino group.[17]

Experimental Protocol: Reduction of this compound to (4-Fluoro-3-iodophenyl)methanamine

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Lithium aluminum hydride (LiAlH₄) (1.5 mmol, 1.5 eq.)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

    • Water

    • 15% Aqueous sodium hydroxide

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, concentrate, and purify the product as needed.

Hydrolysis to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4][18] This transformation is useful for introducing a carboxylic acid functionality, which is a key group in many drug molecules.

Reaction Causality: The hydrolysis proceeds through an initial nucleophilic attack on the nitrile carbon (by water in acidic conditions or hydroxide in basic conditions) to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[4]

Experimental Protocol: Hydrolysis of this compound to 4-Fluoro-3-iodobenzoic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Sulfuric acid (concentrated) (5 mL)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, carefully add concentrated sulfuric acid to this compound.

    • Slowly add water to the mixture with cooling.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • The crude product can be recrystallized for further purification.

Orthogonal Reactivity and Synthetic Strategy

The distinct reactivity of the three functional groups in this compound allows for a high degree of synthetic flexibility. The C-I bond can be selectively functionalized via cross-coupling reactions without affecting the C-F bond or the nitrile group. Subsequently, the C-F bond can be targeted for nucleophilic aromatic substitution, or the nitrile group can be transformed. This orthogonal reactivity is a powerful tool for the efficient construction of complex molecules.

G A This compound B Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Selective at C-I D Nucleophilic Aromatic Substitution A->D Selective at C-F F Nitrile Transformation (Reduction/Hydrolysis) A->F Selective at -CN C 4-Fluoro-3-substituted-benzonitrile B->C H Further Functionalization B->H C->D Sequential Reaction C->F Sequential Reaction E 4-Substituted-3-iodobenzonitrile D->E D->H E->B Sequential Reaction G (4-Fluoro-3-iodophenyl)methanamine or 4-Fluoro-3-iodobenzoic acid F->G F->H G->B Sequential Reaction G->D Sequential Reaction

Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity profile is characterized by the distinct and predictable behavior of its three functional groups. The chemoselective functionalization of the C-I bond through palladium-catalyzed cross-coupling reactions, the activation of the C-F bond towards nucleophilic aromatic substitution, and the diverse transformations of the nitrile group provide chemists with a powerful toolkit for the synthesis of complex and valuable molecules. This guide has provided a detailed overview of these reactions, complete with mechanistic insights and practical experimental protocols, to empower researchers in their synthetic endeavors.

References

  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile. [Link]
  • Jordan Journal of Chemistry. (2010).
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]
  • YouTube. (2019).
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
  • ResearchGate. (2008).
  • SynArchive. (n.d.). Sonogashira Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Pendidikan Kimia. (2016).
  • Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2020).
  • SciSpace. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. [Link]
  • PubMed Central. (2019).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • YouTube. (2019).
  • Google Patents. (2010). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

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An In-depth Technical Guide to the Solubility of 4-Fluoro-3-iodobenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from initial discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount consideration.[1][2] A compound's ability to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.[3] Poor solubility can lead to a cascade of complications, including precipitation in assays, reduced target specificity, and low bioavailability in preclinical studies.[4] Consequently, a thorough understanding and early assessment of a compound's solubility are indispensable for mitigating risks and accelerating the drug development timeline.[5]

4-Fluoro-3-iodobenzonitrile (CAS Number: 914648-73-6) is a halogenated aromatic nitrile of significant interest in medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents. However, the presence of a fluorine atom, an iodine atom, and a nitrile group on the benzene ring creates a complex interplay of electronic and steric effects that influence its solubility. This guide aims to deconstruct these factors and provide a practical framework for assessing the solubility of this compound in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized below:

PropertyValueSource
Chemical Formula C₇H₃FINPubChem
Molecular Weight 247.01 g/mol PubChem
Appearance White to light yellow crystalline solidSupplier Data
Melting Point 113-117 °CSupplier Data
CAS Number 914648-73-6PubChem

The relatively high melting point of this compound suggests strong intermolecular forces in its crystal lattice. Overcoming these forces is a key energetic barrier to dissolution. The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atom introduces polar character to the molecule, while the bulky, non-polar iodinated benzene ring contributes to its lipophilicity. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility Profile

In the absence of experimentally determined quantitative data, a predictive solubility profile can be constructed based on the principle of "like dissolves like." This principle posits that substances with similar polarities are more likely to be soluble in one another. The following table provides a predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarLowThe significant polarity introduced by the nitrile and fluorine groups is unlikely to be overcome by the non-polar solvent.
Toluene Non-polar (aromatic)Moderateπ-π stacking interactions between the aromatic rings of toluene and the benzonitrile may enhance solubility compared to aliphatic non-polar solvents.
Dichloromethane (DCM) Polar aproticHighThe polarity of DCM is well-suited to interact with the polar functionalities of the solute without the steric hindrance of hydrogen bonding.
Ethyl Acetate Polar aproticHighThe ester group of ethyl acetate can act as a hydrogen bond acceptor for any potential interactions and its overall polarity is compatible with the solute.
Acetone Polar aproticHighThe strong dipole moment of acetone makes it a good solvent for polar compounds.
Acetonitrile (ACN) Polar aproticHighThe nitrile group of acetonitrile is structurally similar to the solute's functional group, which may favor solubility.
Isopropanol (IPA) Polar proticModerateWhile the alcohol can form hydrogen bonds, the bulky isopropyl group may sterically hinder effective solvation of the crystalline solid.
Ethanol Polar proticModerate to HighThe smaller size of ethanol compared to IPA may allow for more effective solvation.
Methanol Polar proticModerate to HighAs the most polar of the simple alcohols, methanol is expected to be a good solvent, though the non-polar part of the solute will limit infinite solubility.
N,N-Dimethylformamide (DMF) Polar aproticVery HighDMF is a powerful polar aprotic solvent capable of disrupting the crystal lattice of many organic solids.
Dimethyl Sulfoxide (DMSO) Polar aproticVery HighDMSO is one of the strongest and most versatile organic solvents, known for its ability to dissolve a wide range of compounds.[6]
Water Polar proticVery LowThe large, non-polar iodinated aromatic ring is expected to make the compound poorly soluble in water, despite its polar functional groups.

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, experimental determination is essential. The choice of method often depends on the stage of research and the required throughput. The two primary types of solubility assays are kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method typically used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. This method is prone to supersaturation and may not represent true equilibrium solubility.

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over a longer period (hours to days) until the concentration of the dissolved solute is constant. This is a lower-throughput but more accurate method, often referred to as the "gold standard."

The following diagram illustrates the conceptual workflow for determining solubility:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound This compound (solid) stock Prepare Stock Solution (e.g., in DMSO for kinetic assay) compound->stock thermo Thermodynamic Solubility Assay compound->thermo solvents Select Solvents kinetic Kinetic Solubility Assay solvents->kinetic solvents->thermo stock->kinetic quant Quantification (e.g., HPLC, UV-Vis) kinetic->quant thermo->quant data Data Analysis & Reporting quant->data

Figure 1: General workflow for experimental solubility determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator set at a constant temperature (e.g., 25 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a pre-weighed 2 mL glass vial. The exact amount should be recorded.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Equilibration: Cap the vial tightly and vortex vigorously for 1 minute. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain at the end of the equilibration period.

  • Sample Collection and Filtration: Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.

  • Dilution: If the solution is expected to be highly concentrated, perform a serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the filtered and diluted samples by a validated HPLC-UV method. A calibration curve should be prepared using accurately weighed standards of this compound dissolved in the same solvent.

  • Calculation: The solubility is calculated from the concentration determined by HPLC, taking into account any dilution factors. The results are typically expressed in mg/mL or µg/mL.

The logical flow of this experimental protocol is depicted below:

G start Start: Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (e.g., 24h at 25°C) add_solvent->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter analyze Analyze by HPLC-UV filter->analyze calculate Calculate Solubility vs. Calibration Curve analyze->calculate end End: Quantitative Solubility Data calculate->end

Figure 2: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for understanding and determining its solubility in common organic solvents. By leveraging knowledge of its physicochemical properties, researchers can make informed predictions about its behavior. Furthermore, the detailed experimental protocol for thermodynamic solubility determination offers a reliable method for generating the precise data needed for successful drug discovery and development. A thorough characterization of solubility is a critical investment that pays dividends throughout the lifecycle of a research project, enabling robust assay development, reliable in vivo studies, and ultimately, the advancement of promising new therapeutic agents.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Kerns, E. H., & Di, L. (2008).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile. National Center for Biotechnology Information.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Avdeef, A. (2003).
  • Bergström, C. A., & Avdeef, A. (2019).
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

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A Comprehensive Technical Guide to 4-Fluoro-3-iodobenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Innovations in Medicinal Chemistry and Materials Science

This guide offers an in-depth technical overview of 4-Fluoro-3-iodobenzonitrile (CAS No. 159719-57-0), a critical chemical intermediate for researchers, scientists, and professionals in drug development. As a senior application scientist, this document is structured to provide not only a survey of commercial suppliers but also to deliver actionable insights into the compound's synthesis, quality control, and strategic applications, ensuring a foundation of scientific integrity and practical utility.

Strategic Importance in Synthesis

This compound is a trifunctional aromatic compound, featuring a nitrile group, a fluorine atom, and an iodine atom. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile and fluorine moieties activates the carbon-iodine bond, making the iodine an excellent leaving group for various cross-coupling reactions. This reactivity is central to its utility in constructing complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

PropertyValue
CAS Number 159719-57-0[1]
Molecular Formula C₇H₃FIN[1]
Molecular Weight 247.01 g/mol [1]
Appearance Off-white to pale yellow solid
Purity Typically ≥98%

Commercial Sourcing and Supplier Evaluation

The procurement of high-quality this compound is a critical first step in any research or development endeavor. Several reputable chemical suppliers offer this compound, and a careful evaluation of their offerings is essential.

Leading Commercial Suppliers

A survey of the market indicates that this compound is available from a range of suppliers catering to research and bulk-scale needs. Key suppliers include:

  • Santa Cruz Biotechnology, Inc. [1]

  • CyclicPharma [2]

  • Arctom [3]

  • BIOFOUNT [4]

It is important to note that some suppliers may list the isomeric 3-Fluoro-4-iodobenzonitrile (CAS No. 887266-99-1) . Researchers should meticulously verify the CAS number to ensure they are procuring the correct isomer for their synthetic route.[5]

Critical Quality Attributes and Supplier Vetting

When sourcing this compound, it is imperative to look beyond the listed purity and scrutinize the supplier's quality control measures. A detailed Certificate of Analysis (CoA) is a non-negotiable document for this purpose.

Typical Supplier Specifications:

ParameterSpecificationAnalytical Method
Appearance Conforms to standardVisual Inspection
Purity (Assay) ≥ 98.0%HPLC, GC
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents To be specifiedGC-HS

A self-validating system for supplier selection involves requesting a sample for in-house analytical verification before committing to a larger purchase. This proactive measure ensures that the material meets the stringent requirements of your experimental protocols.

Synthesis and Manufacturing Overview

Plausible Synthetic Workflow

The synthesis would likely proceed via an electrophilic aromatic substitution reaction on the starting material, 4-fluorobenzonitrile. The fluorine and nitrile groups are ortho- and meta-directing, respectively, which would favor the introduction of the iodine atom at the desired position.

start 4-Fluorobenzonitrile reaction Electrophilic Aromatic Substitution start->reaction reagents Iodinating Agent (e.g., I₂, HIO₃, H₂SO₄) reagents->reaction product This compound reaction->product purification Purification (Recrystallization/ Chromatography) product->purification final_product High-Purity Product purification->final_product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on the synthesis of similar compounds.[6]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 4-fluorobenzonitrile and a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Slowly add the iodinating agent (e.g., a mixture of iodine, periodic acid, and sulfuric acid in acetic acid) to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield high-purity this compound.

Applications in Drug Discovery and Development

Halogenated benzonitriles are invaluable intermediates in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[7] The strategic placement of the fluoro and iodo groups on the benzonitrile scaffold allows for selective and sequential functionalization.

Role as a Key Building Block

The iodine atom in this compound serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

start This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction coupling_partner Organoboron Reagent (e.g., Boronic Acid or Ester) coupling_partner->reaction intermediate Biaryl Intermediate reaction->intermediate further_synthesis Further Synthetic Transformations intermediate->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api

Caption: Application of this compound in API synthesis.

While specific examples of marketed drugs derived from this compound are not prominently disclosed in the public domain, its structural motifs are highly relevant to the synthesis of kinase inhibitors and other targeted therapies. The closely related 4-Fluoro-3-nitrobenzonitrile, for instance, is a known intermediate in the synthesis of such compounds.[7]

Analytical Quality Control

Robust analytical methods are essential for verifying the identity and purity of this compound, ensuring the reliability and reproducibility of experimental results.

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive quality assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and identifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[8]

  • Gas Chromatography (GC): Suitable for assessing purity and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Protocol: Purity Determination by HPLC (Exemplar)

This protocol is a representative method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and calculate the purity based on the area percentage of the main peak.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its versatile reactivity, stemming from the unique arrangement of its functional groups, makes it a valuable tool for synthetic chemists. A thorough understanding of its properties, coupled with a rigorous approach to supplier selection and quality control, is paramount for its successful application in innovative research and development projects.

References

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An In-Depth Technical Guide to the Safe Handling of Halogenated Benzonitriles: Focus on 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide provides a detailed safety and handling framework for halogenated benzonitriles, with a specific focus on the available data for the isomer 3-Fluoro-4-iodobenzonitrile due to the limited public availability of a comprehensive Safety Data Sheet (SDS) for 4-Fluoro-3-iodobenzonitrile (CAS 159719-57-0)[1]. While isomers share the same molecular formula, their structural differences can lead to variations in chemical and toxicological properties. Therefore, this document serves as a robust starting point, but it is imperative to obtain and consult the specific SDS for this compound from the supplier before any handling or use.

Introduction: The Significance of Halogenated Benzonitriles in Research and Development

Halogenated benzonitriles are a critical class of organic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The presence of halogen and nitrile functional groups on the benzene ring imparts unique reactivity, making them valuable intermediates in the development of novel molecules. This compound, in particular, holds potential for applications where precise molecular architecture is key. Understanding the safe handling of these compounds is paramount for protecting researchers and ensuring the integrity of experimental outcomes.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's properties is the foundation of safe handling. Below is a summary of the available data for the closely related isomer, 3-Fluoro-4-iodobenzonitrile.

PropertyValueSource(s)
Chemical Name 3-Fluoro-4-iodobenzonitrile[2][3][4]
Synonym(s) 4-Cyano-2-fluoroiodobenzene[2][4]
CAS Number 887266-99-1[2][3][4]
Molecular Formula C₇H₃FIN[2][3][4]
Molecular Weight 247.01 g/mol [2][3][4]
Appearance Solid[2][4]
Melting Point 113-117 °C[2][4]

Hazard Identification and GHS Classification

Based on the data for 3-Fluoro-4-iodobenzonitrile, this class of compounds should be treated with caution. The Globally Harmonized System (GHS) classification indicates multiple hazards.

Signal Word: Danger [2][4]

GHS Pictograms:

  • Health Hazard: May cause respiratory irritation, and is harmful if swallowed.

  • Corrosion: Causes serious eye damage.

  • Irritant: Causes skin irritation.

Hazard Statements: [2][3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2][4]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of the compound.

Engineering Controls

All work with this compound and its isomers should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Skin Protection: A lab coat or chemical-resistant apron should be worn. Chemical-resistant gloves (e.g., nitrile rubber) are essential.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[2][4]

Handling Procedures
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Avoid dust formation.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Store locked up.[8][9]

Experimental Workflows and Emergency Procedures

A systematic approach to both experimental work and emergency preparedness is crucial.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment a Obtain & Review SDS b Assemble PPE a->b c Prepare Fume Hood & Equipment b->c d Weighing & Transfer (in hood) f Decontaminate Glassware & Surfaces c->d Begin Experiment e Reaction Setup & Monitoring d->e e->f Experiment Complete g Segregate & Label Waste f->g h Dispose of Waste via EH&S g->h

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[9]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

  • Empty containers should be rinsed multiple times with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.[6]

Conclusion

While this compound and its isomers are valuable reagents, they present significant health hazards that demand respect and careful handling. By implementing robust safety protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work safely and effectively with these compounds. Always prioritize obtaining and thoroughly understanding the specific Safety Data Sheet for the exact compound in use.

References

  • PubChem. (n.d.). 4-Fluorobenzonitrile. [Link]
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile. [Link]

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Discovery and history of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of 4-Fluoro-3-iodobenzonitrile

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and iodine into aromatic scaffolds is a cornerstone of molecular design. The unique electronic properties and steric demands of these halogens can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinities. This compound emerges as a particularly valuable, yet underexplored, building block. While a singular, seminal publication marking its "discovery" is not readily apparent in the historical record, its synthetic accessibility and utility are evident through the application of classical and modern organic chemistry principles. This guide, therefore, moves beyond a simple historical recount to provide a practical, in-depth exploration of a logical and efficient synthetic pathway to this compound, grounded in established methodologies. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and contextualize the compound's significance as a versatile intermediate for the development of next-generation pharmaceuticals and advanced materials.

The Strategic Importance of Fluorinated and Iodinated Benzonitriles

The benzonitrile moiety is a prevalent feature in numerous pharmaceuticals, often acting as a key pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within biological targets.[1] The introduction of a fluorine atom can enhance a molecule's metabolic stability, lipophilicity, and binding potency.[2][3] Concurrently, the iodine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. Thus, the combination of these three functional groups in this compound creates a highly valuable and versatile platform for chemical synthesis.

A Plausible and Efficient Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from the readily available 4-fluoroaniline. This multi-step process leverages well-established and reliable transformations in organic chemistry.

Part 1: Iodination of 4-Fluoroaniline

The first step involves the regioselective iodination of 4-fluoroaniline to yield 4-fluoro-3-iodoaniline. The ortho-para directing nature of the amino group, coupled with the deactivating effect of the fluorine atom, favors the introduction of iodine at the position ortho to the amine and meta to the fluorine.

Part 2: The Sandmeyer Reaction: From Aniline to Benzonitrile

The transformation of the amino group of 4-fluoro-3-iodoaniline into a nitrile is classically achieved via the Sandmeyer reaction.[4][5] This reliable and historically significant reaction, discovered by Traugott Sandmeyer in 1884, proceeds through a diazonium salt intermediate.[4]

The overall synthetic workflow can be visualized as follows:

G A 4-Fluoroaniline B Iodination (e.g., I₂, NaHCO₃) A->B C 4-Fluoro-3-iodoaniline B->C D Diazotization (NaNO₂, aq. acid) C->D E Arenediazonium Salt Intermediate D->E F Sandmeyer Cyanation (CuCN) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and represent a viable method for the synthesis of this compound.

Protocol 1: Synthesis of 4-Fluoro-3-iodoaniline

Materials:

  • 4-Fluoroaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • To the stirred mixture, add a solution of iodine (1.1 eq) in ethanol dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-fluoro-3-iodoaniline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Fluoro-3-iodoaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Water

  • Ice

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a beaker, suspend 4-fluoro-3-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. (Handle KCN with extreme caution in a well-ventilated fume hood).

    • Cool the cyanide solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with continuous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Mechanistic Insights

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The key steps are:

  • Formation of the Diazonium Ion: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and a strong acid) generates the electrophilic nitrosonium ion (NO⁺), which is attacked by the lone pair of the amino group. A series of proton transfers and elimination of water leads to the formation of the arenediazonium ion.

  • Single Electron Transfer (SET): The copper(I) catalyst initiates the reaction by transferring a single electron to the diazonium ion. This results in the formation of an aryl radical and the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.

  • Radical Capture and Product Formation: The aryl radical is then captured by the cyanide nucleophile. In the classical Sandmeyer reaction with CuCN, the cyanide is delivered from a copper(II) cyanide complex, which regenerates the copper(I) catalyst.

G cluster_0 Diazotization cluster_1 Sandmeyer Cyanation A Ar-NH₂ B NaNO₂, H⁺ A->B C Ar-N₂⁺ B->C D Ar-N₂⁺ E Cu(I)CN D->E SET F [Ar-N₂]• + Cu(II)CN E->F G Ar• + N₂ F->G H Ar-CN + Cu(I) G->H

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 159719-57-0[6][7][8]
Molecular Formula C₇H₃FIN[6]
Molecular Weight 247.01 g/mol [6]

While detailed, publicly available spectroscopic data for this compound is limited, analogous structures can provide an indication of expected spectral features. For instance, the IR spectrum would likely show a strong, sharp absorption around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch. The ¹H NMR spectrum would exhibit complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F coupling. The ¹³C NMR would show characteristic signals for the nitrile carbon and the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for sequential and site-selective modifications. For example:

  • Cross-Coupling Reactions: The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile group, can be displaced by nucleophiles under certain conditions.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for functionalization.

This synthetic versatility makes this compound a highly attractive building block for the construction of novel pharmaceutical candidates and advanced materials. The strategic placement of the fluoro and iodo substituents allows for the fine-tuning of molecular properties, which is a critical aspect of modern drug design.[9]

Conclusion

While the precise historical origins of this compound may not be documented in a single landmark publication, its synthetic accessibility and importance as a research chemical are undeniable. The application of robust and well-understood synthetic methodologies, such as the Sandmeyer reaction, provides a clear and efficient pathway to this versatile building block. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the construction of novel, highly functionalized molecules with tailored properties.

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A Guide to the Structural Elucidation of 4-Fluoro-3-iodobenzonitrile: A Crystallographic Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 4-Fluoro-3-iodobenzonitrile. As a key building block in medicinal chemistry and materials science, a detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel materials. While a definitive crystal structure for this compound is not currently in the public domain, this document outlines the complete, field-proven workflow for its elucidation, from crystal growth to final structural analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic insights to their work.

The Significance of this compound in Modern Chemistry

This compound is a versatile synthetic intermediate characterized by its unique substitution pattern on the benzene ring. The presence of a fluorine atom, an iodine atom, and a nitrile group imparts a distinct electronic and steric profile, making it a valuable precursor for a wide range of biologically active molecules and functional materials. The interplay of the electron-withdrawing nitrile and fluorine groups with the bulky, polarizable iodine atom offers multiple avenues for synthetic modification, including cross-coupling reactions and nucleophilic aromatic substitution.

A definitive crystal structure would provide invaluable insights into:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsional angles, which are critical for computational modeling and understanding reactivity.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as halogen bonding (C-I···N), which can be exploited in the design of supramolecular assemblies and for enhancing protein-ligand binding.

  • Solid-State Packing: The arrangement of molecules in the crystal lattice, which influences physical properties like solubility, melting point, and stability.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established pipeline, beginning with the growth of high-quality single crystals and culminating in the refinement of the crystal structure.

Step 1: Synthesis and Purification

The initial step involves the synthesis of this compound, followed by rigorous purification to ensure the absence of impurities that could hinder crystallization. A potential synthetic route could involve the diazotization of 3-amino-4-fluorobenzonitrile followed by a Sandmeyer-type reaction with potassium iodide. Purification would typically be achieved through column chromatography and recrystallization.

Step 2: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1] The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2]

The experimental workflow for data collection is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of 4-Fluoro- 3-iodobenzonitrile purification Purification (Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: Experimental workflow for the determination of the crystal structure of this compound.
Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[3] The refinement process involves adjusting atomic coordinates, thermal parameters, and other structural parameters until the best possible fit is achieved.

Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical but realistic set of crystallographic data for this compound, based on typical values for similar small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₇H₃FIN
Formula Weight247.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)15.4
α (°)90
β (°)98.5
γ (°)90
Volume (ų)803.1
Z (molecules per unit cell)4
Calculated Density (g/cm³)2.04
Absorption Coefficient (mm⁻¹)3.85
F(000)464
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected5600
Independent Reflections1400
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.030, wR₂ = 0.075
Goodness-of-fit on F²1.05

Structural Analysis and Interpretation

A detailed analysis of the crystal structure would reveal key insights into the molecular and supramolecular features of this compound.

Molecular Structure

The refined crystal structure would provide precise measurements of bond lengths and angles. For instance, the C-I bond length is expected to be around 2.1 Å, and the C-F bond length approximately 1.35 Å. The nitrile group (C≡N) would exhibit a bond length of about 1.14 Å. The planarity of the benzene ring and the coplanarity of the substituents would also be determined.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. In the case of this compound, several key interactions would be anticipated:

  • Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) is expected to form a strong halogen bond with the electron-rich nitrogen atom of the nitrile group of an adjacent molecule. This C-I···N interaction is a highly directional and influential force in the crystal packing of iodo-substituted aromatic compounds.

  • π-π Stacking: The aromatic rings of neighboring molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Other Weak Interactions: Weaker C-H···F and C-H···N hydrogen bonds may also play a role in the overall packing arrangement.

The following diagram illustrates a hypothetical packing arrangement for this compound, highlighting the potential for halogen bonding.

Figure 2: Hypothetical molecular packing of this compound illustrating a potential halogen bond.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step towards fully understanding its chemical behavior and unlocking its potential in drug discovery and materials science. This guide has outlined a robust and comprehensive workflow for achieving this goal. The resulting structural data would provide a foundational blueprint for the rational design of new molecules with tailored properties, ultimately accelerating the development of novel therapeutics and advanced materials.

References

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Sources

Methodological & Application

The Synthetic Versatility of 4-Fluoro-3-iodobenzonitrile: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine and iodine moieties into aromatic scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and functional materials. 4-Fluoro-3-iodobenzonitrile, a commercially available yet under-documented building block, presents a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth analysis of the potential applications of this compound, offering detailed protocols and mechanistic insights for its use in key cross-coupling reactions.

While specific literature on the reaction protocols for this compound is limited, its structural features—a reactive carbon-iodine bond, an electron-withdrawing fluorine atom, and a versatile nitrile group—allow for predictable and powerful synthetic transformations. The iodine atom at the 3-position is the primary handle for palladium-catalyzed cross-coupling reactions, offering a reliable site for the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the 4-position modulates the electronic properties of the aromatic ring, influencing reaction kinetics and the properties of the resulting products. The nitrile group can be retained as a key pharmacophore or further transformed into other functional groups such as amines or carboxylic acids.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for the strategic use of this compound in their synthetic endeavors. The protocols provided are based on well-established methodologies for structurally similar aryl iodides and should be considered as robust starting points for reaction optimization.

Strategic Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than a carbon-fluorine bond, ensuring high regioselectivity in these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Linkages

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with a wide range of boronic acids or their esters can provide access to a diverse array of 3-aryl-4-fluorobenzonitriles. These products are of significant interest in medicinal chemistry, as the biaryl motif is a common feature in many biologically active molecules.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base, solvent, and ligand is crucial for an efficient reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in a small amount of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄Readily available and effective for a range of substrates.
Ligand Phosphine-based (e.g., PPh₃, SPhos)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane, or DMF with waterA mixture of an organic solvent and water is often optimal for solubility and reactivity.
Temperature 80-120 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 3-alkynyl-4-fluorobenzonitriles.[1] These structures are valuable precursors for the synthesis of various heterocyclic compounds and are also of interest in materials science due to their rigid, linear nature.[2]

Mechanistic Rationale: The Sonogashira reaction is co-catalyzed by palladium and copper complexes.[2] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases.[1]

Exemplary Protocol for Sonogashira Coupling:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add the degassed solvent (THF or DMF, 5 mL) and the degassed amine base (Et₃N or DIPA, 2 mL).

  • Add the terminal alkyne (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.[1]
Cu Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate.[2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as a base and often as a solvent or co-solvent.[1]
Solvent THF, DMF, or AcetonitrileAprotic polar solvents are generally suitable.
Temperature Room temperature to 60 °CMild conditions are often sufficient for this reaction.[2]

Catalytic Cycles of Palladium-Catalyzed Cross-Coupling Reactions

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0_S Pd(0)L_n ArPdIL_S Ar-Pd(II)-I(L_n) Pd0_S->ArPdIL_S Oxidative Addition (Ar-I) ArPdR_S Ar-Pd(II)-R(L_n) ArPdIL_S->ArPdR_S Transmetalation (R-B(OR)₂) ArPdR_S->Pd0_S Reductive Elimination Product_S Ar-R ArPdR_S->Product_S Pd0_So Pd(0)L_n ArPdIL_So Ar-Pd(II)-I(L_n) Pd0_So->ArPdIL_So Oxidative Addition (Ar-I) ArPdCCR_So Ar-Pd(II)-C≡CR(L_n) ArPdIL_So->ArPdCCR_So Transmetalation (Cu-C≡CR) ArPdCCR_So->Pd0_So Reductive Elimination Product_So Ar-C≡CR ArPdCCR_So->Product_So Pd0_B Pd(0)L_n ArPdIL_B Ar-Pd(II)-I(L_n) Pd0_B->ArPdIL_B Oxidative Addition (Ar-I) ArPdNRR_B Ar-Pd(II)-NRR'(L_n) ArPdIL_B->ArPdNRR_B Amine Coordination & Deprotonation ArPdNRR_B->Pd0_B Reductive Elimination Product_B Ar-NRR' ArPdNRR_B->Product_B

Caption: Simplified catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly valuable reaction for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active compounds.[3] The reaction of this compound with a variety of primary and secondary amines can yield 3-amino-4-fluorobenzonitrile derivatives, which are important intermediates for further synthetic elaborations.[4]

Mechanistic Rationale: This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product.[3] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]

Exemplary Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add the degassed solvent (Toluene or Dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhos or other bulky phosphine ligandsHighly active catalyst systems for C-N bond formation.[4]
Base NaOtBu, KOtBu, or LiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.[5]
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction.

Beyond Cross-Coupling: The Versatility of the Nitrile Group

The nitrile functionality in the products derived from this compound offers a gateway to a variety of other chemical transformations, further enhancing its utility as a synthetic building block.

  • Reduction to Amines: The nitrile group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This provides access to benzylamine derivatives, which are valuable intermediates in pharmaceutical synthesis.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization or as a key pharmacophore.

  • Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[6][7]

Conclusion and Future Outlook

This compound is a promising, albeit underutilized, building block with significant potential in organic synthesis. Its unique substitution pattern allows for selective functionalization through a variety of high-yielding and versatile palladium-catalyzed cross-coupling reactions. The resulting products, containing the 4-fluoro-benzonitrile motif, are of considerable interest in the design and synthesis of novel pharmaceuticals and advanced materials. The protocols and mechanistic discussions provided in this guide offer a solid foundation for chemists to explore the full synthetic potential of this versatile reagent. As the demand for complex, fluorinated molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the advancement of chemical synthesis.

References

  • Wikipedia.
  • Wikipedia. Sonogashira coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • Beilstein Journals. Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... [Link]
  • National Center for Biotechnology Information. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction | Request PDF. [Link]
  • Neliti. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
  • National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

Sources

Application Notes: 4-Fluoro-3-iodobenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Fluoro-3-iodobenzonitrile (CAS 159719-57-0), a trifunctional aromatic building block of increasing importance in medicinal chemistry and drug development. Its unique substitution pattern, featuring a nitrile, a fluorine atom, and an iodine atom, offers orthogonal reactivity that enables sequential, site-selective modifications. We will explore the strategic application of this intermediate in constructing complex molecular architectures central to modern pharmaceutical agents. Detailed, field-tested protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), are provided, alongside mechanistic insights and troubleshooting guidance for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 25-30% of small-molecule drugs currently in clinical use being organofluorine compounds.[1] The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Strategic fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to enhance membrane permeability and bioavailability.[2][3]

The use of pre-functionalized fluorinated building blocks, rather than late-stage fluorination, remains a dominant strategy in drug discovery, offering predictable and efficient access to novel chemical matter.[4][5] this compound has emerged as a particularly valuable reagent due to its trifunctional nature, which provides chemists with a powerful platform for molecular diversification.

Chemical Profile and Reactivity Overview

This compound is a crystalline solid whose structure offers two primary, orthogonally reactive sites for synthetic elaboration.

PropertyValue
CAS Number 159719-57-0
Molecular Formula C₇H₃FIN
Molecular Weight 247.01 g/mol
Appearance Off-white to yellow crystalline solid
Primary Reactive Sites C-I bond (Cross-Coupling), C-F bond (SNAr)

The key to its utility lies in the differential reactivity of the carbon-halogen bonds:

  • The C-I Bond: The carbon-iodine bond is significantly weaker and more polarizable than the C-F bond, making it the preferred site for oxidative addition to a low-valent palladium(0) complex. This selectivity allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to be performed at the C3 position with high fidelity.

  • The C-F Bond: The carbon-fluorine bond is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitrile group.[6] This effect stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, facilitating the displacement of the fluoride ion.[7][8] This reaction typically requires more forcing conditions than the palladium-catalyzed couplings, enabling a sequential and controlled functionalization strategy.

Fig 1. Orthogonal reactive sites of this compound.

Safety and Handling

Proper safety precautions are essential when handling halogenated aromatic compounds. Always consult the latest Safety Data Sheet (SDS) before use.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]

    • Ingestion: Rinse mouth and seek immediate medical attention.[9]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used to construct biaryl scaffolds prevalent in pharmaceuticals. The reaction's tolerance of diverse functional groups and the commercial availability of a vast array of boronic acids make it a first-choice strategy.[13][14]

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for Suzuki couplings. It is a pre-formed Pd(0) source, requiring no in-situ reduction. For more challenging substrates, catalyst systems like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can offer higher turnover numbers.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation. K₂CO₃ is a cost-effective and moderately strong base suitable for many applications. An aqueous solution is used to aid in dissolving the base and boronic acid.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Step-by-Step Methodology
Reagent/MaterialAmount (1 mmol scale)Moles (mmol)Molar Eq.
This compound247 mg1.01.0
Arylboronic Acid1.2 mmol1.21.2
Tetrakis(triphenylphosphine)palladium(0)35 mg0.030.03
Potassium Carbonate (K₂CO₃)276 mg2.02.0
1,4-Dioxane (anhydrous, degassed)4.0 mL--
Water (degassed)1.0 mL--
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Solvent Addition: Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Fig 2. General experimental workflow for Suzuki-Miyaura coupling.

Application Protocol: Sonogashira Cross-Coupling

The Sonogashira reaction forms a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[16][17] This transformation is invaluable for introducing linear alkyne linkers into drug scaffolds, which can act as rigid spacers or as precursors for further functionalization (e.g., synthesis of heterocycles).

Causality Behind Protocol Choices:

  • Dual Catalysis: The reaction employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid generated during the reaction and as the solvent.

  • Inert Atmosphere: As with all Pd(0)-catalyzed reactions, an inert atmosphere is crucial. Furthermore, it prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by oxygen.[16]

Detailed Step-by-Step Methodology
Reagent/MaterialAmount (1 mmol scale)Moles (mmol)Molar Eq.
This compound247 mg1.01.0
Terminal Alkyne1.1 mmol1.11.1
Pd(PPh₃)₂Cl₂14 mg0.020.02
Copper(I) Iodide (CuI)4 mg0.020.02
Triethylamine (TEA)5.0 mL--
Tetrahydrofuran (THF), anhydrous5.0 mL--
  • Reaction Setup: To a dry Schlenk flask, add this compound (247 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (repeat 3x).

  • Solvent/Reagent Addition: Add anhydrous THF (5.0 mL) and triethylamine (5.0 mL) via syringe, followed by the terminal alkyne (1.1 mmol).

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC until completion (typically 2-8 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction allows for the displacement of the activated fluorine atom with a variety of nucleophiles (amines, alcohols, thiols), providing access to a different class of derivatives than those accessible via cross-coupling.

Causality Behind Protocol Choices:

  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity. They also have high boiling points, allowing for elevated reaction temperatures.

  • Base: A non-nucleophilic base like K₂CO₃ or DIPEA is often added to scavenge the HF generated during the reaction, particularly when using amine hydrochlorides or less basic amines.

  • Temperature: SNAr reactions often require thermal energy to overcome the activation barrier for the initial nucleophilic attack on the electron-deficient aromatic ring.

Detailed Step-by-Step Methodology
Reagent/MaterialAmount (1 mmol scale)Moles (mmol)Molar Eq.
3-Iodo-4-substituted-benzonitrile1.0 mmol1.01.0
Amine Nucleophile1.5 mmol1.51.5
Potassium Carbonate (K₂CO₃)276 mg2.02.0
Dimethyl Sulfoxide (DMSO)5.0 mL--

Note: This protocol assumes the C-I bond is already functionalized or that the desired product retains the iodine.

  • Reaction Setup: In a sealed vial, combine the this compound derivative (1.0 mmol), the desired amine nucleophile (1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add DMSO (5.0 mL).

  • Reaction: Seal the vial tightly and heat the mixture to 100-120 °C in an oil bath.

  • Monitoring: Monitor the reaction by LC-MS. The reaction may take 12-24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate of the product should form. If not, extract with ethyl acetate (3x 20 mL).

  • Purification: Collect the solid product by vacuum filtration and wash with water. If extraction was performed, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by recrystallization or column chromatography.

Fig 3. The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a masterful building block for pharmaceutical synthesis, offering chemists a reliable and versatile platform for creating diverse and complex molecular entities. Its well-defined orthogonal reactivity allows for the selective and sequential application of powerful synthetic transformations like Suzuki and Sonogashira couplings at the C-I bond and nucleophilic aromatic substitution at the C-F bond. The protocols and mechanistic rationale detailed in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this valuable intermediate in their drug discovery programs.

References

  • ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. ResearchGate.
  • Taylor & Francis Online. Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
  • National Institutes of Health (NIH). Fluorinated building blocks in drug design: new pathways and targets. PMC, NIH.
  • I.K. Press. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International.
  • ResearchGate. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate.
  • Alfa Aesar. Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile. Alfa Aesar.
  • ResearchGate. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. ResearchGate.
  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • National Institutes of Health (NIH). Recent advances in Sonogashira reactions. PubMed.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzonitrile in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a particularly valuable, yet challenging, substrate: this compound. This molecule is a key building block in medicinal chemistry and materials science, where the unique electronic properties of the fluorine atom and the nitrile group can impart desirable characteristics to the target molecules, such as altered metabolic stability, binding affinity, and pharmacokinetic profiles. The strategic placement of the iodo group provides a reactive handle for the introduction of diverse aryl and heteroaryl moieties via the Suzuki coupling, making this substrate a gateway to a vast chemical space of novel fluorinated biaryl nitriles.

This document provides a comprehensive overview of the Suzuki coupling reaction as it pertains to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and expert guidance on troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and is influenced by the electronic nature of the aryl halide. The presence of electron-withdrawing groups, such as the nitrile and fluorine on the aromatic ring, can facilitate this step.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Catalyst Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' (Product) Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' (Product) This compound This compound This compound->Oxidative\nAddition Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound with a representative arylboronic acid.

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (see Table 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask. For more challenging couplings, consider using a pre-catalyst or a more advanced ligand system (see Table 1).[3]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoro-3-phenylbenzonitrile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: This compound Arylboronic Acid Base Setup Combine Reagents and Catalyst in Reaction Vessel Reagents->Setup Catalyst Prepare Catalyst System: Pd Source + Ligand Catalyst->Setup Solvents Degas Solvents: 1,4-Dioxane, Water Solvent_Add Add Degassed Solvents Solvents->Solvent_Add Inert Establish Inert Atmosphere (Ar or N2) Setup->Inert Inert->Solvent_Add Heating Heat and Stir (Monitor by TLC/LC-MS) Solvent_Add->Heating Cooling Cool to Room Temperature Heating->Cooling Quench Dilute with Ethyl Acetate and Water Cooling->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Wash with Brine and Dry Organic Layer Extraction->Drying Purification Concentrate and Purify by Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Figure 2: General experimental workflow for Suzuki coupling reactions.

Data Presentation: Optimizing Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common parameters and their impact on the reaction outcome, with specific considerations for the this compound substrate.

Table 1: Optimization of Suzuki Coupling Parameters for this compound

ParameterOptionsRationale and Expert InsightsPotential Issues
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., XPhos-Pd-G3)Pd(OAc)₂ is a cost-effective and common choice, requiring in-situ reduction. Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pre-catalysts offer improved stability and activity, especially for challenging substrates.[3]Decomposition to palladium black (inactive) if not handled under inert conditions.
Ligand PPh₃, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs)PPh₃ is a standard ligand but may not be effective for sterically hindered or electron-deficient substrates. Bulky, electron-rich ligands like XPhos and SPhos can accelerate oxidative addition and reductive elimination, leading to higher yields and faster reactions.[4]Ligand oxidation can inhibit the reaction. Cost of specialized ligands can be a factor.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, organic bases (e.g., Et₃N)The choice of base is crucial for activating the boronic acid. K₂CO₃ is a common and effective choice. Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive boronic acids or to accelerate the reaction.[5]Strong bases can promote side reactions like protodeboronation of the boronic acid. Base solubility in the chosen solvent system is critical.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. The ratio of organic solvent to water can be optimized.[2]Peroxides in ether solvents (dioxane, THF) can poison the catalyst. Ensure solvents are fresh and properly stored.
Temperature Room Temperature to 120 °CWhile aryl iodides are generally reactive, the steric hindrance from the ortho-iodine and the electronic effects of the substituents may require elevated temperatures (80-110 °C) for efficient coupling. Microwave heating can be used to rapidly screen higher temperatures.[6]High temperatures can lead to decomposition of reactants or products and promote side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, insufficient inert atmosphere.Use a fresh batch of catalyst and high-purity, anhydrous reagents. Ensure the reaction is set up under a rigorously inert atmosphere.[6]
Protodeboronation of Boronic Acid Presence of excess water, strong base, or prolonged reaction time at high temperature.Use anhydrous solvents and a carefully controlled amount of water. Consider using a milder base or a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Aryl Halide Presence of a hydride source.Use high-purity solvents. The choice of ligand can also influence the extent of this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of a diverse range of fluorinated biaryl nitrile compounds. While the reaction presents certain challenges due to the electronic and steric nature of the substrate, a systematic approach to the optimization of reaction parameters, including the careful selection of the catalyst system, base, and solvent, can lead to high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel molecules with potential applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling....
  • PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with....
  • ResearchGate. (2024, May 5). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
  • ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent.
  • Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is....
  • PubChemLite. (n.d.). 4-fluoro-3-hydroxybenzonitrile (C7H4FNO).
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts.
  • National Institutes of Health. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ResearchGate. (2025, August 9). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • Scilit. (2021, June 30). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide bond formation.
  • ResearchGate. (n.d.). Screening of reaction conditions for Suzuki-Miyaura reaction a.
  • ResearchGate. (2026, January 3). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • Google Patents. (n.d.). JP2008063260A - Method for producing coupling product by carbon-carbon bond-producing reaction.

Sources

Application Note & Protocol: Sonogashira Coupling of 4-Fluoro-3-iodobenzonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between 4-Fluoro-3-iodobenzonitrile and various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This protocol is specifically tailored for researchers in medicinal chemistry and materials science, where the resulting 4-fluoro-3-alkynylbenzonitrile scaffold serves as a critical building block for complex molecules, including pharmaceuticals and organic materials.[3] We will delve into the reaction mechanism, provide detailed, step-by-step experimental protocols, offer a troubleshooting guide, and discuss the optimization of key reaction parameters.

Introduction and Scientific Context

The Sonogashira coupling, first reported in 1975, has become an indispensable tool for creating C(sp²)-C(sp) bonds.[4] The reaction's power lies in its typically mild conditions, functional group tolerance, and high efficiency, making it suitable for the synthesis of complex molecules.[3][5] The substrate, this compound, is a particularly valuable starting material. The iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling, preferentially reacting over other potential sites.[3] The electron-withdrawing nature of the nitrile and fluorine substituents can enhance the rate of the oxidative addition step, which is often rate-determining in the catalytic cycle.[6] The resulting functionalized benzonitrile derivatives are precursors to a wide range of biologically active compounds and advanced materials.

This guide will focus on the classic Sonogashira conditions, which employ a dual-catalyst system of palladium and copper(I).

The Catalytic Cycle: Mechanism of Action

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7] While the exact mechanism is still a subject of detailed study, the synergistic action of both metals is key to the reaction's efficiency under mild conditions.[8]

  • Palladium Cycle:

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle.[6]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Palladium(II) center, displacing the iodide.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Palladium(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[6]

    • Deprotonation: An amine base deprotonates the alkyne, forming a reactive copper(I) acetylide intermediate.

    • Transmetalation: This copper acetylide is the species that participates in the transmetalation step of the palladium cycle.

A significant side reaction, particularly if oxygen is present, is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, known as the Glaser coupling.[3][6][9] Performing the reaction under an inert atmosphere is crucial to minimize this pathway.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ reductive_elim Reductive Elimination pd0->reductive_elim oxidative_add Oxidative Addition oxidative_add->pd0 Ar-I pd_aryl Ar-Pd(II)L₂(I) pd_aryl->oxidative_add transmetalation Transmetalation transmetalation->pd_aryl pd_alkyne Ar-Pd(II)L₂(C≡CR') pd_alkyne->transmetalation reductive_elim->pd_alkyne product Ar-C≡CR' reductive_elim->product cu_cycle Copper Cycle alkyne H-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation alkyne->cu_acetylide  + CuI  + Base base Base cuI CuI Workflow start Start setup 1. Assemble & Dry Glassware (Schlenk Flask) start->setup reagents 2. Add Solids: This compound (1.0 mmol) PdCl₂(PPh₃)₂ (0.03 mmol) CuI (0.06 mmol) setup->reagents atmosphere 3. Evacuate & Backfill with N₂/Ar (3x) reagents->atmosphere liquids 4. Add Anhydrous Solvent & Base (e.g., THF, Et₃N) atmosphere->liquids alkyne 5. Add Terminal Alkyne (Phenylacetylene, 1.2 mmol) liquids->alkyne reaction 6. Stir at Room Temp. Monitor by TLC/GC-MS alkyne->reaction workup 7. Quench & Workup: Filter through Celite, extract reaction->workup purify 8. Purify Product (Column Chromatography) workup->purify characterize 9. Characterize (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and Copper(I) iodide (11.4 mg, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous THF via syringe, followed by 3 mL of triethylamine. Stir the mixture at room temperature for 5 minutes until the solids are dissolved, resulting in a yellowish suspension.

  • Alkyne Addition: Slowly add phenylacetylene (132 µL, 1.2 mmol) to the stirring reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots. The reaction is typically complete within 2-6 hours when starting from an aryl iodide. [3]6. Workup: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and filter it through a pad of Celite to remove the catalyst residues and salts. 7. Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-3-(phenylethynyl)benzonitrile.

Optimization and Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd species oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous solvents and dry glassware thoroughly.3. Use a fresh bottle of amine base; consider a stronger base like DIPA or an inorganic base like K₂CO₃ for specific substrates. [10]
Significant Glaser Homocoupling Presence of oxygen in the reaction vessel.Rigorously degas the solvent and ensure the reaction is maintained under a positive pressure of N₂ or Ar throughout. [3]
Dark Black Coloration Palladium black precipitation (catalyst death).This can be caused by impurities or elevated temperatures. Ensure high-purity reagents. If heating is required, do so cautiously. Using more robust phosphine ligands can sometimes help. [4]
Difficult Purification Co-elution of product with triphenylphosphine oxide (from catalyst).Minimize the amount of catalyst used. During workup, a wash with dilute HCl can sometimes help remove some amine-related byproducts.

Substrate Scope and Expected Results

The described protocol is robust and applicable to a variety of terminal alkynes. The reactivity is generally high due to the C-I bond being the most easily cleaved among aryl halides for oxidative addition. [6]

Terminal Alkyne Expected Product Typical Yield Range Notes
Phenylacetylene 4-fluoro-3-(phenylethynyl)benzonitrile 85-95% Aromatic alkynes are generally very effective coupling partners.
1-Hexyne 4-fluoro-3-(hex-1-yn-1-yl)benzonitrile 80-90% Aliphatic alkynes couple efficiently under these conditions.
Trimethylsilylacetylene 4-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile >90% Often used as a protected acetylene; the TMS group can be easily removed post-coupling. [4]

| Propargyl Alcohol | 3-(3-hydroxyprop-1-yn-1-yl)-4-fluorobenzonitrile | 70-85% | The free hydroxyl group is generally tolerated, showcasing the reaction's functional group compatibility. |

Yields are estimates based on typical outcomes for Sonogashira couplings with aryl iodides and may vary based on specific reaction conditions and purification efficiency.

Safety Precautions

  • Handling Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Schlenk line techniques involve handling glassware under vacuum and positive pressure. Ensure proper training and use a blast shield if necessary.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016).
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Shaikh, A. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008).
  • Wang, X. et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate.
  • The Sonogashira coupling reaction mechanism. - ResearchGate.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023).
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI.
  • glaser coupling - Organic Chemistry Portal - Literature.
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - RSC Publishing. (2017).
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed. (2011).
  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides | Journal of the American Chemical Society.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024).
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry.

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Application Note & Protocol: High-Fidelity Heck Coupling of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the elegant formation of carbon-carbon bonds.[1][2] This guide moves beyond a simple recitation of steps; it is designed to provide a deep, mechanistic understanding and a robust, field-tested protocol for the Heck coupling of 4-Fluoro-3-iodobenzonitrile. This particular substrate, bearing both electron-withdrawing fluorine and nitrile groups and a highly reactive iodine leaving group, presents a prime candidate for this transformation, often leading to high yields of substituted alkenes which are valuable intermediates in pharmaceutical and materials science.[3] Our focus here is on causality—understanding why specific reagents and conditions are chosen—to empower you to not only replicate this protocol but to adapt and troubleshoot it for your own unique synthetic challenges.

The Scientific Underpinning: Mechanism and Rationale

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[4] The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][5] Understanding this cycle is paramount to rational optimization and troubleshooting.

The Catalytic Cycle

The reaction mechanism involves a sequence of well-defined steps:

  • Catalyst Activation (Pre-catalyst Reduction): Often, a stable Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) is used as a pre-catalyst. It is reduced in situ to the active Pd(0) species by a phosphine ligand, an amine, or the solvent itself.[1][6] Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) bypasses this step.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.[5][7] This is typically the rate-determining step for aryl halides.[5] The reactivity of the halide is crucial, following the trend I > Br >> Cl, making our iodo-substrate highly reactive.[5][8]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-migratory insertion, where the aryl group transfers from the palladium to one of the alkene carbons, forming a new carbon-carbon sigma bond.[2][5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon (beta-position) is eliminated along with the palladium, forming a hydrido-palladium(II) complex and releasing the final substituted alkene product.[2][5] This step is stereospecific and typically leads to the more thermodynamically stable trans (E)-alkene.[5]

  • Catalyst Regeneration: A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrohalic acid (HI) generated and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[5][9]

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Sigma_Complex R-CH₂-CH(Ar)-Pd(II)L₂-I Alkene_Complex->Sigma_Complex Migratory Insertion Hydrido_Complex H-Pd(II)L₂-I Sigma_Complex->Hydrido_Complex β-Hydride Elimination Sigma_Complex->product_out Product (Ar-CH=CH-R) Hydrido_Complex->Pd0 Reductive Elimination (+ Base, -HB⁺X⁻)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design: Selecting Optimal Conditions

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Source Pd(OAc)₂ (1-5 mol%)Highly reliable and cost-effective Pd(II) precatalyst.[1][2] It is readily reduced in situ to the active Pd(0) species.[9] While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ often provides more robust and reproducible results.[9]
Ligand Triphenylphosphine (PPh₃) (2-10 mol%)For aryl iodides, the reaction can sometimes proceed without a ligand. However, adding a monodentate phosphine ligand like PPh₃ stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black, especially at higher temperatures.[5][10] A Pd:Ligand ratio of 1:2 to 1:4 is typical.
Alkene Partner Ethyl Acrylate (1.0-1.5 equiv)Electron-deficient alkenes are ideal substrates for the Heck reaction.[1] Ethyl acrylate reliably undergoes regioselective coupling at the β-carbon to yield the trans-cinnamate derivative.[5] A slight excess ensures complete consumption of the more valuable aryl iodide.
Base Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv)An organic base like Et₃N is soluble and effective.[1][9] An inorganic base like K₂CO₃ is cheaper and can be easily removed during aqueous workup.[2][5] The choice may depend on the specific alkene and desired workup procedure. A stoichiometric amount is required to neutralize the HI formed.[11]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)Polar aprotic solvents are preferred as they effectively dissolve both the organic substrates and the inorganic base/salts.[5][6] DMF's high boiling point (153 °C) allows for a wide range of reaction temperatures.[6]
Temperature 80 - 120 °CThe reaction requires thermal energy to drive the catalytic cycle, particularly the oxidative addition and elimination steps. The high reactivity of the C-I bond in this compound allows for relatively mild conditions compared to aryl bromides or chlorides.[6]
Atmosphere Inert (Nitrogen or Argon)Essential for preventing the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and formation of palladium black.[10]

Detailed Experimental Protocol

Reaction: Heck coupling of this compound with Ethyl Acrylate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl Acrylate (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

Workflow Diagram:

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Solid Reagents: - this compound - Pd(OAc)₂ - PPh₃ A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents & Liquid Reagents: - Anhydrous DMF - Et₃N - Ethyl Acrylate C->D E 5. Heat to 100 °C D->E F 6. Monitor by TLC/GC-MS (Typically 4-12 h) E->F G 7. Cool to RT & Filter (Remove Pd Black) F->G H 8. Dilute with EtOAc & Wash with H₂O/Brine G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: Step-by-step workflow for the Heck reaction protocol.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.00 g, 4.05 mmol, 1.0 equiv), Palladium(II) Acetate (18.2 mg, 0.081 mmol, 0.02 equiv), and Triphenylphosphine (42.5 mg, 0.162 mmol, 0.04 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Through the condenser, add anhydrous DMF (20 mL), followed by triethylamine (1.41 mL, 10.1 mmol, 2.5 equiv) and ethyl acrylate (0.52 mL, 4.86 mmol, 1.2 equiv) via syringe.

  • Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the dark mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove precipitated palladium black and salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove DMF and triethylammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-ethyl 3-(2-fluoro-5-cyanophenyl)acrylate product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality Pd source.[10]2. Insufficient Temperature: Reaction may be too slow at the set temperature.3. Poor Substrate Quality: Impure aryl halide or alkene.1. Ensure Rigorous Inert Atmosphere: Use Schlenk techniques and properly degassed solvents.2. Increase Temperature: Incrementally raise the temperature to 110-120 °C.3. Re-purify Starting Materials: Ensure high purity of all reagents.
Formation of Palladium Black Ligand Degradation/Dissociation: The Pd(0) species is unstable and agglomerates if not properly coordinated by the phosphine ligand.[10]1. Increase Ligand Loading: Increase the Pd:PPh₃ ratio to 1:4.2. Use a More Robust Ligand: Consider using a bulkier electron-rich phosphine like Tri(o-tolyl)phosphine (P(o-tol)₃).[11]
Alkene Isomerization Re-insertion of Pd-H: The intermediate hydrido-palladium complex can re-add to the product alkene, leading to isomerization.1. Lower Reaction Temperature: If conversion is acceptable, reducing the temperature can minimize this side reaction.2. Add Silver or Thallium Salts: These can shift the reaction to a cationic pathway, which sometimes suppresses isomerization (use with caution due to toxicity/cost).[11]
Homocoupling of Aryl Halide Side reaction, sometimes promoted by oxygen. Improve inert atmosphere conditions. This is generally a minor side product in well-executed Heck reactions.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
  • Marion, N., & Nolan, S. P. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Wiley. [Link]
  • Borah, B. J., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
  • Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]
  • Pearson Education. (2022). Heck Reaction Explained. [Link]
  • Charitos, C., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. [Link]
  • Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Reddit. (2021). Practical Heck Reaction problems![Link]
  • YouTube. (2015). Heck reaction. [Link]
  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • MDPI. (n.d.).

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where aryl amines are prevalent structural motifs.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely superseding classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a broad functional group tolerance and milder reaction conditions.[4]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 4-fluoro-3-iodobenzonitrile. This substrate is of particular interest in medicinal chemistry due to the presence of multiple functional groups that allow for further synthetic diversification. The chemoselective amination at the C-I bond in the presence of a C-F bond is a key consideration that will be addressed.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition will preferentially occur at the more reactive carbon-iodine bond over the stronger carbon-fluorine bond.[8] This step forms a Pd(II) intermediate.[9]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and outcome.[10][11] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][13]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and formation of an imine from the amine.[2] The use of bulky phosphine ligands helps to suppress this undesired pathway.[14]

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R-NH2) Coordination Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation (Base) Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Product (Ar-NHR) Product (Ar-NHR) Palladium-Amido Complex->Product (Ar-NHR)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol details the coupling of this compound with a model primary amine, benzylamine. The principles outlined can be adapted for other primary and secondary amines, although optimization of reaction conditions may be necessary.[8]

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundAryl halide substrate
BenzylamineAmine coupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalyst
XantphosLigand
Sodium tert-butoxide (NaOt-Bu)Base
TolueneSolvent
Schlenk flask or sealed vialReaction vessel
Magnetic stirrer and hotplateFor heating and agitation
Argon or Nitrogen sourceInert atmosphere
Standard glassware for workupSeparatory funnel, beakers, etc.
Silica gelFor column chromatography
Solvents for chromatographye.g., Hexanes, Ethyl Acetate
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add dry, degassed toluene (5 mL).

  • Amine Addition: Finally, add benzylamine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-fluoro-3-aminobenzonitrile.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd(OAc)2, and Xantphos to flask B Add NaOtBu and Toluene A->B C Add Benzylamine B->C D Heat to 100 °C with stirring C->D E Monitor by TLC or LC-MS D->E F Cool, dilute with EtOAc, and quench with H2O E->F G Separate layers and extract aqueous phase F->G H Combine organic layers, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst.[15]
Poor quality reagents or solventUse anhydrous, degassed solvents and pure reagents.
Inappropriate baseThe base may not be strong enough. Consider switching to a stronger base like LHMDS.[12]
Side product formation (e.g., hydrodehalogenation) β-Hydride eliminationUse a bulkier phosphine ligand.[2] Optimize the reaction temperature; lower temperatures may reduce side reactions.
Reaction with the fluorideWhile less likely, if C-F activation is observed, consider using a more selective catalyst system or milder conditions.
Difficulty in purification Complex reaction mixtureOptimize reaction conditions to improve selectivity. Ensure complete reaction to minimize starting material contamination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of aryl amines. The protocol provided for the chemoselective amination of this compound serves as a reliable starting point for researchers. Careful consideration of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity. With the insights provided in this guide, scientists and drug development professionals can effectively employ this powerful reaction in their synthetic endeavors.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Role of the Base in Buchwald–Hartwig Amin
  • Role of the base in Buchwald-Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Use of base metals in Buchwald-Hartwig coupling - Wordpress
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight
  • A general approach to the optimisation of Buchwald-Hartwig aminations - C
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • POP‐type ligands used in the Buchwald–Hartwig amination.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing)
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • The Buchwald-Hartwig Amin

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Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-iodobenzonitrile is a trifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors.[1] Its structure, featuring a nitrile, a fluorine atom, and an iodine atom, presents a platform for orthogonal chemical modifications. This unique arrangement allows for selective and sequential reactions, providing a streamlined pathway to complex molecular architectures. The electron-withdrawing properties of the nitrile and fluorine substituents activate the aryl ring for nucleophilic aromatic substitution (SNAr), while the iodine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This application note offers a detailed guide for researchers on harnessing the synthetic potential of this compound to construct diverse heterocyclic compounds.

Part 1: Orthogonal Reactivity and Strategic Functionalization

The power of this compound as a synthetic precursor lies in the differential reactivity of its three key functional groups. A thorough understanding of this orthogonality is essential for designing logical and high-yielding synthetic sequences.

  • Iodine Atom: This is the most reactive site for cross-coupling reactions. The carbon-iodine bond readily participates in transformations such as Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a wide array of carbon and heteroatom-based substituents.[2][3]

  • Fluorine Atom: Positioned ortho to the strongly electron-withdrawing nitrile group, the fluorine atom is activated for nucleophilic aromatic substitution (SNAr).[4][5] This allows for its displacement by various nucleophiles (O-, N-, S-based) under conditions that typically would not affect other parts of the molecule.[6][7]

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or act as an electrophile in cycloaddition reactions to form heterocyclic rings, most notably tetrazoles.[8][9][10]

This hierarchy of reactivity permits a controlled, stepwise approach to elaborate the core structure, as depicted in the following workflow.

G A This compound B Cross-Coupling at Iodine (e.g., Sonogashira) A->B Step 1a (Pd/Cu Catalysis) C S(N)Ar at Fluorine (Nucleophilic Displacement) A->C Step 1b (Base + Nucleophile) B->C Step 2a E Disubstituted Intermediate 1 B->E C->B Step 2b F Disubstituted Intermediate 2 C->F D Nitrile Transformation (e.g., Tetrazole Formation) G Final Heterocyclic Product D->G E->D Step 3a F->D Step 3b

Figure 1: A strategic workflow illustrating the sequential functionalization possibilities of this compound.

Part 2: Synthesis of Fused Heterocycles via Palladium-Catalyzed Reactions

A highly effective strategy for constructing fused heterocyclic systems is to initiate a sequence with a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling, in particular, provides a powerful entry into various indole and benzofuran-type structures.[2][3][11]

Protocol 1: Synthesis of 6-Fluoro-2-phenyl-1H-indole-7-carbonitrile via Sonogashira Coupling and Cyclization

This protocol outlines the synthesis of an indole derivative through a tandem Sonogashira coupling/cyclization sequence. The initial coupling of this compound with a suitable terminal alkyne is followed by an intramolecular reaction to form the heterocyclic ring.

Mechanism Insight: The Sonogashira reaction proceeds through a catalytic cycle involving palladium and copper to form a carbon-carbon bond between the aryl iodide and the terminal alkyne.[2][3] Subsequent intramolecular cyclization can be triggered, often by a base, to form the indole ring.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Reagent Addition: Add anhydrous DMF, followed by triethylamine (2.5 eq) and phenylacetylene (1.2 eq) via syringe.

  • Sonogashira Coupling: Stir the reaction mixture at 60 °C for 4-6 hours. Progress should be monitored by TLC or LC-MS to confirm consumption of the starting iodide.

  • Cyclization: After cooling the mixture, add potassium tert-butoxide (2.0 eq) and stir at an elevated temperature as required, monitoring for the formation of the indole product.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude material by silica gel column chromatography.

Data Summary Table:

EntryAlkyne SubstratePd Catalyst (mol%)Cu Catalyst (mol%)Base (Cyclization)Representative Yield (%)
1Phenylacetylene24KtBuO70-85
21-Hexyne24KtBuO65-80
3Trimethylsilylacetylene24KtBuO75-90

Yields are illustrative and can vary based on reaction scale and specific conditions.

Part 3: SNAr Reactions for Benzoxazine Synthesis

The activated fluorine atom provides a reliable entry point for synthesizing six-membered heterocycles through nucleophilic aromatic substitution.[4][5] Benzoxazines, for instance, are readily accessible through this method.[12][13][14]

Protocol 2: Synthesis of 7-Iodo-3,4-dihydro-2H-benzo[b][8][15]oxazine-6-carbonitrile

This protocol details the synthesis of a benzoxazine derivative via the reaction of this compound with an amino alcohol.

Mechanism Insight: The reaction proceeds through a stepwise mechanism. The first step is a nucleophilic aromatic substitution where the amine of the amino alcohol displaces the fluoride.[4][15] This is followed by an intramolecular cyclization, often catalyzed by a copper or palladium source, where the hydroxyl group displaces the iodine to form the oxazine ring.

G cluster_0 S(N)Ar Step cluster_1 Intramolecular Cyclization A This compound + Amino Alcohol B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C S(N)Ar Product B->C Fluoride Elimination D S(N)Ar Product E Ullmann-type Coupling D->E Cu or Pd Catalyst, Base F Benzoxazine Product E->F

Figure 2: General workflow for the synthesis of benzoxazines from this compound.

Materials:

  • This compound

  • Ethanolamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMSO in a round-bottom flask.

  • Reagent Addition: Add ethanolamine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heating: Heat the mixture to 80-100 °C, stirring for 8-12 hours, while monitoring the reaction by TLC.

  • Workup: Cool the reaction and pour it into ice-water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration and wash with water.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol if necessary.

Part 4: Nitrile Group Transformations: The Tetrazole Synthesis

The nitrile group offers a final point for modification, with its conversion to a tetrazole ring being a particularly valuable transformation in medicinal chemistry, as tetrazoles are often used as bioisosteres for carboxylic acids.[16]

Protocol 3: Synthesis of 5-(2-Fluoro-5-iodophenyl)-1H-tetrazole

This reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide source.[17]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Triethylammonium chloride or Zinc salts[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 120-130 °C for 12-24 hours. Caution: This reaction should be performed with appropriate safety measures due to the use of azide at high temperatures.

  • Workup: Cool the mixture and pour it into water.

  • Acidification: Acidify with dilute HCl to a pH of ~2 to precipitate the tetrazole product.

  • Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.

Conclusion

This compound stands out as a highly adaptable substrate for the synthesis of diverse heterocyclic compounds. Its orthogonal reactivity enables a rational and efficient approach to complex molecule construction through a variety of well-established chemical transformations. The protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this versatile building block.

References

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • Houghten, R. A., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6.
  • Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • National Institutes of Health. (2021, April 13). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds.
  • Google Patents. (n.d.). WO2017105890A1 - Benzoxazine and phthalonitrile resin blends.
  • International Formulae Group. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
  • Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • Semantic Scholar. (n.d.). Convenient synthesis of phthalonitrile-containing mono-benzoxazines with exceptional thermal stability and improved curing activity.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
  • National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile.
  • Reagentia. (n.d.). 3-Fluoro-4-iodobenzonitrile (1 x 10 g).
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The Strategic Application of 4-Fluoro-3-iodobenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Within this context, 4-Fluoro-3-iodobenzonitrile (CAS No. 159719-57-0) has emerged as a highly versatile and valuable building block for medicinal chemists. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and expert insights, to empower researchers in the synthesis of novel therapeutic agents.

Core Attributes and Strategic Value of this compound

This compound is a trifunctional aromatic compound featuring a nitrile group, a fluorine atom, and an iodine atom. This specific arrangement of substituents provides a powerful platform for molecular elaboration through a variety of synthetic transformations.

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 159719-57-0
Molecular Formula C₇H₃FIN
Molecular Weight 247.01 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups:

  • The Iodine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.

  • The Fluorine Atom: As the most electronegative element, fluorine can significantly alter the electronic properties of the aromatic ring, influencing the pKa of nearby functional groups and potentially enhancing binding interactions with target proteins.[5] The strong C-F bond is also known to block metabolic oxidation at that position, thereby improving the metabolic stability of drug candidates.

  • The Nitrile Group: This electron-withdrawing group can participate in various chemical transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid. It can also act as a key pharmacophoric element, participating in hydrogen bonding interactions within a protein's active site.

Key Applications in the Synthesis of Kinase Inhibitors

A significant application of halogenated benzonitriles lies in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases.[6] While specific examples directly citing this compound are emerging, its structural motifs are highly relevant to the development of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[7][8][9][]

The general workflow often involves using the iodo-position for a key cross-coupling reaction to build the core scaffold of the inhibitor, while the fluoro and nitrile groups contribute to the final compound's desired pharmacological properties.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Target Molecules start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine Pd Catalyst, Base biaryl Biaryl Nitriles suzuki->biaryl alkynyl Alkynylbenzonitriles sonogashira->alkynyl amino Aminobenzonitriles buchwald->amino kinase Kinase Inhibitors (e.g., JAK, BTK) biaryl->kinase Further Functionalization alkynyl->kinase Further Functionalization amino->kinase Further Functionalization

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are designed as a starting point for the application of this compound in key synthetic transformations. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds between the aryl iodide and an aryl or heteroaryl boronic acid.[11][12][13][14][15]

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol) to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Suzuki-Miyaura Workflow setup 1. Reaction Setup (Substrates, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor Progress) solvent->react workup 5. Aqueous Workup (Extraction) react->workup purify 6. Purification (Chromatography) workup->purify G cluster_workflow Sonogashira Coupling Workflow setup 1. Combine Aryl Halide and Catalysts solvent_base 2. Add Solvent and Base setup->solvent_base alkyne 3. Add Terminal Alkyne solvent_base->alkyne react 4. React and Monitor alkyne->react filter 5. Filter Catalyst react->filter workup 6. Aqueous Workup filter->workup purify 7. Purify Product workup->purify G cluster_workflow Buchwald-Hartwig Amination Workflow setup 1. Combine Solids (Catalyst, Ligand, Base, Aryl Halide) solvent_amine 2. Add Solvent and Amine setup->solvent_amine react 3. Heat and Stir (Monitor Progress) solvent_amine->react quench 4. Quench Reaction react->quench workup 5. Extraction and Washing quench->workup purify 6. Purification workup->purify

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Fluoro-3-iodobenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound is a trifunctional arene that offers a powerful platform for molecular diversification. Its structure is distinguished by three key features:

  • Iodide as a Superior Leaving Group: The carbon-iodine bond is the most reactive of the aryl halides towards the initial, often rate-limiting, oxidative addition step in palladium catalytic cycles. This high reactivity allows for milder reaction conditions compared to aryl bromides or chlorides.

  • Ortho-Fluorine Substitution: The fluorine atom, positioned ortho to the iodine, exerts a significant electron-withdrawing inductive effect. This electronic perturbation can influence the reactivity of the C-I bond and modulate the properties of the resulting coupled products, such as metabolic stability and binding affinity in biological targets.

  • The Benzonitrile Moiety: The nitrile group is a versatile functional handle. It is a common pharmacophore, capable of acting as a hydrogen bond acceptor, and can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic elaboration.

This guide provides an in-depth exploration of four seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to this compound. The protocols herein are designed not merely as procedural steps but as a framework for rational execution, grounded in mechanistic understanding and field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the construction of C(sp²)–C(sp²) bonds, forming the biaryl scaffolds that are ubiquitous in medicinal chemistry. The reaction's popularity stems from its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.

Mechanistic Rationale and Causality

The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex. The high reactivity of the C-I bond facilitates this initial step. A crucial subsequent step is transmetalation, where the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center. This process is activated by a base, which forms a more nucleophilic "ate" complex with the boron reagent, thereby accelerating the transfer. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdIL Ar-Pd(II)-I(L)₂ (Ar = 4-cyano-2-fluorophenyl) Pd0->ArPdIL Ar-I OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R'(L)₂ ArPdIL->ArPdR [R'-B(OH)₃]⁻ Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' (Biaryl Product) ArPdR->Product RedElim Reductive Elimination Reagents This compound (Ar-I) R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Fluoro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes the coupling of this compound with 4-carboxyphenylboronic acid.

Materials and Reagents:

Reagent/MaterialM.W.Amount (mmol)Eq.Notes
This compound247.011.01.0Starting material
4-Carboxyphenylboronic acid165.931.21.2Coupling partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.02Palladium(0) precatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04Ligand
Potassium Phosphate (K₃PO₄)212.273.03.0Base
1,4-Dioxane-8 mL-Solvent, should be degassed
Water-2 mL-Co-solvent, should be degassed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (247 mg, 1.0 mmol), 4-carboxyphenylboronic acid (199 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

Section 2: The Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[1] This transformation is invaluable for constructing rigid molecular scaffolds found in pharmaceuticals, organic materials, and natural products.[2] The reaction is co-catalyzed by palladium and copper(I) salts.

Mechanistic Rationale and Causality

The Sonogashira reaction involves two interconnected catalytic cycles.[2] The palladium cycle is similar to the Suzuki coupling, beginning with oxidative addition of the aryl iodide to Pd(0). The copper cycle's role is to activate the alkyne. An amine base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation with the Ar-Pd(II)-I complex. The subsequent reductive elimination from the palladium center furnishes the aryl-alkyne product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols exist but often require higher temperatures or specialized ligands.[2]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdIL Ar-Pd(II)-I(L)₂ Pd0->ArPdIL Ar-I ArPdAlkynyl Ar-Pd(II)-C≡CR'(L)₂ ArPdIL->ArPdAlkynyl Cu-C≡CR' ArPdAlkynyl->Pd0 Product Ar-C≡CR' (Aryl-Alkyne Product) ArPdAlkynyl->Product Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + Cu(I), Base CuI Cu(I) CuAcetylide->ArPdIL Transmetalation Base Base (e.g., Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of 4-Fluoro-3-(phenylethynyl)benzonitrile

This protocol details the coupling of this compound with phenylacetylene.

Materials and Reagents:

Reagent/MaterialM.W.Amount (mmol)Eq.Notes
This compound247.011.01.0Starting material
Phenylacetylene102.131.11.1Coupling partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.020.02Palladium(II) precatalyst
Copper(I) Iodide (CuI)190.450.040.04Co-catalyst
Triethylamine (Et₃N)101.193.03.0Base and solvent
Tetrahydrofuran (THF), anhydrous-10 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (247 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) in anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Reactant Addition: Add phenylacetylene (120 µL, 1.1 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 8-12 hours under an argon atmosphere. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Section 3: The Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a transformative method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[3] This reaction has largely replaced harsher classical methods and offers exceptional scope for coupling a wide variety of amines and anilines.[4]

Mechanistic Rationale and Causality

The mechanism mirrors other cross-coupling reactions, initiating with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is often the turnover-limiting step. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate both the oxidative addition and the challenging C-N reductive elimination.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L ArPdIL Ar-Pd(II)-I(L) Pd0->ArPdIL Ar-I OxAdd Oxidative Addition CoordComplex [Ar-Pd(II)(HNR'R'')(L)]⁺I⁻ ArPdIL->CoordComplex HNR'R'' AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)-NR'R''(L) CoordComplex->AmidoComplex - H-Base⁺ Deprotonation Deprotonation (Base) AmidoComplex->Pd0 Product Ar-NR'R'' (Aryl Amine Product) AmidoComplex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-Fluoro-3-(morpholino)benzonitrile

This protocol describes the amination of this compound with morpholine.

Materials and Reagents:

Reagent/MaterialM.W.Amount (mmol)Eq.Notes
This compound247.011.01.0Starting material
Morpholine87.121.21.2Amine coupling partner
Pd₂(dba)₃915.720.010.02Palladium(0) precatalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04Ligand
Sodium tert-butoxide (NaOtBu)96.101.41.4Strong, non-nucleophilic base
Toluene, anhydrous-10 mL-Solvent, should be degassed

Step-by-Step Procedure:

  • Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add Reactants: Add this compound (247 mg, 1.0 mmol) to the vial.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a heating block set to 100 °C. Stir for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to isolate the target amine.

Section 4: The Heck Reaction for Olefination

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, representing a powerful tool for C(sp²)–C(sp²) bond formation.[5] The reaction typically proceeds with high trans selectivity.

Mechanistic Rationale and Causality

The Heck catalytic cycle starts with the oxidative addition of this compound to a Pd(0) catalyst.[6] The resulting Pd(II) complex then undergoes migratory insertion (carbopalladation) with the alkene partner. For this to occur, a coordination site on the palladium must be vacated, allowing the alkene to bind. The insertion step is typically regioselective, with the aryl group adding to the less sterically hindered carbon of the double bond. The cycle is completed by a β-hydride elimination step, which forms the new double bond of the product and a hydridopalladium complex. Finally, a base is used to regenerate the Pd(0) catalyst from the hydridopalladium species.[6]

Heck_Reaction_Cycle cluster_main Mizoroki-Heck Reaction Cycle Pd0 Pd(0)L₂ ArPdIL Ar-Pd(II)-I(L)₂ Pd0->ArPdIL Ar-I OxAdd Oxidative Addition CoordComplex [Ar-Pd(II)-I(L)(Alkene)] ArPdIL->CoordComplex Alkene AlkeneCoord Alkene Coordination AlkylPd Alkyl-Pd(II) Intermediate CoordComplex->AlkylPd MigratoryInsert Migratory Hydride Insertion ProductComplex [Product-Pd(II)-H(L)] AlkylPd->ProductComplex BetaElim β-Hydride Elimination ProductComplex->Pd0 + Base Product Ar-Alkene (Substituted Olefin) ProductComplex->Product BaseRegen Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of (E)-4-Fluoro-3-(2-phenylvinyl)benzonitrile

This protocol describes the Heck coupling of this compound with styrene.

Materials and Reagents:

Reagent/MaterialM.W.Amount (mmol)Eq.Notes
This compound247.011.01.0Starting material
Styrene104.151.51.5Alkene coupling partner
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02Palladium(II) precatalyst
Triethylamine (Et₃N)101.192.02.0Base
N,N-Dimethylformamide (DMF), anhydrous-5 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube, add this compound (247 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and anhydrous DMF (5 mL).

  • Reactant Addition: Add triethylamine (279 µL, 2.0 mmol) and styrene (172 µL, 1.5 mmol) to the mixture.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material should be purified by silica gel column chromatography to afford the stilbene product.

Conclusion and Outlook

This compound serves as an exceptionally versatile and reactive building block for palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide robust starting points for the synthesis of complex biaryls, aryl-alkynes, aryl amines, and substituted olefins. The true power of these methods lies in their adaptability. Researchers are encouraged to view these protocols not as rigid recipes, but as validated frameworks that can be optimized by screening different ligands, bases, and solvent systems to achieve the desired outcome for their specific synthetic targets. The continued development of novel palladium catalysts and ligands will undoubtedly further expand the synthetic utility of this valuable chemical intermediate.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • NROChemistry. (2024). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (2024). Heck reaction.
  • Wikipedia. (2024). Sonogashira coupling.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Wuest, F., et al. (2008). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5), 293-300.
  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-121.
  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Application Notes and Protocols for the Functionalization of 4-Fluoro-3-iodobenzonitrile at the Cyano Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzonitrile

This compound is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—featuring a nucleophilic cyano group, and an aromatic ring activated by both a fluorine and an iodine atom—provides a rich platform for diverse chemical transformations. This allows for the strategic introduction of various functionalities, enabling the construction of complex molecular scaffolds for novel therapeutics and advanced materials. These application notes provide a comprehensive guide to the selective functionalization of the cyano group of this compound, offering detailed protocols and expert insights into the underlying chemical principles.

Hydrolysis of the Cyano Group: Synthesis of 4-Fluoro-3-iodobenzamide

The conversion of the nitrile functionality to a primary amide is a fundamental transformation in organic synthesis. The resulting benzamide moiety is a common feature in many biologically active compounds. Both acid and base-catalyzed hydrolysis can achieve this transformation, proceeding through the addition of water across the carbon-nitrogen triple bond.

Chemical Principles and Mechanistic Insights

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide.[1] In contrast, acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[2][3] Careful control of reaction conditions is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a robust method for the partial hydrolysis of this compound to 4-fluoro-3-iodobenzamide under basic conditions.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 g, 20.2 mmol) in 50 mL of ethanol.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.62 g, 40.5 mmol) in 10 mL of deionized water.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with 1 M HCl until a pH of ~7 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluoro-3-iodobenzamide as a solid.

Safety Precautions:

  • Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

Data Summary: Hydrolysis Conditions
ParameterCondition
Reaction Base-Catalyzed Hydrolysis
Substrate This compound
Reagents NaOH, Ethanol, Water
Temperature Reflux (~80-85 °C)
Reaction Time 2-4 hours
Product 4-Fluoro-3-iodobenzamide
Expected Yield 85-95%
Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add aqueous NaOH A->B C Reflux for 2-4 hours B->C D Cool and neutralize with HCl C->D Completion E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Recrystallize G->H I 4-Fluoro-3-iodobenzamide H->I Final Product Reduction_Pathway Start This compound Reagents 1. LiAlH4, THF, 0°C to rt 2. H2O, NaOH(aq) Start->Reagents Reduction Product (4-Fluoro-3-iodophenyl)methanamine Reagents->Product Cycloaddition_Pathway Start This compound Reagents NaN3, ZnBr2 DMF, 120°C Start->Reagents [3+2] Cycloaddition Product 5-(4-Fluoro-3-iodophenyl)-1H-tetrazole Reagents->Product Grignard_Workflow A Dissolve this compound in anhydrous ether at 0°C B Add Grignard Reagent (R-MgX) dropwise A->B C Stir at room temperature B->C D Quench with aq. NH4Cl C->D E Aqueous Work-up and Extraction D->E F Purification (Chromatography) E->F G Ketone Product F->G

Sources

Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-iodobenzonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Innovation with a Dual-Functional Monomer

In the landscape of materials science, the design and synthesis of high-performance polymers are paramount for technological advancement. The strategic selection of monomeric building blocks is a critical determinant of the final material's properties. 4-Fluoro-3-iodobenzonitrile is an aromatic compound distinguished by its unique trifunctional substitution pattern: a nitrile group, a fluorine atom, and an iodine atom. This arrangement of electron-withdrawing and reactive groups on a benzene ring offers a versatile platform for the synthesis of advanced polymers. The presence of both a fluorine and an iodine atom on the aromatic ring allows for orthogonal reactivity, enabling its participation in distinct polymerization reactions. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of poly(arylene ether) synthesis. Concurrently, the carbon-iodine bond provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in the formation of carbon-carbon bonds for conjugated polymers. This dual reactivity makes this compound a highly valuable, albeit under-explored, monomer for the creation of novel polymeric materials with tailored thermal, mechanical, and optoelectronic properties.

This technical guide will provide detailed application notes and protocols for the prospective use of this compound in the synthesis of two distinct classes of high-performance materials: Poly(arylene ether nitrile)s and conjugated polymers. The methodologies presented are grounded in established principles of polymer chemistry and are designed to serve as a comprehensive resource for researchers and scientists in the field.

I. Synthesis of High-Performance Poly(arylene ether nitrile)s via Nucleophilic Aromatic Substitution

Poly(arylene ether nitrile)s (PENs) are a class of amorphous engineering thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The ether linkages in the polymer backbone impart a degree of flexibility, leading to good processability, while the nitrile groups enhance polarity and contribute to strong intermolecular interactions, resulting in high glass transition temperatures (Tg) and excellent mechanical properties.[2]

The synthetic utility of this compound in this context lies in the reactivity of its fluorine atom towards nucleophilic aromatic substitution. The electron-withdrawing effect of the para-nitrile group activates the fluorine atom for displacement by phenoxide nucleophiles, a common method for forming the ether linkages in PENs.[3] The iodine atom is expected to remain intact under typical SNAr polymerization conditions, offering a latent reactive handle for subsequent post-polymerization modification.

Application Note: Creating Thermally Stable Dielectric Materials

The incorporation of fluorine and iodine into the polymer backbone can lead to materials with a low dielectric constant and high refractive index, desirable properties for applications in microelectronics and optics. The bulky iodine atom can disrupt chain packing, increasing the free volume and lowering the dielectric constant.

Experimental Protocol: Synthesis of a Poly(arylene ether nitrile) from this compound and Bisphenol A

This protocol details the synthesis of a poly(arylene ether nitrile) via nucleophilic aromatic substitution polycondensation of this compound with 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A).

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound159719-57-0247.01>97%Major Chemical Supplier
Bisphenol A80-05-7228.29>99%Major Chemical Supplier
Anhydrous Potassium Carbonate (K2CO3)584-08-7138.21>99%Major Chemical Supplier
N,N-Dimethylacetamide (DMAc)127-19-587.12AnhydrousMajor Chemical Supplier
Toluene108-88-392.14AnhydrousMajor Chemical Supplier
Methanol67-56-132.04ACS GradeMajor Chemical Supplier
Hydrochloric Acid (HCl)7647-01-036.4637%Major Chemical Supplier

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Reagent Charging: To the flask, add this compound (12.35 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), and anhydrous potassium carbonate (8.29 g, 0.06 mol).

  • Solvent Addition: Add N,N-dimethylacetamide (100 mL) and toluene (50 mL) to the flask.

  • Azeotropic Dehydration: The reaction mixture is heated to 140°C with vigorous stirring under a gentle flow of nitrogen. The water generated from the reaction between the bisphenol and potassium carbonate is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. This step is continued for 4 hours to ensure complete removal of water.

  • Polymerization: After dehydration, the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to 165°C. The polymerization is allowed to proceed at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification: The reaction mixture is cooled to room temperature, and the viscous polymer solution is slowly poured into a stirred solution of methanol (800 mL) containing a small amount of hydrochloric acid (5 mL). The fibrous polymer precipitate is collected by filtration.

  • Washing: The polymer is washed thoroughly with hot deionized water (3 x 500 mL) to remove any inorganic salts and residual solvent, followed by a final wash with methanol (2 x 200 mL).

  • Drying: The purified polymer is dried in a vacuum oven at 120°C for 24 hours to a constant weight.

Characterization: The resulting polymer can be characterized by standard techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of ether linkages, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.

SNAr_Polymerization cluster_reactants Reactants and Conditions Monomer1 This compound Heat1 Heat (140°C) Azeotropic Dehydration Monomer1->Heat1 Monomer2 Bisphenol A Monomer2->Heat1 Base K2CO3 (Base) Base->Heat1 Solvent DMAc/Toluene (Solvent) Solvent->Heat1 Heat2 Heat (165°C) Polymerization Heat1->Heat2 Removal of Water Precipitation Precipitation in Methanol/HCl Heat2->Precipitation Polymer Solution Washing Washing with Water and Methanol Precipitation->Washing Drying Drying under Vacuum Washing->Drying Polymer Poly(arylene ether nitrile) Drying->Polymer

Figure 1: Experimental workflow for the synthesis of poly(arylene ether nitrile).

II. Synthesis of Conjugated Polymers via Palladium-Catalyzed Cross-Coupling Reactions

Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which results in a delocalized π-electron system. This electronic structure endows them with unique optoelectronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[4][5]

The carbon-iodine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon triple bond between an aryl halide and a terminal alkyne, is a powerful tool for introducing acetylenic linkages into a polymer backbone.[6][7] This approach can be used to synthesize polymers with extended π-conjugation and rigid-rod-like structures.

Application Note: Development of Novel Emitters for Organic Light-Emitting Diodes (OLEDs)

Polymers containing alternating electron-donating and electron-accepting units often exhibit interesting photophysical properties, including fluorescence. The benzonitrile moiety is electron-withdrawing, and by coupling this compound with an electron-rich dialkyne comonomer, a donor-acceptor conjugated polymer can be synthesized. Such materials are promising candidates for emissive layers in OLEDs.[8][9]

Experimental Protocol: Synthesis of a Poly(phenyleneethynylene) Derivative via Sonogashira Polycondensation

This protocol describes the synthesis of a conjugated polymer through the Sonogashira cross-coupling polymerization of this compound with 1,4-diethynyl-2,5-bis(octyloxy)benzene.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound159719-57-0247.01>97%Major Chemical Supplier
1,4-Diethynyl-2,5-bis(octyloxy)benzene162985-61-7398.60>98%Major Chemical Supplier
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)14221-01-31155.56>99%Major Chemical Supplier
Copper(I) Iodide (CuI)7681-65-4190.45>99.5%Major Chemical Supplier
Triethylamine (Et3N)121-44-8101.19AnhydrousMajor Chemical Supplier
Toluene108-88-392.14AnhydrousMajor Chemical Supplier
Methanol67-56-132.04ACS GradeMajor Chemical Supplier

Procedure:

  • Inert Atmosphere Setup: A 100 mL Schlenk flask is equipped with a magnetic stir bar and a condenser. The flask is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.

  • Reagent Charging: Under a positive pressure of argon, the flask is charged with this compound (0.494 g, 2.0 mmol), 1,4-diethynyl-2,5-bis(octyloxy)benzene (0.797 g, 2.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.046 g, 0.04 mmol), and copper(I) iodide (0.015 g, 0.08 mmol).

  • Solvent and Base Addition: Anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) are added to the flask via syringe.

  • Polymerization: The reaction mixture is deoxygenated by bubbling argon through the solution for 20 minutes. The mixture is then heated to 80°C and stirred at this temperature for 48 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into methanol (300 mL). The precipitated polymer is collected by filtration.

  • Purification: The crude polymer is redissolved in a minimal amount of chloroform and reprecipitated from methanol. This dissolution-precipitation cycle is repeated two more times to remove catalyst residues and oligomers.

  • Drying: The final polymer product is dried under vacuum at 60°C for 24 hours.

Characterization: The structure and properties of the conjugated polymer can be assessed using FTIR and NMR spectroscopy to confirm the presence of the phenyleneethynylene units. GPC can be used to determine the molecular weight distribution. The optical and electronic properties can be investigated using UV-Vis and photoluminescence spectroscopy, and cyclic voltammetry.

Sonogashira_Polymerization cluster_reactants Reactants and Conditions Monomer1 This compound Reaction Heat (80°C) Inert Atmosphere (Argon) Monomer1->Reaction Monomer2 1,4-Diethynyl-2,5-bis(octyloxy)benzene Monomer2->Reaction Catalyst1 Pd(PPh3)4 Catalyst1->Reaction Catalyst2 CuI Catalyst2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Toluene (Solvent) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Solution Purification Reprecipitation Precipitation->Purification Drying Drying under Vacuum Purification->Drying Polymer Conjugated Polymer Drying->Polymer

Figure 2: Synthetic workflow for a conjugated polymer via Sonogashira coupling.

III. Concluding Remarks and Future Outlook

This compound represents a promising, yet largely untapped, resource for the materials science community. Its unique electronic and reactive properties position it as a versatile building block for a new generation of high-performance polymers. The protocols outlined in this guide provide a foundational framework for the synthesis of poly(arylene ether nitrile)s and conjugated polymers. Further exploration into other cross-coupling reactions, such as Suzuki and Stille couplings, could expand the repertoire of materials derived from this monomer.[10][11] Moreover, the latent iodine functionality in the poly(arylene ether nitrile)s opens avenues for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications. As the demand for advanced materials with precisely engineered properties continues to grow, the strategic utilization of multifunctional monomers like this compound will be instrumental in driving innovation across various technological sectors.

References

  • Bell, K. J. (2022). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Kennesaw State University.
  • Mako, T., & Levine, M. (2014). Synthesis of a Fluorescent Conjugated Polymer in the Undergraduate Organic Teaching Laboratory. DigitalCommons@URI.
  • Chen, X., Shan, S., Liu, J., Qu, X., & Zhang, Q. (2021). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances, 11(54), 34300-34308.
  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(54), 34300–34308.
  • Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067–4072.
  • MDPI. (2023). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 15(24), 4679.
  • Nemykin, V. N., & Lukyanets, E. A. (2010). Synthesis of substituted phthalocyanines. Arkivoc, 2010(1), 136-208.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wang, X., Wang, K., & Wang, M. (2019). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Polymer Chemistry, 10(3), 325-333.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Zhang, Y., et al. (2022). Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review. Polymers, 14(15), 3175.
  • Zhang, Z., et al. (2023). 4-Iodobenzonitrile as Effective Solid Additive for High-Efficiency Polymer Solar Cells. Polymers, 15(10), 2345.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Chen, X., et al. (2019). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances, 9(42), 24343-24350.
  • ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NASA Technical Reports Server. (1993). New monomers for high performance polymers.
  • Thordarson, P. (2011). Synthesis of conjugated polymers for use in label-free DNA microarrays.
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Application Notes & Protocols: Strategic Functionalization of 4-Fluoro-3-iodobenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. 4-Fluoro-3-iodobenzonitrile has emerged as a highly valuable and versatile building block due to its distinct electronic and structural properties. The molecule features a benzene ring substituted with three key functional groups: a nitrile (-CN), a fluorine (-F) atom, and an iodine (-I) atom. This unique arrangement offers chemists a powerful tool for sequential and site-selective functionalization.

The reactivity of the C-I and C-F bonds is markedly different. The carbon-iodine bond is significantly weaker and more polarized than the carbon-fluorine bond, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions.[1] Conversely, the fluorine atom, while typically a poor leaving group in nucleophilic substitution, is activated by the strong electron-withdrawing effect of the para-nitrile group, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This differential reactivity allows for a modular approach to synthesis, where the iodine can be replaced via cross-coupling, followed by substitution of the fluorine, or vice-versa, enabling the generation of diverse molecular scaffolds.

This guide provides detailed, field-proven protocols for the two primary modes of reactivity for this compound: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

Part 1: Palladium-Catalyzed Cross-Coupling at the Carbon-Iodine Bond

The C-I bond is the primary site for transformations involving transition-metal catalysis, most notably palladium. The oxidative addition of the C-I bond to a Pd(0) species is a facile and often rate-determining step in many cross-coupling catalytic cycles.[4][5] We will explore two of the most robust and widely utilized C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[6] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide. For this compound, this reaction enables the selective synthesis of 4-fluoro-3-arylbenzonitriles, which are precursors to numerous pharmacologically active compounds.

The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to the Pd(0) catalyst, (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(I) (Ar = 4-CN-2-F-Ph) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex L₂Pd(II)(Ar)(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product in1 in2 in3 reactant1 Ar-I reactant1->oxidative_addition reactant2 Ar'-B(OH)₂ + Base reactant2->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4-fluoro-3-(thiophen-2-yl)benzonitrile.

Materials:

  • This compound (1.0 eq.)

  • Thiophene-2-boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 247 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.[7]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is essential for the transmetalation step, as the base activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O906~92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1008~89
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O10012~85
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[9] This reaction requires a palladium catalyst and a copper(I) co-catalyst. The resulting 4-fluoro-3-(alkynyl)benzonitriles are valuable intermediates in the synthesis of heterocycles and conjugated materials.

The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the Palladium Cycle , oxidative addition of the aryl iodide to Pd(0) occurs, similar to the Suzuki reaction. In the Copper Cycle , the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination to yield the aryl alkyne product and regenerate the Pd(0) catalyst.[10]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Ar-I Oxidative Addition biaryl_pd_complex L₂Pd(II)(Ar)(C≡CR) pd_complex->biaryl_pd_complex Transmetalation biaryl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR biaryl_pd_complex->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR Base cu_acetylide->cu_halide Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Objective: To synthesize 4-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile.

Materials:

  • This compound (1.0 eq.)

  • Ethynyltrimethylsilane (1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq.)

  • Copper(I) iodide (CuI) (0.04 eq.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (247 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe. The amine serves as both the solvent and the base required to deprotonate the alkyne and neutralize the HI formed during the reaction.[11]

  • Alkyne Addition: Add ethynyltrimethylsilane (0.21 mL, 1.5 mmol) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 10 mL) to remove the amine and copper salts, followed by brine (10 mL).[6]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired aryl alkyne.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the Carbon-Fluorine Bond

While the C-F bond is the strongest single bond to carbon, its substitution is possible under specific electronic conditions. In this compound, the potent electron-withdrawing nature of the nitrile group at the para position stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the SNAr reaction.[2][12] This provides an orthogonal strategy to the palladium-catalyzed reactions at the iodo-position.

The SNAr reaction is a two-step process: (1) Addition of the nucleophile to the carbon bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. (2) Elimination of the fluoride leaving group to restore aromaticity and form the final product.[2]

SNAr_Mechanism SNAr Mechanism via Meisenheimer Complex start This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Addition (Rate-determining) product Substituted Product + Fluoride (F⁻) meisenheimer->product Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Objective: To synthesize 4-(pyrrolidin-1-yl)-3-iodobenzonitrile.

Materials:

  • This compound (1.0 eq.)

  • Pyrrolidine (2.0 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (247 mg, 1.0 mmol) and K₂CO₃ (345 mg, 2.5 mmol) in anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add pyrrolidine (0.17 mL, 2.0 mmol) to the mixture. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the base but not the nucleophile, increasing its reactivity.[3]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The higher temperature is necessary to overcome the activation energy for the C-F bond cleavage. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). This will often precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water to remove residual DMSO and salts. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Dry the product or the combined organic extracts. If necessary, purify by recrystallization or flash column chromatography to afford the pure substituted product.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMSO10012~95
2Sodium thiophenoxideNoneDMF604~90
3PiperidineK₂CO₃DMSO10010~93

Safety & Handling

This compound:

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[13]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Handle in a well-ventilated fume hood. Avoid breathing dust.

General Reagents:

  • Palladium Catalysts: Can be toxic and are often expensive. Handle with care to avoid inhalation and skin contact.

  • Bases: Strong bases like K₂CO₃ and K₃PO₄ are corrosive. Amines like Et₃N and DIPA are flammable and have strong odors.

  • Solvents: Use anhydrous and degassed solvents for cross-coupling reactions. Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16]

Conclusion

This compound stands out as a privileged scaffold in synthetic chemistry. Its differential reactivity allows for a reliable and predictable two-fold functionalization. By mastering the palladium-catalyzed cross-coupling reactions at the iodo position and the nucleophilic aromatic substitution at the activated fluoro position, researchers can access a vast chemical space. The protocols and insights provided herein serve as a robust foundation for the application of this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

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  • Benchchem. (n.d.). Cross-Coupling Reactions Guide.
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  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • ResearchGate. (2001).
  • ResearchGate. (n.d.).
  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Benchchem. (n.d.). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra....
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Benchchem. (n.d.).
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Beilstein Journals. (n.d.). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2).
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

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Application Notes & Protocols for the Scale-Up Synthesis Utilizing 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-iodobenzonitrile is a pivotal, multi-functional building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its unique electronic and steric properties, conferred by the orthogonal reactivity of its iodo and fluoro substituents, allow for selective, sequential functionalization. The C–I bond is readily activated for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr). This guide provides in-depth technical protocols, mechanistic insights, and scale-up considerations for key transformations involving this versatile intermediate. The content herein is curated for researchers, chemists, and process development professionals to facilitate robust, efficient, and scalable synthetic routes.

Introduction: The Strategic Value of this compound

The strategic utility of this molecule lies in its capacity for programmed, regioselective synthesis:

  • Position 3 (Iodo): The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates oxidative addition to the metal center.[1][2]

  • Position 4 (Fluoro): The carbon-fluorine bond is exceptionally strong. However, its reactivity towards nucleophilic attack is enhanced by the powerful electron-withdrawing effect of the para-nitrile group. This allows for SNAr reactions, often performed after the iodine has been functionalized.[3][4]

This differential reactivity allows for a two-stage functionalization strategy, making it a highly sought-after intermediate for creating complex molecular architectures.

Safety & Handling for Scaled Operations

Scaling up chemical reactions requires a stringent focus on safety. While a specific safety data sheet for this compound is not available, data from structurally similar iodo- and fluoro-benzonitriles provides essential guidance.[5][6][7][8]

Hazard Profile (Inferred):

  • Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Handling: Sensitivity to light may be a factor.[5]

Recommended Scale-Up Procedures:

ParameterRecommendationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side-shields or face shield, lab coat, and potentially a respirator with an appropriate cartridge for organic vapors/dusts.To prevent skin/eye contact and inhalation of dust or vapors, which are the primary exposure routes.[5][6]
Engineering Controls All operations should be conducted within a certified chemical fume hood. For multi-kilogram scale, a walk-in fume hood or a glovebox is recommended.To ensure adequate ventilation and contain any dusts or fumes, minimizing operator exposure.[6]
Dispensing & Charging For solid dispensing, use techniques that minimize dust generation, such as a powder addition funnel or an enclosed charging system.Prevents aerosolization of the potentially toxic compound.
Spill & Waste Management Spills should be contained with an inert absorbent material. All waste, including contaminated PPE and solvents, must be disposed of in sealed, labeled containers according to local environmental regulations.[5]To prevent environmental contamination and ensure safe disposal of hazardous materials.

Core Synthetic Protocols for Scale-Up

The following sections detail protocols for the most critical and widely used reactions involving this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, making it a cornerstone of industrial synthesis.[9][10]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C–I bond of this compound.

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Protocol: Scale-Up Synthesis of 4-Fluoro-3-(phenyl)benzonitrile

Materials:

ReagentCAS No.M.W.Quantity (mol)Mass/Volume
This compoundN/A247.011.0247.0 g
Phenylboronic Acid98-80-6121.931.2146.3 g
Pd(PPh₃)₄14221-01-31155.560.0111.6 g
Potassium Carbonate (K₂CO₃)584-08-7138.213.0414.6 g
Toluene108-88-392.14-2.0 L
Water7732-18-518.02-0.5 L

Procedure:

  • Vessel Preparation: To a clean, dry, and inerted (purged with Nitrogen or Argon) 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add this compound (247.0 g, 1.0 mol), Phenylboronic acid (146.3 g, 1.2 mol), and Potassium Carbonate (414.6 g, 3.0 mol).

  • Solvent Addition: Add Toluene (2.0 L) and Water (0.5 L) to the reactor. Begin stirring to create a slurry.

  • Inerting: Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (11.6 g, 0.01 mol) to the vessel under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed (<1% by HPLC), cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with 1 L of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product. Typical Yield: 85-95%.

Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, widely used in materials science and for synthesizing complex pharmaceutical intermediates.[11][12][13]

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. A palladium catalyst activates the aryl iodide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination.[13]

Protocol: Scale-Up Synthesis of 4-Fluoro-3-(phenylethynyl)benzonitrile

Materials:

ReagentCAS No.M.W.Quantity (mol)Mass/Volume
This compoundN/A247.011.0247.0 g
Phenylacetylene536-74-3102.131.1112.3 g (123 mL)
PdCl₂(PPh₃)₂13965-03-2701.900.01510.5 g
Copper(I) Iodide (CuI)7681-65-4190.450.035.7 g
Triethylamine (Et₃N)121-44-8101.193.0303.6 g (418 mL)
Tetrahydrofuran (THF), anhydrous109-99-972.11-2.5 L

Procedure:

  • Vessel Preparation: To a 5 L inerted reactor system, add this compound (247.0 g, 1.0 mol), PdCl₂(PPh₃)₂ (10.5 g, 0.015 mol), and Copper(I) Iodide (5.7 g, 0.03 mol).

  • Solvent & Reagent Addition: Add anhydrous THF (2.5 L) and Triethylamine (418 mL, 3.0 mol). Begin stirring.

  • Inerting: Sparge the solution with nitrogen for 20-30 minutes.

  • Alkyne Addition: Add Phenylacetylene (123 mL, 1.1 mol) dropwise over 30 minutes, maintaining the internal temperature below 30 °C. An exotherm may be observed.

  • Reaction: Stir the reaction at ambient temperature (20-25 °C). Monitor progress by TLC or HPLC. The reaction is often complete in 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues and amine salts. Rinse the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (2 L) and wash with 1 M HCl (1 L), followed by saturated sodium bicarbonate solution (1 L) and brine (1 L).

  • Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization. Typical Yield: 80-92%.

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C–N bonds, a linkage ubiquitous in pharmaceuticals.[14][15][16] Modern catalysts and ligands have made this reaction highly reliable for scale-up.[14]

Mechanistic Rationale: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl iodide to a Pd(0) complex. The amine then coordinates to the palladium, and deprotonation by the base forms a palladium-amido complex. Reductive elimination from this complex forges the C–N bond. The choice of ligand is critical to facilitate the reductive elimination step.[14][17]

Protocol: Scale-Up Synthesis of 4-Fluoro-3-(morpholino)benzonitrile

Materials:

ReagentCAS No.M.W.Quantity (mol)Mass/Volume
This compoundN/A247.011.0247.0 g
Morpholine110-91-887.121.2104.5 g (105 mL)
Pd₂(dba)₃51364-51-3915.720.019.2 g
Xantphos161265-03-8578.680.02514.5 g
Sodium tert-butoxide (NaOtBu)865-48-596.101.4134.5 g
Toluene, anhydrous108-88-392.14-2.5 L

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask under nitrogen, stir Pd₂(dba)₃ (9.2 g, 0.01 mol) and Xantphos (14.5 g, 0.025 mol) in 200 mL of anhydrous toluene for 20 minutes.

  • Vessel Preparation: To a 5 L inerted reactor, add Sodium tert-butoxide (134.5 g, 1.4 mol). Caution: NaOtBu is a strong, moisture-sensitive base. Handle under inert atmosphere.

  • Reagent Addition: Add this compound (247.0 g, 1.0 mol) and the remaining anhydrous toluene (2.3 L). Begin stirring.

  • Amine & Catalyst Addition: Add morpholine (105 mL, 1.2 mol), followed by the pre-formed catalyst solution via cannula transfer.

  • Reaction: Heat the mixture to 100-110 °C. Monitor by HPLC. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding 500 mL of water. Separate the layers. Extract the aqueous layer with toluene (2 x 250 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum.

  • Purification: The product can be purified by silica gel chromatography or recrystallization. Typical Yield: 75-90%.

Visualization of Key Workflows

Generalized Cross-Coupling Workflow

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation prep Inert Reactor charge Charge Aryl Halide, Coupling Partner, & Base prep->charge solvent Add Solvent charge->solvent degas Degas Mixture (N2 Sparge) solvent->degas Transfer to Reaction Stage catalyst Add Catalyst (Under N2) degas->catalyst heat Heat to Target Temp catalyst->heat monitor Monitor Progress (HPLC/GC) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench/Wash cool->quench extract Phase Separation & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions at scale.

Nucleophilic Aromatic Substitution (SNAr) Pathway

While the C-I bond is the primary site for cross-coupling, the C-F bond can undergo SNAr, typically after the C-I site has been modified. The presence of the para-nitrile group is crucial for stabilizing the negatively charged Meisenheimer intermediate.[3][18][19]

SNAr_Mechanism Reactant Ar-F (Activated by EWG) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack (Rate-Determining Step) Nucleophile Nu- Product Ar-Nu Intermediate->Product Loss of Leaving Group LeavingGroup F-

Caption: The two-step addition-elimination mechanism for SNAr reactions.

In-Situ Reaction Monitoring for Process Control

On a large scale, understanding reaction kinetics in real-time is crucial for safety, optimization, and consistency.[20][21] Process Analytical Technology (PAT) tools like in-situ FTIR or NMR are invaluable.[22]

General Protocol for In-Situ FTIR Monitoring:

  • Setup: Insert a clean, dry ATR (Attenuated Total Reflectance) FTIR probe into the reactor before adding reagents.

  • Background Spectrum: Collect a background spectrum of the solvent(s) and any non-reacting starting materials at the target reaction temperature.

  • Initiation & Data Collection: Initiate the reaction (e.g., by adding the catalyst or final reagent) and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis: Monitor the disappearance of key reactant peaks (e.g., C-I stretch) and the appearance of product peaks. This data can be used to generate concentration profiles over time, confirming reaction completion and identifying any potential stalls or side reactions.[20]

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.
  • New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science.
  • A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Nucleophilic Aromatic Substitution. YouTube.
  • Buchwald–Hartwig amination. Wikipedia.
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. PubMed.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
  • Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate.
  • Reaction Monitoring. Bruker.
  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate.
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. ResearchGate.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.

Sources

Application Notes: The Strategic Utility of 4-Fluoro-3-iodobenzonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Advantage of Halogenated Benzylnitriles

In the competitive landscape of agrochemical research and development, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel, effective, and economically viable active ingredients. Halogenated benzonitriles are a critical class of these intermediates, offering a synthetically versatile scaffold for the construction of complex molecules.[1][2] Among these, 4-Fluoro-3-iodobenzonitrile (CAS No. 208066-73-9) has emerged as a particularly valuable building block. Its unique substitution pattern—a fluorine atom and an iodine atom on a benzonitrile core—provides orthogonal reactivity, enabling chemists to perform selective, stepwise modifications. This dual halogenation is not merely a synthetic convenience; it is a deliberate design element that leverages the distinct chemical properties of fluorine and iodine to achieve specific outcomes in the final agrochemical product.

The fluorine atom, with its high electronegativity and small size, can significantly modulate the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to the target protein.[3] The carbon-iodine bond, in contrast, is weaker and highly susceptible to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] This allows for the precise introduction of complex substituents at the 3-position of the benzene ring. This application note will explore the strategic importance of this compound, detailing its role in the synthesis of cutting-edge agrochemicals and providing robust protocols for its application.

Core Directive: Why this compound?

The utility of this compound as a premier intermediate stems from the distinct roles of its functional groups, which can be addressed in a controlled, sequential manner.

  • The Iodine Handle: The iodine atom serves as the primary reactive site for introducing significant molecular complexity. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of a carbon-carbon bond, attaching a pre-synthesized, often heterocyclic, fragment to the benzonitrile core. This is a key step in the assembly of many modern insecticides and herbicides. The Suzuki-Miyaura coupling, in particular, is favored in industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[6]

  • The Fluorine "Modulator": The fluorine atom at the 4-position is largely unreactive under the conditions of cross-coupling. Its role is primarily electronic and steric. It acts as a powerful electron-withdrawing group, which can influence the reactivity of the nitrile group and the overall electronic profile of the molecule. In the final agrochemical, the fluorine atom often enhances the biological activity by improving the molecule's binding to its target site or by blocking sites of metabolic degradation, thereby increasing its persistence and efficacy.

  • The Nitrile Anchor: The benzonitrile group is a stable and versatile functional group. It can be a key part of the final pharmacophore, or it can be further transformed. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for molecular diversification.[7]

This strategic arrangement of functional groups allows for a convergent and efficient synthetic strategy, where complex fragments are brought together late in the synthesis, maximizing yield and minimizing the number of steps.

Data Presentation: Physicochemical and Spectroscopic Properties

A thorough understanding of the starting material is critical for successful synthesis. The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 208066-73-9
Molecular Formula C₇H₃FIN
Molecular Weight 247.01 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 98-102 °C
Boiling Point Approx. 265 °C
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO, Dichloromethane)

Spectroscopic Data for Characterization:

Technique Observed Shifts / Peaks
¹H NMR (400 MHz, CDCl₃)δ 8.10 (dd, J=4.9, 2.0 Hz, 1H), 7.65 (ddd, J=8.5, 4.9, 2.0 Hz, 1H), 7.20 (t, J=8.5 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 162.5 (d, J=255 Hz), 145.0 (d, J=3 Hz), 135.8 (d, J=8 Hz), 118.0 (d, J=21 Hz), 116.5, 110.0, 92.0 (d, J=10 Hz)
¹⁹F NMR (376 MHz, CDCl₃)δ -108.5

Note: NMR data is predicted and may vary slightly based on experimental conditions. Researchers should always acquire their own analytical data for confirmation.[8][9][10][11]

Application Protocol: Synthesis of an Agrochemical Precursor via Suzuki-Miyaura Coupling

This protocol details a representative application of this compound in the synthesis of a bi-aryl compound, a common structural motif in advanced agrochemicals. The example used is the coupling with phenylboronic acid, which serves as a model for more complex heterocyclic boronic acids used in the synthesis of active ingredients like Chlorantraniliprole.[12][13][14][15]

Objective:

To synthesize 4-fluoro-3-phenylbenzonitrile through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow reagents 1. Reagent Setup - this compound - Phenylboronic acid - Pd(OAc)₂, PPh₃ - K₂CO₃ - Dioxane/H₂O reaction 2. Reaction - Assemble glassware - Purge with N₂ - Heat to reflux (e.g., 90°C) - Monitor by TLC reagents->reaction Combine & Heat workup 3. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine - Dry (MgSO₄) reaction->workup Reaction Complete purification 4. Purification - Filter drying agent - Concentrate in vacuo - Purify by column  chromatography workup->purification Crude Product analysis 5. Analysis - Characterize product  (NMR, MS, etc.) - Determine yield purification->analysis Pure Product

Sources

Troubleshooting & Optimization

Troubleshooting failed reactions with 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-3-iodobenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Reactivity of this compound

This compound is a valuable building block due to its distinct reactivity at three key positions: the cyano group, the iodine atom, and the fluorine atom. The presence of both a fluorine and an iodine atom on the benzene ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

  • Iodine Atom : The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This is due to the relative weakness of the C-I bond, making it susceptible to oxidative addition to a Pd(0) catalyst. The reactivity order for aryl halides in these couplings is generally I > Br > Cl > F.[1][2]

  • Fluorine Atom : The carbon-fluorine bond is significantly stronger and less reactive in cross-coupling reactions. However, the highly electronegative fluorine atom, along with the electron-withdrawing nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[3][4]

  • Nitrile Group : The cyano group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. It directs incoming nucleophiles to the ortho and para positions during SNAr reactions.[5]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store and handle this compound?

A: this compound should be stored in a cool, dry place, away from light. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, even with a reactive substrate like this compound, issues can arise.

Q2: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A: Low or no product formation in a Suzuki coupling can often be traced back to several key factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.

    • Cause: Exposure to oxygen can lead to the oxidation of the active Pd(0) species. Impurities in reagents or solvents can also poison the catalyst.[8][9]

    • Solution: Ensure all solvents are thoroughly degassed by methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through them.[9] Use a fresh, high-quality palladium catalyst or a more stable pre-catalyst. Maintaining a strict inert atmosphere throughout the reaction is crucial.[8][9]

  • Ineffective Base or Solvent System: The base plays a critical role in the transmetalation step, and its efficacy is highly dependent on the solvent.

    • Cause: The base may not be soluble enough in the reaction solvent to be effective.

    • Solution: A common solution is to use a biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[9] This often improves the solubility of inorganic bases like K₂CO₃ or Cs₂CO₃.[9]

  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially when exposed to air and moisture.

    • Cause: Degradation can lead to the formation of boroxines, which can negatively impact the reaction.[10]

    • Solution: Use fresh or recently purified boronic acid.[9]

Q3: I am observing significant homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these side reactions?

A: The formation of side products like homocoupled boronic acids and dehalogenated starting material indicates that the catalytic cycle is being diverted from the desired cross-coupling pathway.

  • Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[10]

    • Solution: Rigorous degassing of all reagents and solvents is essential.[10]

  • Dehalogenation (Proto-deiodination): This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom.

    • Solution: This can sometimes be mitigated by using a milder base or by lowering the reaction temperature.[9] Employing a more efficient ligand that promotes the cross-coupling pathway can also be beneficial. Bulky, electron-rich phosphine ligands are often a good choice.[11]

Optimization of Suzuki Coupling Parameters
ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand.Pd(PPh₃)₄ is a common choice, but pre-catalysts like Pd(dppf)Cl₂ can offer greater stability.[12]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos).These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.[11][13]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄.The choice of base can significantly impact the reaction outcome; screening may be necessary.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.A biphasic system often improves the solubility and effectiveness of the base.[9]
Temperature Room temperature to 100 °C.Aryl iodides are generally reactive, but some challenging couplings may require heating.[8][14]

Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. With this compound, the reaction should proceed at the iodine position.

Q4: My Sonogashira reaction is not working; I'm only recovering my starting materials. What should I check first?

A: When a Sonogashira reaction fails, the most common culprits are the catalyst system and the reaction conditions.

  • Catalyst System (Palladium and Copper):

    • Cause: The palladium catalyst can decompose, often indicated by the formation of a black precipitate ("palladium black").[2] The copper(I) co-catalyst can also degrade.

    • Solution: Use fresh, high-quality palladium and copper(I) iodide catalysts.[2] Ensure the reaction is conducted under strictly anaerobic and anhydrous conditions, as oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling).[2]

  • Amine Base:

    • Cause: The amine base (e.g., triethylamine or diisopropylamine) is crucial for deprotonating the terminal alkyne.[15] If the base is not dry or is of poor quality, the reaction can be inhibited.

    • Solution: Use a freshly distilled and dry amine base.[16]

  • Solvent:

    • Cause: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[2][16]

    • Solution: Consider using the amine base as the solvent or co-solvent, or switch to a different solvent like DMF or acetonitrile.[17]

Q5: I'm seeing a lot of alkyne homocoupling (Glaser coupling) in my reaction. How can I prevent this?

A: Glaser coupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

  • Cause: This side reaction is catalyzed by the copper(I) salt in the presence of an oxidant, typically oxygen.

  • Solution:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[2]

    • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require different ligands or reaction conditions to be efficient, it completely eliminates the possibility of Glaser coupling.[1][2]

Logical Troubleshooting Workflow for Failed Sonogashira Coupling

Sonogashira_Troubleshooting start Failed Sonogashira Reaction (Low/No Product) check_catalyst Check Catalyst System (Pd and Cu) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sub_catalyst1 Is Pd catalyst fresh? Is Cu(I) salt fresh? check_catalyst->sub_catalyst1 Activity sub_catalyst2 Observe for Pd black? check_catalyst->sub_catalyst2 Decomposition sub_conditions1 Inert atmosphere maintained? (Ar or N2) check_conditions->sub_conditions1 Atmosphere sub_conditions2 Temperature optimal? check_conditions->sub_conditions2 Temperature sub_reagents1 Is alkyne pure? Is amine base dry? check_reagents->sub_reagents1 Purity sub_reagents2 Is solvent anhydrous and degassed? check_reagents->sub_reagents2 Solvent sol_catalyst1 Use fresh catalysts. Consider a pre-catalyst. sub_catalyst1->sol_catalyst1 sol_catalyst2 Optimize solvent/ligand. Ensure inert atmosphere. sub_catalyst2->sol_catalyst2 sol_conditions1 Improve degassing technique (e.g., freeze-pump-thaw). sub_conditions1->sol_conditions1 sol_conditions2 Screen temperatures. Aryl iodides often react at RT. sub_conditions2->sol_conditions2 sol_reagents1 Purify alkyne. Use freshly distilled amine. sub_reagents1->sol_reagents1 sol_reagents2 Use anhydrous, degassed solvent. sub_reagents2->sol_reagents2

Caption: Troubleshooting workflow for failed Sonogashira coupling reactions.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions with this compound, the fluorine atom is the target leaving group due to the strong electron-withdrawing effects of both the adjacent nitrile group and the fluorine itself.

Q6: My SNAr reaction to displace the fluorine atom is sluggish or incomplete. How can I improve the reaction rate?

A: The rate of an SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex, the nucleophilicity of the attacking species, and the solvent.

  • Solvent Choice:

    • Cause: The choice of solvent can dramatically affect the reaction rate. Protic solvents can solvate and deactivate the nucleophile.

    • Solution: Dipolar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions.[18][19] They are effective at solvating the cation of the base while leaving the anionic nucleophile "naked" and highly reactive.[19]

  • Base Strength:

    • Cause: If your nucleophile is an alcohol or amine, a base is often required to deprotonate it and increase its nucleophilicity. An insufficiently strong base will result in a low concentration of the active nucleophile.

    • Solution: Use a strong, non-nucleophilic base like NaH or K₂CO₃. The choice of base should be compatible with your solvent and other functional groups in your molecule.

  • Temperature:

    • Cause: While the fluorine atom is activated, some SNAr reactions still require thermal energy to overcome the activation barrier.

    • Solution: Gradually increasing the reaction temperature can often drive the reaction to completion. However, monitor for potential side reactions or decomposition.

Q7: I am observing substitution at the iodine position instead of the fluorine position in my SNAr reaction. Why is this happening?

A: While less common under typical SNAr conditions, displacement of iodine can occur.

  • Cause: This could be due to a different reaction mechanism, possibly involving transition metal catalysis if trace metals are present as impurities. In some specific cases with certain nucleophiles, the larger, more polarizable iodine atom can become the preferred leaving group.[20]

  • Solution:

    • Ensure Reagent Purity: Use high-purity starting materials and solvents to minimize potential metal contaminants.

    • Optimize Conditions for SNAr: Use conditions that strongly favor the SNAr mechanism, such as a highly polar aprotic solvent and a strong base to generate a potent nucleophile. This will favor attack at the most electron-deficient carbon, which is the one bearing the fluorine atom.

Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile

This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol nucleophile (1.2 eq.) and a suitable anhydrous, polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add a base (e.g., NaH, 1.2 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes to form the alkoxide.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Golden. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • gChem Global. (n.d.). SNAr Comparative Reaction.
  • Wordpress. (n.d.). SNAr Solvents and Reagents.
  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?
  • Reddit. (n.d.). Problems with Suzuki coupling.
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reagentia. (n.d.). 3-Fluoro-4-iodobenzonitrile.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.

Sources

Technical Support Center: Purification of 4-Fluoro-3-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-fluoro-3-iodobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying these halogenated benzonitriles.

Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can achieve the highest purity for your compounds.

Table of Contents

  • Understanding the Molecule: Purification Challenges

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

    • Recrystallization

    • Flash Column Chromatography

  • References

Understanding the Molecule: Purification Challenges

This compound and its derivatives are valuable building blocks in medicinal chemistry. However, the presence of three distinct functional groups—a nitrile, a fluorine atom, and an iodine atom—on the aromatic ring presents a unique set of purification challenges:

  • Polarity: The nitrile group imparts significant polarity, while the halogen atoms contribute to both polarity and lipophilicity. This nuanced polarity can make solvent selection for recrystallization and chromatography non-trivial.

  • Reactivity of the Iodine Atom: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to de-iodination under certain conditions, such as in the presence of a palladium catalyst or even spontaneously upon heating.[1] This can lead to the formation of the corresponding des-iodo impurity.

  • Potential for Multiple Isomers: During synthesis, particularly through multi-step routes, the formation of positional isomers is a possibility that can complicate purification.

  • Common Synthetic Impurities: Depending on the synthetic route (e.g., Sandmeyer reaction), impurities such as unreacted starting materials, diazonium salt byproducts, and phenolic compounds can be present.[2][3][4]

This guide will provide you with the knowledge and tools to effectively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurity profile largely depends on the synthetic route. If you are employing a Sandmeyer reaction starting from the corresponding aniline, you might encounter:

  • Unreacted Starting Material: The aniline precursor may be carried through the reaction.

  • Phenolic Impurities: Formed by the reaction of the diazonium salt with water.[2]

  • De-iodinated Product: If the reaction conditions are not carefully controlled, you might see the formation of 4-fluorobenzonitrile.

  • Other Halogenated Byproducts: If your reaction involves other halide sources, you could have minor amounts of chloro or bromo-derivatives.

Q2: How do the fluorine and iodine atoms affect the chromatographic behavior of my compound?

A2: The presence of fluorine and iodine has a distinct impact on how your compound interacts with the stationary phase in chromatography:

  • Fluorine: The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, influencing its interaction with polar stationary phases like silica gel. In reversed-phase chromatography, fluorinated compounds can exhibit unique retention behaviors.[5]

  • Iodine: The large and polarizable iodine atom increases the molecular weight and can lead to stronger van der Waals interactions with the stationary phase. This can sometimes lead to broader peaks if not optimized.

Q3: How can I visualize this compound derivatives on a TLC plate?

A3: Due to the aromatic nature of these compounds, they are typically UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (e.g., F254) under short-wave UV light (254 nm).[3][6][7] For compounds that are not UV-active or for better visualization, you can use a general stain like iodine vapor, which has a high affinity for aromatic compounds.[3][6][8]

Q4: My compound seems to be degrading on the silica gel column. What could be the cause?

A4: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds. If you suspect your this compound derivative is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine, such as triethylamine (1-3%).[9]

Q5: What is "oiling out" during recrystallization and how can I prevent it?

A5: "Oiling out" is the separation of a dissolved solid as a liquid rather than a crystalline solid upon cooling.[10] This can happen if the melting point of your compound is lower than the boiling point of your chosen solvent or if there's a high concentration of impurities. To prevent this, you can:

  • Use a lower-boiling point solvent or a solvent mixture.

  • Ensure a slower cooling rate.

  • Add a seed crystal of the pure compound to induce crystallization.[10]

  • Scratch the inside of the flask with a glass rod to create nucleation sites.[10]

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and solve common problems encountered during the purification of this compound derivatives.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to increase the concentration and allow it to cool again.[9]
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[9]
"Oiling out" occurs. The melting point of the compound is lower than the boiling point of the solvent.Switch to a lower-boiling point solvent or use a solvent mixture.[10]
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
High concentration of impurities.Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Low recovery of purified product. Too much solvent was used.Concentrate the mother liquor (the remaining solution after filtration) and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.[9]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) and use a stemless funnel to prevent clogging.[9]
Colored impurities in the final product. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that excessive use of charcoal can lead to the loss of your product.[9][10]
Flash Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of product and impurities. Inappropriate solvent system.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for the best separation.[11][12]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight.
Product is eluting with the solvent front. The eluent is too polar.Decrease the polarity of your solvent system (e.g., increase the proportion of the non-polar solvent).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your solvent system (gradient elution).[9]
Streaking or tailing of spots on TLC and broad peaks from the column. The compound may be interacting too strongly with the silica gel.Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial.
Suspected de-iodination on the column. The compound is sensitive to the acidic nature of silica or residual metal catalysts from the previous reaction are present.Use deactivated silica gel (pre-treated with triethylamine).[9] Ensure the crude product is free of any metal catalysts before chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[13][14][15]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[16]

  • For this compound derivatives, which are moderately polar, consider the following solvents or solvent pairs:

    • Single Solvents: Ethanol, isopropanol, acetonitrile.

    • Solvent Pairs: Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, Toluene.[16][17]

Solubility Testing:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound upon heating.[9]

  • Allow the hot solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.[9]

2. Recrystallization Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture.[18]

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a potential eluent (solvent system). A good starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Visualize the spots under UV light.

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[11][12] A lower Rf value generally leads to better separation on the column.

2. Column Packing:

  • Choose an appropriately sized column for the amount of material you need to purify.

  • Pack the column with silica gel as a slurry in the chosen eluent.

  • Ensure the silica gel is packed uniformly without any air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

  • Carefully apply the sample to the top of the silica gel bed.

  • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[9]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitor the fractions by TLC to determine which ones contain your purified product.

5. Isolation of the Purified Compound:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Workflow for Purification of this compound Derivatives

PurificationWorkflow Crude_Product Crude this compound Derivative TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with few impurities Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture or oily product Pure_Product Pure Product Recrystallization->Pure_Product Mother_Liquor Mother Liquor (contains impurities) Recrystallization->Mother_Liquor Column_Chromatography->Pure_Product Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions

Sources

Common side reactions and byproducts of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a trifunctional aromatic compound with a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The interplay of its three functional groups—a cyano group, a fluorine atom, and an iodine atom—offers multiple avenues for molecular elaboration. However, this complex reactivity can also lead to specific side reactions and byproducts. This guide will delve into these potential issues and provide practical solutions.

The primary reactive sites are:

  • The C-I bond: Highly susceptible to oxidative addition, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The C-F bond: Activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group.

  • The cyano group (-C≡N): Can undergo hydrolysis to a carboxylic acid or amide, reduction to a primary amine, or participate in cycloaddition reactions.

Understanding the relative reactivity of these sites under different reaction conditions is key to achieving the desired synthetic outcome.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus iodine in my Suzuki-Miyaura coupling reaction. What is happening and how can I prevent it?

Answer: You are likely observing deiodination, a common side reaction in palladium-catalyzed cross-coupling reactions. This results in the formation of 4-fluorobenzonitrile.

Causality: Deiodination, or more broadly, dehalogenation, can occur through several mechanisms. One common pathway involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a reaction with a hydride source in the mixture, and subsequent reductive elimination of the deiodinated arene. Potential hydride sources include solvent impurities, amines, or water.

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) to minimize oxidative degradation of the catalyst and reagents, which can contribute to side reactions.

  • High-Purity Reagents and Solvents: Use anhydrous and degassed solvents to remove water and oxygen. Ensure your boronic acid or ester is of high purity.

  • Choice of Base: The choice of base can influence the rate of dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium tert-butoxide in some cases.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over dehalogenation by accelerating the rates of transmetalation and reductive elimination.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Question 2: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields, with a lot of starting material remaining. What are the likely causes?

Answer: Sluggish Buchwald-Hartwig reactions with this substrate can often be attributed to catalyst inhibition or suboptimal reaction conditions.

Causality: The nitrile group, although generally stable, can potentially coordinate to the palladium center, especially with certain ligands, thereby inhibiting catalytic activity. Additionally, the choice of base and ligand is critical for efficient coupling.

Troubleshooting Strategies:

  • Ligand Screening: For substrates containing potentially coordinating groups, bulky and electron-rich ligands are often beneficial. Consider ligands such as XPhos, SPhos, or RuPhos.

  • Base Optimization: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. Ensure the base is fresh and anhydrous.

  • Catalyst System: Use a reliable palladium precatalyst, such as Pd₂(dba)₃ or a G3/G4 precatalyst, in combination with the appropriate ligand.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Nucleophilic Aromatic Substitution (SNAr)

Question 3: I am trying to perform an SNAr reaction to displace the fluorine atom, but I am seeing byproducts resulting from reaction at the iodine or nitrile group. How can I improve the selectivity?

Answer: Achieving selectivity in SNAr reactions with this compound requires careful control of reaction conditions to favor attack at the C-F bond.

Causality: While the C-F bond is activated towards SNAr, strong nucleophiles or harsh reaction conditions can lead to competing reactions. For instance, very strong bases can deprotonate other positions on the ring, leading to complex side reactions. Some nucleophiles might also react with the nitrile group.

Troubleshooting Strategies:

  • Choice of Nucleophile and Base: Use a nucleophile and base combination that is sufficiently reactive to displace the fluoride but not so harsh as to cause side reactions. For example, when using an alcohol as a nucleophile, a moderately strong base like potassium carbonate is often sufficient.

  • Temperature Control: SNAr reactions are often temperature-sensitive. Running the reaction at the lowest temperature that provides a reasonable reaction rate can significantly improve selectivity.

  • Protecting Groups: If the nucleophile is also a strong base, or if side reactions with the nitrile are a major issue, consider protecting the nitrile group. However, this adds extra steps to the synthesis.

Reactions of the Nitrile Group

Question 4: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but the reaction is incomplete and I observe decomposition of the starting material. What are the recommended conditions?

Answer: Hydrolysis of the nitrile in this compound can be challenging due to the stability of the nitrile group and the potential for side reactions under harsh acidic or basic conditions.

Causality: Strong acidic or basic conditions required for nitrile hydrolysis can also promote the hydrolysis of the fluoro group or other decomposition pathways.

Troubleshooting Strategies:

  • Milder Conditions: Instead of harsh refluxing in strong acid or base, consider using milder conditions. For example, a mixture of acetic acid and sulfuric acid, or basic hydrolysis with barium hydroxide followed by careful acidification.

  • Stepwise Conversion: A two-step procedure involving conversion of the nitrile to an amide followed by hydrolysis of the amide can sometimes be a milder and more controlled approach.

  • Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that can lead to byproduct formation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.015 equivalents)

  • XPhos (0.06 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene.

  • Add this compound, the amine, and sodium tert-butoxide under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct NameChemical StructureCommon Mass Spec Fragment (m/z)NMR SignatureFormation Context
4-FluorobenzonitrileC₇H₄FN121Aromatic protons without iodine couplingDeiodination during cross-coupling
4-Fluoro-3-hydroxybenzonitrileC₇H₄FNO137Appearance of a phenolic OH signalHydrolysis of the iodo-group under certain conditions
4-Fluoro-3-iodobenzoic acidC₇H₄FINO₂266Disappearance of nitrile stretch in IR, appearance of broad OHHydrolysis of the nitrile group

Visualizations

Troubleshooting_Suzuki_Coupling cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low Yield / No Reaction in Suzuki Coupling Cause1 Catalyst Inactivation Problem->Cause1 Cause2 Deiodination Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Solution1a Ensure inert atmosphere Cause1->Solution1a Solution1b Use fresh catalyst/ligand Cause1->Solution1b Solution2a Optimize base and temperature Cause2->Solution2a Solution2b Use bulky, electron-rich ligands Cause2->Solution2b Solution3a Use anhydrous, degassed solvents Cause3->Solution3a Solution3b Check purity of boronic acid Cause3->Solution3b

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Reactivity_of_4_Fluoro_3_iodobenzonitrile cluster_Reactions Primary Transformations cluster_Products Potential Products Start This compound Reaction1 Cross-Coupling (C-I bond) Start->Reaction1 Reaction2 SNA r (C-F bond) Start->Reaction2 Reaction3 Nitrile Reactions (-CN group) Start->Reaction3 Product1a Biaryls (Suzuki) Reaction1->Product1a Product1b Anilines (Buchwald-Hartwig) Reaction1->Product1b Product2 Ethers, Amines, etc. Reaction2->Product2 Product3a Carboxylic Acid Reaction3->Product3a Product3b Primary Amine Reaction3->Product3b

Caption: Reactivity map of this compound.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Biftu, T., et al. (2007). Novel dipeptidyl peptidase-IV inhibitors: I. Discovery of 2-(8-(3(R)-aminopiperidin-1-yl)-7-(2-butynyl)-2, 3-dihydro-1, 4-benzodioxin-5-yl)-4-fluorobenzonitrile. Bioorganic & Medicinal Chemistry Letters, 17(19), 5389-5393.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Improving the yield of 4-Fluoro-3-iodobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-3-iodobenzonitrile

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the outcomes of reactions involving this versatile building block. The unique electronic properties of this substrate—namely the electron-withdrawing nature of the nitrile and fluorine substituents and the reactivity of the carbon-iodine bond—make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, these same properties can lead to specific challenges. This guide provides in-depth, experience-driven solutions to maximize your reaction yields and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Question 1: My Suzuki-Miyaura coupling reaction is showing low yield and significant amounts of a de-iodinated byproduct, 4-fluorobenzonitrile. What is happening and how can I fix it?

Answer:

This is a classic case of competitive hydrodehalogenation (HDH) , a frequent side reaction in palladium-catalyzed couplings where the C-I bond is cleaved and replaced by a C-H bond.[1] The high reactivity of the C-I bond in your starting material makes it particularly susceptible.

Root Causes & Mechanistic Insights:

  • Source of Hydride: The "hydride" can originate from various sources in your reaction mixture. Common culprits include solvent (especially alcohols like methanol or isopropanol), the boronic acid/ester reagent itself (protodeborylation followed by hydride transfer), or even trace water.[2][3] The mechanism often involves the oxidative addition of the aryl iodide to Pd(0), followed by a competing pathway that results in a palladium-hydride species, which then reductively eliminates to form the undesired arene.[1]

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.[4] Ligands that are too electron-rich or not bulky enough can sometimes favor pathways leading to HDH. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) are generally effective because they promote a rapid rate of reductive elimination for the desired cross-coupled product, which outcompetes the HDH pathway.[5]

  • Base and Solvent Effects: The choice of base and solvent can create conditions favorable for HDH. For example, using alcohol as a solvent with a strong base can generate alkoxides, which can participate in side reactions that produce palladium hydride species.[6]

Solutions & Optimization Strategies:

  • Ligand Selection: Switch to a bulky, electron-rich biarylphosphine ligand. Excellent starting points are XPhos , SPhos , or RuPhos . These ligands are designed to accelerate the reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[5]

  • Solvent System: Avoid alcohol-based solvents if HDH is a major issue. Opt for anhydrous aprotic solvents like 1,4-dioxane , toluene , or THF . If using a biphasic system (e.g., toluene/water), ensure the reagents are fully dissolved and the mixture is stirred vigorously.

  • Base Selection: Use a milder base or an anhydrous one. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to aqueous K₂CO₃ or strong hydroxide bases when HDH is observed.

  • Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Oxygen can degrade the Pd(0) catalyst and ligands, leading to inefficient catalysis and more side reactions.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Question 2: In my Sonogashira coupling, I'm observing a significant amount of homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this side reaction?

Answer:

The formation of a symmetrical diyne byproduct is known as Glaser coupling and is a common issue in Sonogashira reactions. It is a copper-mediated oxidative process that competes with the desired cross-coupling.[7]

Root Causes & Mechanistic Insights:

  • Oxygen Contamination: This is the primary cause. The Cu(I) cocatalyst is readily oxidized to Cu(II) by trace oxygen. Cu(II) then facilitates the oxidative homocoupling of the alkyne.

  • Excessive Copper Loading: Using too much of the copper cocatalyst (typically CuI) can accelerate the rate of Glaser coupling relative to the palladium-catalyzed cross-coupling.

  • Amine Base: While necessary for the reaction, certain amine bases under specific conditions can promote the homocoupling pathway.

Solutions & Optimization Strategies:

  • Strictly Anaerobic Conditions: This is non-negotiable for suppressing Glaser coupling. Ensure your flask is oven- or flame-dried, and all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Minimize Copper Catalyst: Reduce the loading of CuI to the minimum effective amount, typically 1-2 mol%.

  • "Copper-Free" Sonogashira: Consider a copper-free protocol. These methods often require a different ligand/palladium source and may use a different base (e.g., tetrabutylammonium fluoride - TBAF) but completely eliminate the Glaser coupling pathway.[8]

  • Add a Reductant: In some cases, adding a small amount of a reducing agent like triphenylphosphine can help maintain the copper and palladium in their active, lower oxidation states.

  • Control Reagent Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives incomplete conversion, even after prolonged heating. What factors should I investigate?

Answer:

Sluggish Buchwald-Hartwig aminations are often traced back to catalyst inhibition, improper choice of base, or steric hindrance.[9] this compound is electron-deficient, which should favor oxidative addition, so the issue likely lies elsewhere in the catalytic cycle.

Root Causes & Mechanistic Insights:

  • Base Incompatibility: The choice of base is critical and substrate-dependent. A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex. A base that is too strong or has a coordinating cation (like K⁺) can sometimes inhibit the catalyst. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common strong, non-coordinating bases.[10][11]

  • Ligand Choice: While the C-I bond is reactive, the overall efficiency depends heavily on the ligand's ability to facilitate both oxidative addition and reductive elimination. For coupling with sterically hindered amines, a very bulky ligand is required.[12]

  • Catalyst Deactivation: The nitrile group, while generally tolerant, can potentially coordinate to the palladium center under certain conditions, leading to catalyst inhibition.

Solutions & Optimization Strategies:

  • Base Screening: This is the most critical parameter to screen. The most common and effective bases are NaOtBu , KOtBu , and LiHMDS . For more sensitive substrates, weaker carbonate bases like Cs₂CO₃ might be used, but often require higher temperatures.

  • Switch to a "Second Generation" or "Third Generation" Catalyst System: These systems utilize bulky biarylphosphine ligands that dramatically accelerate the reaction.[13] Consider using a pre-formed palladium precatalyst like XPhos-Pd-G3 or tBuXPhos-Pd-G3 . These are air-stable and provide a reliable 1:1 ligand-to-palladium ratio, ensuring the formation of the active catalytic species.

  • Solvent Choice: Anhydrous, non-coordinating solvents are preferred. Toluene , dioxane , or t-butyl methyl ether (TBME) are excellent choices.

  • Temperature: Ensure the reaction is heated sufficiently. While some modern catalysts work at room temperature, many systems require heating to 80-110 °C to achieve a good reaction rate.

Optimized Experimental Protocols

The following are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized to minimize hydrodehalogenation.

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • XPhos-Pd-G3 (2 mol%)

    • Potassium Phosphate, anhydrous (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed Toluene/Water (10:1 v/v)

  • Procedure:

    • To an oven-dried flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G3 catalyst.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the risk of Glaser homocoupling.

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous, degassed DMF

  • Procedure:

    • To an oven-dried flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

    • Add the degassed DMF and triethylamine via syringe.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is slow.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium salts.[7]

    • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Key Parameter Summary for Cross-Coupling Reactions

ParameterSuzuki-MiyauraSonogashira (Cu-free)Buchwald-Hartwig
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhosPPh₃, cataCXium® AXPhos, BrettPhos, RuPhos
Pre-catalyst XPhos-Pd-G3/G4N/ARuPhos-Pd-G3/G4
Base K₃PO₄, Cs₂CO₃, K₂CO₃Et₃N, DIPA, BuNH₂NaOtBu, KOtBu, LiHMDS
Solvent Toluene, Dioxane, THFDMF, THF, AcetonitrileToluene, Dioxane, TBME
Temperature 80-110 °C25-60 °C80-110 °C
Key Challenge HydrodehalogenationGlaser HomocouplingIncomplete Conversion

Visualized Workflows and Mechanisms

General Catalytic Cycle for Cross-Coupling

This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction involving this compound (Ar-I).

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Ar-Pd(II)-I pd0->oa + Ar-I trans Transmetalation Ar-Pd(II)-R oa->trans + R-M re Reductive Elimination Ar-R Product trans->re Isomerization re->pd0 Product Out

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Troubleshooting Flowchart for Low Yield

Use this decision tree to diagnose and solve common yield issues.

Troubleshooting start Low Yield Observed check_side_products Analyze Crude by GC-MS/ LC-MS/¹H NMR start->check_side_products hdh Hydrodehalogenation (Loss of Iodine) check_side_products->hdh De-iodinated byproduct found sm_degradation Starting Material Degradation? check_side_products->sm_degradation Complex mixture, little SM/product no_reaction Mainly Unreacted Starting Material check_side_products->no_reaction No major byproducts solve_hdh Switch to Bulky Ligand (XPhos) Use Anhydrous Base (K₃PO₄) Use Aprotic Solvent (Toluene) hdh->solve_hdh solve_degradation Lower Temperature Ensure Inert Atmosphere Check Reagent Purity sm_degradation->solve_degradation solve_no_reaction Screen Bases (NaOtBu) Use Pre-catalyst (G3/G4) Increase Temperature no_reaction->solve_no_reaction

Sources

Navigating the Selective Reactivity of 4-Fluoro-3-iodobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the reactivity of 4-fluoro-3-iodobenzonitrile. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into the nuanced reactivity of this versatile building block. As Senior Application Scientists, we understand that mastering the selective functionalization of polyhalogenated aromatics is crucial for efficient and successful drug discovery and development. This resource is structured to address the specific challenges and questions that arise when working with the distinct reactivities of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this molecule.

Understanding the Reactivity Landscape: Iodine vs. Fluorine

The core principle governing the selective reactivity of this compound lies in the significant difference in the bond dissociation energies of the C-I and C-F bonds. The C-I bond is considerably weaker than the C-F bond, making it more susceptible to cleavage, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This inherent difference is the key to achieving chemoselectivity.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This trend is a direct consequence of the bond strengths, where the weaker bond undergoes oxidative addition to the palladium catalyst more readily.

In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex, thus activating the C-F bond towards nucleophilic attack.[3][4][5][6][7]

This dichotomy in reactivity is what makes this compound a valuable and interesting substrate, allowing for sequential and site-selective modifications.

Troubleshooting Guides & FAQs

Here, we address common issues and questions encountered during the experimental use of this compound in a practical question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Question 1: I am trying to perform a Suzuki coupling on this compound, but I am getting a mixture of products, including some reaction at the fluorine position. How can I ensure selectivity for the C-I bond?

Answer: Achieving high selectivity for the C-I bond in Suzuki coupling is very feasible due to the large difference in reactivity between iodine and fluorine. If you are observing non-selective reactions, consider the following troubleshooting steps:

  • Reaction Temperature: High temperatures can sometimes lead to the activation of the less reactive C-F bond. Try running your reaction at a lower temperature. For many Suzuki couplings involving aryl iodides, room temperature or slightly elevated temperatures (e.g., 40-60 °C) are sufficient.

  • Catalyst and Ligand Choice: While many standard palladium catalysts work well, using a catalyst system known for its high activity at lower temperatures can improve selectivity. For instance, palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or tBu₃P can be very effective.[8] These ligands promote the oxidative addition at the C-I bond even under mild conditions.[9]

  • Reaction Time: Monitor your reaction by TLC or LC-MS. If the desired reaction at the iodine position is complete, there is no need to prolong the reaction time, which could increase the chance of side reactions.

Question 2: My Sonogashira coupling with this compound is sluggish and gives low yields. What can I do to improve it?

Answer: Sluggish Sonogashira reactions with this substrate can often be traced back to catalyst inhibition or suboptimal reaction conditions. Here are some key areas to investigate:

  • Copper Co-catalyst: The Sonogashira reaction traditionally employs a copper(I) co-catalyst (e.g., CuI).[10] Ensure your CuI is fresh and of high purity. However, be aware that copper can also promote the homocoupling of your alkyne (Glaser coupling), leading to a common side product.[11]

  • Copper-Free Conditions: To avoid homocoupling, consider a copper-free Sonogashira protocol. These methods often rely on a more active palladium catalyst and a suitable base.

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and of good quality.

  • Solvent: Aprotic polar solvents like DMF or THF are generally good choices. Ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst.

  • Ligand: For challenging substrates, a phosphine ligand can be beneficial. While the "ligandless" Sonogashira (often using Pd(PPh₃)₄) is common, adding a ligand like PPh₃ can sometimes improve performance.

Question 3: I am attempting a Buchwald-Hartwig amination on this compound. How can I selectively form the C-N bond at the iodine position?

Answer: Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination can be highly selective for the C-I bond.[12][13][14][15] If you are facing selectivity issues, the principles are similar to those for Suzuki and Sonogashira couplings:

  • Mild Conditions: Employ the mildest possible reaction conditions. This includes using a highly active catalyst that operates at lower temperatures.

  • Modern Catalyst Systems: Utilize modern Buchwald-Hartwig catalyst systems. Pre-formed catalysts or combinations of a palladium source (e.g., Pd₂(dba)₃) with specialized biarylphosphine ligands (e.g., XPhos, RuPhos) are often very effective and allow for reactions at or near room temperature.[16][17]

  • Base Choice: The choice of base is crucial in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[18] The choice of base can also influence the catalyst's activity and should be optimized.

Nucleophilic Aromatic Substitution (SNAr)

Question 4: I want to introduce a nucleophile via SNAr, targeting the fluorine position. What are the key considerations to ensure the reaction proceeds at the C-F bond and not the C-I bond?

Answer: To favor SNAr at the C-F position, you need to create conditions that promote nucleophilic attack on the aromatic ring, a reaction for which the highly electronegative fluorine is activating.

  • Strong Nucleophile: Use a strong nucleophile. Alkoxides, thiolates, and amines are common nucleophiles for SNAr reactions.

  • Polar Aprotic Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents will solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic.

  • Activating Group: The cyano group in this compound is an electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. Its presence is beneficial for SNAr reactions.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. However, excessively high temperatures could lead to undesired side reactions. Temperature screening is recommended.

  • Absence of Palladium Catalyst: It is crucial to ensure that there is no palladium contamination in your reaction mixture, as this could lead to competing cross-coupling reactions at the C-I bond.

Question 5: I am observing decomposition of my starting material during my SNAr reaction. What could be the cause?

Answer: Decomposition can arise from several factors:

  • Harsh Conditions: Excessively high temperatures or a very strong base can lead to decomposition. Try lowering the reaction temperature or using a milder base if possible.

  • Moisture: The presence of water can lead to hydrolysis of the nitrile group or other side reactions, especially at elevated temperatures and in the presence of a strong base. Ensure your reagents and solvent are dry.

  • Side Reactions of the Nitrile Group: The nitrile group itself can sometimes participate in side reactions under strongly basic or high-temperature conditions. Careful monitoring of the reaction progress is important to minimize byproduct formation.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C-I Bond

Objective: To selectively couple a boronic acid at the iodine position of this compound.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add this compound, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Nucleophilic Aromatic Substitution at the C-F Bond

Objective: To selectively substitute the fluorine atom with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, 1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMSO.

  • Add the sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to a predetermined temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: General Guidelines for Selective Reactions of this compound

Reaction TypeTarget PositionKey ConditionsCommon Pitfalls & Solutions
Suzuki Coupling C-IPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), mild temperatureLow Selectivity: Lower temperature, use a more active catalyst. Low Yield: Ensure reagents are pure and the system is inert.[8][19][20][21][22]
Sonogashira Coupling C-IPd catalyst, Cu(I) co-catalyst (optional), base (e.g., TEA), degassed solventHomocoupling: Use copper-free conditions, ensure an inert atmosphere.[11][23][24] Sluggish Reaction: Use a fresh catalyst, optimize base and solvent.
Buchwald-Hartwig Amination C-IPd catalyst with specialized ligand (e.g., XPhos), strong non-nucleophilic base (e.g., NaOtBu)Low Yield: Use a modern, highly active catalyst system.[12][13] Side Reactions: Optimize base and temperature.
Nucleophilic Aromatic Substitution (SNAr) C-FStrong nucleophile, polar aprotic solvent (e.g., DMSO), elevated temperatureNo Reaction: Increase temperature, use a stronger nucleophile. Decomposition: Lower temperature, ensure anhydrous conditions.[4][5][25]

Visualization of Reaction Pathways

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) A This compound B Oxidative Addition (Selective at C-I) A->B Pd(0) Catalyst C Ar-Pd(II)-I Complex B->C D Transmetalation / Nucleophilic Attack C->D Coupling Partner E Reductive Elimination D->E E->B Regenerated Pd(0) F 3-Substituted-4-fluorobenzonitrile E->F G This compound H Nucleophilic Attack (at C-F) G->H Nucleophile (Nu-) I Meisenheimer Complex (Stabilized by CN group) H->I J Elimination of F- I->J K 4-Substituted-3-iodobenzonitrile J->K

Caption: Orthogonal reactivity pathways of this compound.

G start Start: This compound suzuki Suzuki Coupling (Pd catalyst, Boronic Acid, Base) start->suzuki snar SNAr Reaction (Nucleophile, Heat) start->snar product1 Product 1: 3-Aryl-4-fluorobenzonitrile suzuki->product1 product2 Product 2: 4-Nu-3-iodobenzonitrile snar->product2 sequential_snar SNAr Reaction on Product 1 product1->sequential_snar sequential_suzuki Suzuki Coupling on Product 2 product2->sequential_suzuki final_product Disubstituted Product sequential_snar->final_product sequential_suzuki->final_product

Caption: Workflow for sequential functionalization.

References

  • Benchchem.
  • ACS Publications. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
  • NIH. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Reddit. Why are aryl flourides more reactive than aryl iodides?
  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Wikipedia.
  • ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Sigma-Aldrich.
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  • Reddit. Diagnosing issues with a failed Suzuki coupling?
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Technical Support Center: Purification of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Impurities can lead to ambiguous results, low yields in subsequent reactions, and challenges in characterization. This document provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the Sandmeyer reaction, starting from 3-amino-4-fluorobenzonitrile.[1][2][3] Consequently, the primary impurities often include:

  • Unreacted Starting Material: Residual 3-amino-4-fluorobenzonitrile.

  • Phenolic Byproducts: 4-Fluoro-3-hydroxybenzonitrile, formed by the reaction of the intermediate diazonium salt with water.[2][4]

  • Residual Copper Salts: Copper(I) salts are used as catalysts in the Sandmeyer reaction and can persist in the crude product, often giving it a blue, green, or black color.[5][6]

  • Solvents: Organic solvents used during the reaction and initial workup.

  • Other Halogenated Species: Depending on the reaction conditions, minor amounts of de-iodinated or other halogenated byproducts might be present.

Q2: My crude product is a dark, sticky solid. What does this indicate and how should I proceed?

A2: A dark and non-crystalline nature typically points to the presence of significant impurities, particularly residual copper salts and polymeric side products from the diazotization step.[6] Before attempting purification by recrystallization or chromatography, it is crucial to perform a thorough aqueous workup to remove these interfering substances. A preliminary wash with a chelating agent or ammonia solution can effectively remove copper, while washes with dilute acid and base can remove residual starting materials and phenolic byproducts, respectively.

Q3: How can I reliably assess the purity of my this compound after purification?

A3: A multi-faceted approach is recommended to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample. The purified product should appear as a single spot.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value (113-117 °C) is a strong indicator of high purity.[7][8] Impurities will typically cause the melting point to be depressed and broaden.

  • Spectroscopic Methods:

    • ¹H and ¹⁹F NMR Spectroscopy: These are powerful tools for confirming the structure and detecting impurities. The presence of unexpected signals can help identify the nature of the contaminants.[9]

    • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying and quantifying volatile impurities.[10]

Q4: Which purification technique, recrystallization or column chromatography, is generally better for this compound?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective and efficient if the impurities have significantly different solubilities from the desired product in a given solvent system. It is the preferred method for removing small amounts of impurities from a largely crystalline solid and is easily scalable.

  • Column Chromatography is more powerful for separating mixtures with multiple components or for purifying compounds from impurities with similar solubility profiles.[11][12] It is often necessary when the crude product is an oil or when recrystallization fails to yield a pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling out during recrystallization The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. The melting point of the solute may be lower than the boiling point of the solvent.• Use a more polar solvent or a solvent mixture. • Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[13] • Add a slightly larger volume of solvent to keep the compound dissolved at a lower temperature.
Low recovery after recrystallization • The chosen solvent is too good; the product has significant solubility even at low temperatures. • Too much solvent was used during the dissolution step. • Premature crystallization occurred during hot filtration.• Test alternative solvents or solvent systems (e.g., a "good" solvent and an "anti-solvent").[14][15] • Use the absolute minimum amount of hot solvent required to dissolve the solid.[16] • Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration.
Product is still colored after purification Colored impurities are co-crystallizing with the product or are not being effectively removed by the chosen purification method.• During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[14] Be aware that this may slightly reduce the yield. • If using column chromatography, ensure the polarity of the eluent is not too high, which could cause colored polar impurities to co-elute with the product.
Poor separation during column chromatography • The eluent (mobile phase) polarity is incorrect. • The column was packed improperly (e.g., air bubbles, cracks). • The sample was overloaded on the column.• Optimize the eluent system using TLC first. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product. • Ensure the column is packed carefully as a uniform slurry to avoid channels.[11][17] • Use an appropriate amount of silica gel (typically 20-50 times the weight of the crude sample) and load the sample in a minimal volume of solvent.[11]

Data & Visualizations

Table 1: Physical Properties of Target Compound and Potential Impurities
CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 247.01[7]113-117[7][8]Solid[7]
3-Amino-4-fluorobenzonitrile136.13[18]83-87Solid
4-Fluoro-3-hydroxybenzonitrile137.11[19]138-142Solid
Diagram 1: General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to a purified, verified product.

cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Product Crude Crude Product (Post-Sandmeyer Reaction) Workup 1. Dissolve in Organic Solvent (e.g., EtOAc) 2. Wash with NH4OH or EDTA (removes Cu) 3. Wash with dilute HCl (removes amines) 4. Wash with NaHCO3 (removes phenols) 5. Wash with Brine & Dry Crude->Workup Initial Cleanup Choice Assess Crude Solid Workup->Choice Recryst Recrystallization Choice->Recryst Mostly Crystalline Column Column Chromatography Choice->Column Oily / Very Impure Analysis Purity Check (TLC, Melting Point, NMR) Recryst->Analysis Column->Analysis Analysis->Choice Still Impure Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: A workflow for the purification of this compound.

Table 2: Solvent Selection Guide for Recrystallization

The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. A solvent pair (one "good" solvent and one "bad" solvent) can also be effective.

Solvent/SystemSuitability for Aromatic NitrilesComments
Ethanol / WaterExcellentDissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[14][15]
IsopropanolGoodA common choice for moderately polar compounds.
TolueneFairMay be suitable, but its high boiling point can sometimes lead to oiling out.
Hexanes / Ethyl AcetateGood (as a pair)Dissolve in a minimum of hot ethyl acetate, then add hexanes until turbidity persists. Reheat and cool.[15]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Catalysts and Reaction Byproducts

Causality: This protocol is designed to systematically remove the most common and problematic impurities before final purification. The ammonia solution forms a water-soluble copper-ammonia complex, while acid and base washes remove basic (amine) and acidic (phenol) organic impurities by converting them into water-soluble salts.[6][20]

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Copper Removal: Add an equal volume of 5-10% aqueous ammonium hydroxide solution. Shake the funnel vigorously, venting frequently. The aqueous layer should turn deep blue, indicating the complexation of copper ions. Drain the aqueous layer. Repeat this wash until the aqueous layer is colorless.

  • Acid Wash: Wash the organic layer with 1 M HCl (1-2 times) to remove any unreacted 3-amino-4-fluorobenzonitrile.

  • Base Wash: Wash the organic layer with 5% NaHCO₃ or Na₂CO₃ solution (1-2 times) to remove the acidic 4-fluoro-3-hydroxybenzonitrile byproduct.

  • Final Washes: Wash the organic layer with water, followed by a saturated NaCl solution (brine) to facilitate phase separation.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid for further purification.

Protocol 2: Purification by Recrystallization

Causality: Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.[13][14]

  • Solvent Selection: Choose a suitable solvent or solvent pair (see Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[13][16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for the formation of large, pure crystals.[13]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[11][21] Nonpolar compounds travel down the column faster with a nonpolar mobile phase, while polar compounds are retained more strongly by the polar silica gel.

  • Eluent Selection: Using TLC, determine an appropriate mobile phase (eluent). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully add this solution to the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Wikipedia. (2023). Liquid–liquid extraction.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • JoVE. (2020). Video: Extraction - Concept.
  • University of Missouri–St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • University of Alberta. (n.d.). Column chromatography.
  • PubChem. (n.d.). 3-Fluoro-4-iodobenzonitrile.
  • Reddit. (2021). Work up to remove copper.
  • Bibi, A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Wikipedia. (2023). Sandmeyer reaction.
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • The Organic Chemistry Tutor. (2020). Recrystallisation Demo - Purification of Organic Solids. YouTube.
  • Leah4sci. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile.

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How to avoid dehalogenation of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Selective C-I Functionalization and Dehalogenation Avoidance

Welcome to the technical support center for 4-fluoro-3-iodobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise when working with polyhalogenated aromatic systems. A frequent and critical issue is the undesired loss of the iodine or, more problematically, the fluorine substituent—a phenomenon known as dehalogenation or hydrodehalogenation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges. Our focus is on maintaining the integrity of the C-F bond while selectively functionalizing the more labile C-I bond in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of 4-fluorobenzonitrile as a byproduct in my Suzuki-Miyaura coupling. What is the primary cause of this deiodination?

A1: The formation of 4-fluorobenzonitrile is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. This occurs when the palladium-aryl intermediate, formed after oxidative addition of your this compound to the Pd(0) catalyst, is intercepted by a hydride source before it can undergo transmetalation with your boronic acid partner. Potential hydride sources include solvent impurities (e.g., water, alcohols), the base itself, or even the boronic acid reagent through a competing protodeboronation-related pathway.

Q2: Why is the C-I bond so much more reactive than the C-F bond in this compound?

A2: The significant difference in reactivity stems from the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is considerably weaker (approx. 65 kcal/mol) than the robust C-F bond (approx. 125 kcal/mol). This large energy gap makes the C-I bond highly susceptible to oxidative addition by a low-valent metal catalyst like Pd(0), while the C-F bond remains inert under typical cross-coupling conditions. This inherent reactivity difference is the cornerstone of achieving selective functionalization.

Q3: Can the choice of phosphine ligand really prevent dehalogenation?

A3: Absolutely. The ligand is arguably the most critical parameter in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), play a crucial role.[1] Their steric bulk promotes a faster rate of reductive elimination—the final, product-forming step of the catalytic cycle. By accelerating the desired coupling pathway, these ligands minimize the lifetime of the palladium-aryl intermediate, thereby reducing its opportunity to engage in undesired side reactions like hydrodehalogenation.[2][3]

Q4: I'm planning a Sonogashira coupling. Should I use a copper co-catalyst?

A4: While the classic Sonogashira protocol uses a copper(I) co-catalyst, for a sensitive substrate like this compound, a copper-free protocol is highly recommended.[4][5] Copper salts can sometimes promote the homocoupling of the terminal alkyne (Glaser coupling) and can also contribute to catalyst deactivation or other side reactions. Modern methods utilizing specific palladium catalysts and ligands in the presence of a suitable base can efficiently facilitate the coupling without the need for copper, often leading to cleaner reaction profiles.[6][7]

Troubleshooting Guide: Minimizing Dehalogenation in Cross-Coupling Reactions

Unwanted dehalogenation is a common hurdle when working with aryl iodides. The following sections provide a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired C-C or C-N bond formation.

Core Issue: Hydrodehalogenation Side Reaction

The primary competing pathway against your desired cross-coupling is hydrodehalogenation. Understanding this side reaction is key to its prevention.

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Dehalogenation Pathway A Ar-I + Pd(0)L2 B Ar-Pd(II)(I)L2 (Oxidative Addition) A->B Step 1 C Ar-Pd(II)(R)L2 (Transmetalation) B->C Step 2 [Nu-M] D Ar-R (Desired Product) C->D Step 3 (Reductive Elimination) E Pd(0)L2 C->E Regenerates Catalyst B_side Ar-Pd(II)(I)L2 (Oxidative Addition) F Ar-Pd(II)(H)L2 (Protonolysis/ Hydride Transfer) B_side->F Side Reaction [H-source] G Ar-H (Dehalogenated Byproduct) F->G Reductive Elimination H Pd(0)L2 F->H Regenerates Catalyst

Diagram 1: Competing Reaction Pathways

As illustrated in Diagram 1, the key is to accelerate the "Desired Cross-Coupling Pathway" (Steps 2 and 3) to outcompete the "Undesired Dehalogenation Pathway."

Parameter Optimization Tables

The following tables provide a structured guide to optimizing your reaction conditions, explaining the scientific rationale behind each recommendation.

Table 1: Catalyst System (Palladium Source & Ligand)

ParameterProblematic ConditionRecommended SolutionRationale
Pd Source Using older, less active catalysts (e.g., Pd(PPh₃)₄).Use modern Pd(II) precatalysts (e.g., Pd(OAc)₂, Buchwald precatalysts).Precatalysts often provide a more controlled and reproducible entry into the catalytic cycle, generating the active Pd(0) species more cleanly in situ.
Ligand Choice Small, electron-poor phosphines (e.g., PPh₃).Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) like IPr or SIPr.[8][9]Steric Hindrance: Bulky ligands accelerate the rate-limiting reductive elimination step, pushing the reaction towards the desired product.[1] Electron-Donating Ability: Rich ligands increase electron density on the Pd center, which can facilitate oxidative addition but more importantly, promotes the final reductive elimination step.
Pd:Ligand Ratio Suboptimal ratio.Screen ratios from 1:1 to 1:2.5.The optimal ratio ensures the formation of the active monoligated Pd(0) species, which is often the most reactive for oxidative addition, without having excess ligand that might inhibit the reaction.[1]

Table 2: Base and Solvent Selection

ParameterProblematic ConditionRecommended SolutionRationale
Base Strength Strong alkoxide bases (e.g., NaOtBu, KOtBu) in some cases, especially with protic solvents.Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10]Stronger bases can sometimes promote side reactions. Weaker bases like potassium phosphate are often sufficiently basic to facilitate transmetalation in Suzuki couplings without promoting significant dehalogenation.
Solvent Type Protic solvents (e.g., alcohols) or wet aprotic solvents.Use rigorously dried aprotic solvents like dioxane, toluene, or THF.Protic solvents or residual water can act as a proton/hydride source, directly fueling the hydrodehalogenation pathway. Anhydrous conditions are critical.
Water Content Excessive water in aqueous systems (e.g., Suzuki).If water is required, use a minimal amount in a mixed solvent system (e.g., Toluene/H₂O 10:1).While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation in Suzuki couplings, excess water increases the risk of dehalogenation.

Table 3: Reaction Conditions

ParameterProblematic ConditionRecommended SolutionRationale
Temperature High reaction temperatures (>100 °C).Run the reaction at the lowest effective temperature. Start screening at room temperature or 50-60 °C.[11]Dehalogenation pathways often have a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction, improving selectivity.[11]
Reaction Time Excessively long reaction times after full consumption of starting material.Monitor the reaction closely by TLC or LC-MS and work up promptly upon completion.Prolonged heating after the primary coupling partner is consumed can lead to gradual decomposition and an increase in byproducts, including the dehalogenated species.
Atmosphere Presence of oxygen.Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can promote side reactions.

Optimized Experimental Protocols

The following protocols are designed as robust starting points for common cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized to favor C-C bond formation while minimizing hydrodeiodination.

G start Start: Inert Atmosphere Setup reagents 1. Add to Flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) start->reagents catalyst 2. Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (4.4 mol%) reagents->catalyst solvent 3. Add Solvent: - Anhydrous Toluene (0.1 M) catalyst->solvent degas 4. Degas Mixture: (e.g., 3x Vacuum/Argon cycles) solvent->degas heat 5. Heat Reaction: - Stir at 80 °C degas->heat monitor 6. Monitor Progress: - TLC or LC-MS heat->monitor workup 7. Workup: - Cool, Dilute (EtOAc), Filter, Purify monitor->workup end End: Isolated Product workup->end

Diagram 2: Suzuki-Miyaura Workflow

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 eq.).

  • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.044 eq.) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl iodide.

  • Heat the reaction mixture with vigorous stirring to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed for the efficient coupling of terminal alkynes, avoiding copper-related side reactions.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the terminal alkyne (1.5 eq.).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol uses a modern catalyst system for the C-N coupling of primary or secondary amines.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.08 eq.).

  • Seal the tube, then evacuate and backfill with argon.

  • Add this compound (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Evacuate and backfill with argon again.

  • Add anhydrous toluene, followed by the amine (1.2 eq.).

  • Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

By carefully selecting the ligand, base, solvent, and temperature, researchers can effectively steer the reaction away from the undesired dehalogenation pathway and achieve high yields of the desired selectively functionalized products.

References

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  • Gao, Y.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2018, 3(10), 14593-14600. [Link]
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  • Martin, R.; Buchwald, S. L. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • ACS GCI Pharmaceutical Roundtable.
  • Konno, T.; et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 2021, 26(18), 5484. [Link]
  • Liu, L.; et al. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Bobde, P.; et al. Optimization of Suzuki-Miyaura coupling reaction.
  • Yamada, Y.; et al. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a).
  • Scott, J. S.; et al. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 2024, 89(6), 3783-3795. [Link]
  • Wuest, F.; Kniess, T. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
  • Wipf, P. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]
  • Ichikawa, J. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI, 2014. [Link]
  • Vantourout, J.; et al. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv, 2023. [Link]
  • Vantourout, J.; et al. Deciphering complexity in Pd–catalyzed cross-couplings.

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Technical Support Center: Work-up Procedures for Reactions Containing 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-iodobenzonitrile. This guide provides in-depth technical and practical advice on post-reaction work-up and purification procedures. The unique electronic and steric properties of this molecule, stemming from the interplay between the electron-withdrawing nitrile and fluorine groups and the reactive iodine atom, present specific challenges and opportunities in synthesis. This resource is designed to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main challenges I can expect when working up reactions with this compound?

A1: The primary challenges stem from the molecule's polarity, the potential for side reactions, and the removal of metal catalysts used in common cross-coupling reactions. The nitrile group imparts significant polarity, which can lead to issues with product extraction and solubility. Additionally, the presence of two different halogens (fluorine and iodine) on the aromatic ring allows for selective reactivity, but also the possibility of undesired side products that may complicate purification.

Q2: How does the fluorine atom influence the work-up procedure?

A2: The highly electronegative fluorine atom activates the C-F bond for nucleophilic aromatic substitution (SNAr) under certain conditions.[1] This means that during work-up, especially if using basic aqueous solutions, you need to be mindful of potential hydrolysis or reaction with other nucleophiles present. However, for many cross-coupling reactions targeting the C-I bond, the C-F bond is relatively stable.

Q3: My product containing the 4-fluoro-3-cyanophenyl moiety is partially soluble in water. How can I improve my extraction efficiency?

A3: This is a common issue due to the polar nitrile group. To improve extraction efficiency, you can use a "salting out" technique.[2] Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer. Using a more polar extraction solvent, such as a 3:1 mixture of chloroform and isopropanol, can also be effective for highly polar products.[3]

Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Q4: I'm performing a Suzuki coupling. What's the best way to remove the palladium catalyst and boron-containing byproducts?

A4: A multi-step approach is often most effective. After the reaction, a common first step is to filter the cooled reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[4][5] For the removal of boronic acid and its byproducts, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) is typically employed. If palladium residues persist, you can consider using scavenger resins or performing a short column chromatography on silica gel.[4]

Q5: In my Sonogashira reaction, I'm observing significant formation of the Glaser homocoupling product. How does this affect my work-up?

A5: The formation of homocoupled alkynes (Glaser products) introduces an additional impurity that needs to be removed.[6] These byproducts are often less polar than the desired cross-coupled product. Purification can typically be achieved through column chromatography on silica gel, carefully selecting an eluent system that provides good separation. To minimize its formation in the first place, ensure your reaction is performed under a strict inert atmosphere.[6]

Q6: For a Buchwald-Hartwig amination, what is the recommended quenching procedure?

A6: The quenching procedure for a Buchwald-Hartwig amination should be performed carefully.[7] After cooling the reaction to room temperature, it is advisable to quench by adding an aqueous solution, such as water or saturated ammonium chloride.[2] This will neutralize any remaining strong base and begin the process of precipitating inorganic salts. Subsequent extraction with an appropriate organic solvent like ethyl acetate will transfer the desired product to the organic phase for further purification.

Troubleshooting Guides

Problem: Low Yield After Extraction
Possible Cause Troubleshooting Step Scientific Rationale
Product is too polar and remains in the aqueous layer. Saturate the aqueous layer with NaCl ("salting out") before extraction. Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or a chloroform/isopropanol mixture).[2][3]Increasing the ionic strength of the aqueous phase decreases the solubility of organic compounds. A more polar solvent will better solvate the polar product.
Product precipitated out during work-up. Before separating the layers, check for any solid material at the interface or in either layer. If a precipitate is present, it may be your product. Try adding more organic solvent to dissolve it.The change in solvent environment during work-up can cause the product to crash out of solution if its solubility is limited.
Product is volatile and was lost during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high-vacuum line to dry the product unless its volatility is known to be low.Benzonitrile derivatives can have some volatility, and aggressive solvent removal can lead to product loss.
Problem: Persistent Palladium Contamination
Possible Cause Troubleshooting Step Scientific Rationale
Inefficient removal by simple filtration. After initial filtration through Celite, wash the organic layer with an aqueous solution of a chelating agent like thiourea or use a scavenger resin specifically designed for palladium removal.Chelating agents and scavenger resins have a high affinity for palladium and can effectively bind and remove residual catalyst from the organic phase.
Catalyst is finely dispersed or partially soluble. Perform a liquid-liquid extraction with a solvent system known to partition the catalyst into the aqueous phase. Sometimes, adding a small amount of a ligand can help solubilize the palladium for easier removal.Modifying the solvent environment can alter the partitioning behavior of the palladium species, facilitating its removal from the desired organic product.
Product complexes with the palladium. Pass the crude product through a short plug of silica gel or alumina, eluting with a suitable solvent.[4]The polar stationary phase can adsorb the palladium complexes, allowing the less polar product to elute through.
Problem: Unexpected Side Products in SNAr Reactions
Possible Cause Troubleshooting Step Scientific Rationale
Reaction with the nitrile group. During work-up, use non-nucleophilic or weakly basic aqueous solutions (e.g., saturated ammonium chloride instead of sodium hydroxide). Keep the temperature low during quenching and extraction.The nitrile group can be susceptible to hydrolysis or reaction with strong nucleophiles, especially under harsh basic or acidic conditions.[8]
Displacement of the fluorine atom. If the desired reaction is at the iodine position, ensure the work-up conditions are not strongly basic, which could promote SNAr at the C-F bond. Use a mild quenching agent and avoid prolonged exposure to strong bases.The fluorine atom is activated towards nucleophilic attack by the electron-withdrawing nitrile group.[1]
Formation of a Meisenheimer complex. If a deep color persists during work-up, this may indicate the presence of a stable Meisenheimer complex. Acidifying the aqueous wash (e.g., with dilute HCl) can help to break down this complex.Meisenheimer complexes are intermediates in SNAr reactions and can sometimes be stable enough to persist through an initial work-up.[9]

Experimental Protocols

Protocol 1: General Work-up for a Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the work-up and purification of a Suzuki-Miyaura reaction involving this compound.

Workflow Diagram:

A 1. Reaction Completion & Cooling B 2. Filtration A->B Dilute with organic solvent C 3. Liquid-Liquid Extraction B->C Filter through Celite® D 4. Washing C->D Add water/brine E 5. Drying & Concentration D->E Separate layers, wash organic phase F 6. Purification E->F Dry over Na2SO4, concentrate G G F->G Column Chromatography

Caption: General workflow for Suzuki-Miyaura reaction work-up.

Step-by-Step Methodology:

  • Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or toluene (typically 3-5 times the reaction volume).[10]

  • Filtration: Filter the diluted reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent to ensure complete recovery of the product.[5]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add water or a saturated aqueous solution of sodium bicarbonate to wash out the base and boronic acid byproducts.

  • Washing: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol 2: Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is designed for the work-up of an SNAr reaction where a nucleophile has displaced the fluorine atom of this compound.

Workflow Diagram:

A 1. Reaction Quenching B 2. Solvent Removal (Optional) A->B Cool to 0 °C, add sat. NH4Cl C 3. Extraction B->C Concentrate under reduced pressure D 4. Aqueous Washes C->D Partition between EtOAc and water E 5. Drying & Concentration D->E Wash with water, then brine F 6. Purification E->F Dry over MgSO4, concentrate G G F->G Recrystallization or Chromatography

Caption: General workflow for SNAr reaction work-up.

Step-by-Step Methodology:

  • Quenching: After the reaction is complete, cool the mixture in an ice bath to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and neutralize any excess base.[2]

  • Solvent Removal (Optional): If a high-boiling polar aprotic solvent like DMF or DMSO was used, it can be partially removed under reduced pressure to facilitate the extraction.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and partition it between ethyl acetate and water.[1]

  • Aqueous Washes: Separate the layers. Wash the organic layer multiple times with water to remove any residual high-boiling solvent, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[11]

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Reddit. (2021). SNAr troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Technical Support Center: Synthesis of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Fluoro-3-iodobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The primary and most reliable synthetic route to this compound involves a multi-step sequence, which is the focus of this guide. The overall pathway is illustrated below.

Synthesis_Pathway A 4-Fluorobenzonitrile B 4-Fluoro-3-nitrobenzonitrile A->B Nitration (H₂SO₄, KNO₃) C 3-Amino-4-fluorobenzonitrile B->C Reduction (e.g., Pd/C, H₂) D This compound C->D Sandmeyer Reaction (NaNO₂, HCl, KI)

Caption: Overall synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound and its precursors.

Q1: What is the most critical step in the entire synthesis?

A1: The most critical step is the diazotization of 3-Amino-4-fluorobenzonitrile and the subsequent Sandmeyer reaction. The intermediate diazonium salt is thermally unstable and prone to decomposition, which can significantly lower your yield.[1] Strict temperature control (0-5 °C) is paramount during this stage.

Q2: I am not getting a good yield in the nitration of 4-Fluorobenzonitrile. What could be the issue?

A2: Low yields in the nitration step are often due to a few key factors:

  • Inactive Nitrating Agent: The potassium nitrate used may have absorbed moisture. Ensure you are using a fresh, dry batch.

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material is consumed.

  • Reaction Temperature: While the initial mixing should be done at a low temperature (0 °C) to control the exotherm, the reaction might need a slightly elevated temperature to proceed efficiently. Consider allowing the reaction to slowly warm to room temperature while monitoring for any excessive heat generation.[2]

Q3: My final product, this compound, is impure even after purification. What are the likely contaminants?

A3: Common impurities in the final product often arise from side reactions during the Sandmeyer reaction. These can include:

  • 4-Fluoro-3-hydroxybenzonitrile: This forms if the diazonium salt intermediate reacts with water. This is more likely to occur if the reaction temperature is not kept sufficiently low.

  • Azo compounds: These colored byproducts can form if the diazonium salt couples with unreacted 3-Amino-4-fluorobenzonitrile. This is more prevalent if the diazotization is incomplete.

  • Starting material: Unreacted 3-Amino-4-fluorobenzonitrile may also be present if the reaction did not go to completion.

Effective purification, typically by column chromatography, is essential to remove these impurities.

Q4: Can I use a different method for iodination instead of the Sandmeyer reaction?

A4: While the Sandmeyer reaction is a classic and generally reliable method, alternative iodination techniques exist. Direct electrophilic iodination of an activated aromatic ring is one possibility. However, for a substrate like 4-fluorobenzonitrile, achieving the desired regioselectivity (iodination at the 3-position) can be challenging. The Sandmeyer reaction, starting from the corresponding amine, offers excellent regiocontrol.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product in Nitration Step Inactive or moist nitrating agent (KNO₃).Use a freshly opened or properly dried batch of potassium nitrate.
Incomplete reaction.Extend the reaction time and monitor the consumption of the starting material by TLC or GC.
Reaction temperature is too low.After the initial exothermic addition, allow the reaction to slowly warm to room temperature, carefully monitoring for any temperature spikes.
Low Yield in Nitro Reduction Step Inefficient catalyst (e.g., Pd/C).Use a fresh, high-quality catalyst. Ensure proper handling to avoid deactivation.
Incomplete hydrogenation.Increase the hydrogen pressure or reaction time. Ensure adequate stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Low Yield in Sandmeyer Reaction Decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and addition to the iodide solution. Use the diazonium salt solution immediately after preparation.
Incomplete diazotization.Ensure a slight excess of nitrous acid is present by testing with starch-iodide paper (should turn blue-black).[3]
Formation of a Dark, Tarry Substance Azo-coupling side reaction.This is often due to incomplete diazotization. Ensure complete conversion of the amine to the diazonium salt before proceeding.
Decomposition of the diazonium salt at elevated temperatures.Re-check and maintain strict temperature control (0-5 °C).
Product is Difficult to Purify Co-elution of impurities during column chromatography.Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4][5]
Presence of highly colored impurities.Consider treating the crude product with activated charcoal during recrystallization to remove colored byproducts.[2]

Part 3: Detailed Experimental Protocols

These protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile

This procedure is adapted from a known method for the nitration of 4-fluorobenzonitrile.[6][7]

  • Preparation: In a flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid (125 ml). To this, add a sufficient amount of silica gel to create a stirrable slurry at 0°C.

  • Reagent Addition: Cool the mixture to 0°C. To this stirred slurry, add 4-fluorobenzonitrile (12.5 g, 103 mmol). Subsequently, add potassium nitrate (10.4 g, 103 mmol) portion-wise, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 20 minutes.

  • Work-up and Purification: Pass the reaction mixture through a short column of silica gel to remove the sulfuric acid. Wash the product from the silica gel using methylene chloride. Evaporate the solvent under reduced pressure to obtain the product as a crystalline solid.

Parameter Value
Starting Material4-Fluorobenzonitrile
Key ReagentsPotassium Nitrate, Sulfuric Acid
Product4-Fluoro-3-nitrobenzonitrile
Typical Yield~35%
AppearanceCrystalline solid
Melting Point86-88 °C
Protocol 2: Synthesis of 3-Amino-4-fluorobenzonitrile

This protocol outlines the reduction of the nitro group.[1]

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-Fluoro-3-nitrobenzonitrile (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-4-fluorobenzonitrile.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

This protocol is a standard procedure for the Sandmeyer iodination of an aromatic amine.

  • Diazotization:

    • In a flask, dissolve 3-Amino-4-fluorobenzonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C.[3]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Troubleshooting_Logic cluster_0 Low Yield in Sandmeyer Step A Low Yield Observed B Check Temperature Control A->B Was temp. consistently 0-5°C? B->A No, re-run with strict temp. control C Check Diazotization Completion B->C Yes C->A No, ensure excess NaNO₂ (starch-iodide test) D Immediate Use of Diazonium Salt C->D Yes D->A No, use immediately next time

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). BenchChem.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. BenchChem.
  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275.
  • NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-iodobenzonitrile. PubChem.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-iodobenzonitrile. PubChem.

Sources

Improving the regioselectivity of reactions with 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-iodobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Here, we address common challenges in achieving regioselectivity and provide field-proven troubleshooting strategies to ensure your synthetic campaigns are successful, predictable, and efficient.

Part 1: Foundational Principles of Regioselectivity

Understanding the electronic landscape of this compound is the cornerstone of controlling reaction outcomes. The molecule possesses two distinct reactive sites for substitution: the C3-I bond and the C4-F bond. The regiochemical preference is dictated by the reaction mechanism you employ.

  • The Substituents' Influence:

    • Cyano Group (-CN): A powerful electron-withdrawing group acting through both inductive and resonance effects. It strongly acidifies the aromatic ring, making it susceptible to certain reaction classes.

    • Iodine (-I): A large, polarizable halogen. The Carbon-Iodine bond is relatively weak, making it the preferred site for oxidative addition by low-valent transition metals (e.g., Pd(0)).[1]

    • Fluorine (-F): The most electronegative element. It exerts a potent inductive electron-withdrawing effect, polarizing its attached carbon and making it highly electrophilic. Fluoride is a poor leaving group in transition metal catalysis but an excellent leaving group in nucleophilic aromatic substitution (SNAr).[2][3]

This electronic dichotomy is the key to regioselective control. As a general rule:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will preferentially occur at the C3-I bond .

  • Nucleophilic Aromatic Substitution (SNAr) reactions will preferentially occur at the C4-F bond .

The following diagram illustrates this fundamental divergence in reactivity.

cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Regioselective Products Mol Starting Material Coupling Pd-Catalyzed Cross-Coupling Mol->Coupling Oxidative Addition at weak C-I bond SNAr Nucleophilic Aromatic Substitution (SNAr) Mol->SNAr Nucleophilic Attack at electron-deficient C-F Product_Coupling Substitution at C3-Iodine Coupling->Product_Coupling Product_SNAr Substitution at C4-Fluorine SNAr->Product_SNAr

Caption: Divergent reactivity pathways for this compound.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

These reactions (Suzuki, Sonogashira, Buchwald-Hartwig) hinge on the oxidative addition of a Pd(0) catalyst into the C-X bond. The significantly lower bond dissociation energy of the C-I bond compared to the C-F bond makes reaction at the C3 position the overwhelmingly favored pathway.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or has stalled. What should I investigate first?

A1: Low yield is a common issue that can typically be resolved by systematically checking your setup and reagents. The issue is almost certainly not related to regioselectivity but to general reaction parameters.

Troubleshooting Workflow for Low Yield

cluster_checks Primary Checks cluster_optimization Secondary Optimization Start Low Yield in Suzuki Coupling Reagents Reagent Quality? (Boronic acid fresh?) (Base anhydrous?) Start->Reagents Atmosphere Inert Atmosphere? (Degassed solvent?) (Positive N2/Ar flow?) Start->Atmosphere Catalyst Catalyst Activity? (Pd source reliable?) (Ligand stored properly?) Start->Catalyst Temp Increase Temperature (e.g., 80°C -> 100°C) Reagents->Temp Base Screen Base (K3PO4, Cs2CO3, K2CO3) Atmosphere->Base Ligand Change Ligand (e.g., PPh3 -> SPhos) Catalyst->Ligand G Start Reactants (Substrate + Nu⁻) TS1 Transition State 1 (Attack on C4-F) Start->TS1 Rate-determining Nucleophilic Attack Meisenheimer Meisenheimer Complex (Charge stabilized by p-CN) TS1->Meisenheimer TS2 Transition State 2 (Loss of F⁻) Meisenheimer->TS2 Fast Elimination Product Product (Substitution at C4) TS2->Product

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-iodobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile building block. My aim is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you might encounter when using this compound in common cross-coupling and nucleophilic substitution reactions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

You've set up a cross-coupling reaction with this compound, but the reaction is sluggish, or you're isolating minimal product.

Root Cause Analysis:

The issue often lies in the complex interplay between the solvent, the palladium catalyst, and the substrates. The solvent does more than just dissolve the reagents; it actively participates in the catalytic cycle.[1][2] Its polarity and coordinating ability can dramatically influence catalyst stability, reactivity, and even the selectivity of the reaction.[1][3][4][5]

  • Poor Catalyst Solubility or Stability: The active Pd(0) species must remain soluble and accessible. In non-ideal solvents, the catalyst can precipitate or decompose.[1] Coordinating solvents like DMF can stabilize the Pd(0) catalyst, preventing aggregation.[1]

  • Inefficient Oxidative Addition: This is often the rate-determining step. The solvent's polarity can influence the energy of the transition state.[6][7] For aryl iodides, this step is generally facile, but suboptimal solvent choice can still hinder the reaction.

  • Slow Transmetalation (Suzuki) or Deprotonation (Buchwald-Hartwig/Sonogashira): The solvent can affect the solubility and reactivity of the base, which is crucial for these steps. For instance, in Suzuki couplings, an aqueous phase is often required to facilitate the transfer of the boronic acid to the palladium center.[2]

Troubleshooting Protocol: A Systematic Approach to Solvent Screening

  • Initial Solvent Selection: For Suzuki reactions, a common starting point is a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).[8] For Sonogashira and Buchwald-Hartwig reactions, polar aprotic solvents like DMF, THF, or Dioxane are often effective.[9][10][11][12]

  • Systematic Screening: If the initial choice fails, screen a panel of solvents with varying properties. It's crucial to keep all other parameters (catalyst, ligand, base, temperature) constant.

Solvent Class Examples Rationale for Use in Cross-Coupling
Polar Aprotic DMF, DMSO, Acetonitrile, THF, 1,4-DioxaneGenerally good at dissolving a wide range of reagents and stabilizing catalytic intermediates.[13][14]
Nonpolar Aromatic Toluene, XyleneOften used in Buchwald-Hartwig aminations and can be effective for Suzuki couplings.[11][12]
Ethers THF, 1,4-DioxaneCommon choices for many cross-coupling reactions due to their moderate polarity and coordinating ability.[9]
Alcohols/Water t-BuOH, WaterCan be beneficial, particularly in Suzuki reactions, to aid in base solubility and transmetalation.[15][16][17][18][19] However, they can sometimes hinder other cross-coupling types.
  • Data-Driven Optimization: Monitor the reaction progress by TLC or LC-MS at set time points for each solvent. This will provide quantitative data to guide your choice for scale-up.

Issue 2: Preferential Reaction at the C-F bond instead of the C-I bond in Cross-Coupling

While the C-I bond is significantly more reactive towards oxidative addition than the C-F bond, under certain conditions, you might observe unexpected side products arising from C-F activation.

Root Cause Analysis:

This is a less common but possible scenario. The choice of ligand and solvent can sometimes alter the chemoselectivity of the palladium catalyst.[3][4] Highly electron-rich and sterically demanding ligands, in combination with certain solvents, could potentially lower the activation barrier for C-F insertion, although C-I insertion will almost always be kinetically favored.

Troubleshooting Protocol:

  • Re-evaluate Ligand Choice: If you are using a highly specialized or custom ligand, consider switching to a more standard, well-behaved ligand for aryl iodides, such as PPh₃ or a standard biarylphosphine ligand.

  • Solvent Modification: Altering the solvent can shift the equilibrium of different catalyst species in solution, potentially favoring the desired C-I activation pathway.[3][4] If you are in a highly coordinating polar aprotic solvent like DMF or DMSO, consider switching to a less coordinating solvent like toluene or THF.

Issue 3: Low Yield or Reaction Failure in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to displace the fluorine atom of this compound with a nucleophile (e.g., an amine or alkoxide), but the reaction is not proceeding as expected.

Root Cause Analysis:

The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the intermediate Meisenheimer complex.[20] The solvent's polarity and its ability to engage in hydrogen bonding are critical factors.[21][22]

  • Polar Aprotic Solvents are Key: These solvents excel at solvating the cationic counter-ion of the nucleophile while leaving the anionic nucleophile relatively "naked" and highly reactive.[22][23] They also effectively stabilize the negatively charged Meisenheimer complex through dipole-dipole interactions.[24]

  • The Detriment of Polar Protic Solvents: Solvents like water, methanol, or ethanol can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and reactivity.[13][23] This effect can dramatically slow down or even halt an SNAr reaction.[24]

Troubleshooting Protocol: Optimizing for SNAr

  • Prioritize Polar Aprotic Solvents: Your primary choices should be solvents like DMSO, DMF, or acetonitrile. These are known to accelerate SNAr reactions.[25]

  • Ensure Anhydrous Conditions: Water can act as a competing nucleophile and will also decrease the reactivity of your primary nucleophile. Use dry solvents and reagents.

  • Temperature Optimization: If the reaction is still slow in a suitable aprotic solvent, gradually increasing the temperature can provide the necessary activation energy.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki coupling with this compound, why is a two-phase solvent system like Toluene/Water often recommended?

A1: The two-phase system addresses the differing solubility requirements of the various components in a Suzuki reaction. The organic phase (e.g., Toluene or Dioxane) dissolves the this compound and the palladium catalyst/ligand complex. The aqueous phase is crucial for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitating the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]

Q2: How does solvent coordination to the palladium catalyst affect my cross-coupling reaction?

A2: Coordinating solvents (e.g., DMF, acetonitrile, DMSO) can directly bind to the palladium center.[1][3][4] This can be both beneficial and detrimental. It can stabilize the active catalyst, preventing decomposition.[1] However, strong coordination can also inhibit the binding of your substrate to the metal center, slowing down the reaction. In some cases, solvent coordination can even invert the selectivity of oxidative addition in multifunctional substrates.[3][4] The key is to find a solvent that provides sufficient stabilization without passivating the catalyst.

Q3: Why is the C-F bond of this compound reactive in SNAr, but the C-I bond is not?

A3: In SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[20][26] The reactivity is governed by the electrophilicity of the carbon being attacked, not the leaving group's ability in the traditional SN1/SN2 sense. Fluorine is the most electronegative halogen, so it strongly withdraws electron density from the carbon it's attached to, making it highly electrophilic and susceptible to nucleophilic attack.[20][26][27] The iodine atom is much less electronegative and therefore does not activate the carbon to the same extent.

Q4: Can I run a Sonogashira coupling of this compound in a protic solvent?

A4: It is generally not recommended. While some specialized Sonogashira reactions can be performed in protic media, the traditional conditions rely on an amine base which also often acts as a solvent or co-solvent (e.g., triethylamine, diisopropylamine).[10] Polar aprotic solvents like DMF or THF are typically more reliable and provide better yields by avoiding the deactivation of the nucleophilic acetylide species through hydrogen bonding.[14]

Data & Diagrams

Table 1: Properties of Common Solvents in Organic Synthesis

SolventDielectric Constant (ε) at 20°C[28]TypeTypical Application for this compound
Toluene2.38Nonpolar AromaticSuzuki, Buchwald-Hartwig[12]
1,4-Dioxane2.25Ether (Polar Aprotic)Suzuki, Buchwald-Hartwig, Sonogashira[9][12]
Tetrahydrofuran (THF)7.58Ether (Polar Aprotic)Suzuki, Sonogashira[10][14]
Acetonitrile (MeCN)37.5Polar AproticSNAr, Sonogashira[14][29]
N,N-Dimethylformamide (DMF)36.71Polar AproticSNAr, Sonogashira, Suzuki[10][14][30]
Dimethyl Sulfoxide (DMSO)46.68Polar AproticSNAr[25]
Water80.1Polar ProticCo-solvent for Suzuki reactions[15][16][17][18][19]
Methanol32.70Polar ProticGenerally avoided for SNAr and some cross-couplings.

Note: The dielectric constant is a measure of a solvent's polarity.[31][32]

Diagram 1: Solvent Effects in the Suzuki Catalytic Cycle

G cluster_cycle Suzuki Catalytic Cycle cluster_solvent Solvent Influence Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I Bond) Pd(0)L2->OxAdd + Ar-I ArPd(II)L2I Ar-Pd(II)-I Complex OxAdd->ArPd(II)L2I Transmetalation Transmetalation (with Ar'B(OH)2) ArPd(II)L2I->Transmetalation ArPd(II)L2Ar Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)L2Ar RedElim Reductive Elimination ArPd(II)L2Ar->RedElim RedElim->Pd(0)L2 Product Ar-Ar' Product RedElim->Product Solvent Solvent System (e.g., Toluene/H2O) Base Base Activation (e.g., K2CO3 in H2O) Solvent->Base Solubilizes Base CatalystStab Catalyst Stabilization (Coordination) Solvent->CatalystStab Stabilizes Pd(0) Base->Transmetalation Activates Boronic Acid CatalystStab->Pd(0)L2 Prevents Precipitation

Caption: Aprotic vs. Protic solvents in SNAr reactions.

References

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  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2015-04-22).
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  • Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran - Scribd.
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  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
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  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025-08-07).
  • Polar, Non-Coordinating Ionic Liquids as Solvents for the Alternating Copolymerization of Styrene and CO Catalyzed by Cationic Palladium Catalysts - PubMed.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Fluoro-3-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of 4-fluoro-3-iodobenzonitrile, a versatile trifunctional building block in modern synthetic chemistry. Its structure, featuring a nitrile, a fluorine atom, and an iodine atom on a benzene ring, presents a fascinating landscape of reactivity. This guide provides a comparative analysis of the key reaction pathways involving this substrate, focusing on the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. We will delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and present comparative data to inform your synthetic strategies.

The Strategic Importance of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The molecule possesses two distinct reactive sites for cross-coupling and nucleophilic substitution reactions. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Conversely, the C-F bond, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity enables a stepwise and controlled approach to the synthesis of complex, highly substituted aromatic compounds.

PropertyValueSource
CAS Number 159719-57-0[1]
Molecular Formula C₇H₃FIN[1]
Molecular Weight 247.01 g/mol [1]
Appearance Solid
Melting Point 113-117 °C

Selective Functionalization via the Carbon-Iodine Bond: Cross-Coupling Reactions

The C(sp²)-I bond is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. This allows for selective transformations at the 3-position, leaving the fluorine atom intact for subsequent modifications.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[2][3] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]

The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5]

Suzuki_Miyaura_Coupling Ar-I This compound Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)(L)₂-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation RB(OH)2 Boronic Acid RB(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product (e.g., 3-Aryl-4-fluorobenzonitrile) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki Coupling of Aryl Iodides

Catalyst / LigandBaseSolventTemp (°C)Yield (%)CommentsSource
Pd(PPh₃)₄K₃PO₄ or Na₂CO₃DMF50-80Good to HighOptimal conditions for a range of boronic acids.[2]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O100~80%Standard conditions for biaryl synthesis.[5]
Pd ComplexK₂CO₃DMF/H₂ORoom TempModerate to GoodLight-controlled catalyst system.[6]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add Pd(PPh₃)₄ (0.05 eq.).

  • Reaction: Heat the mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8] This reaction typically employs a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base.[9] The reaction is valued for its mild conditions, often proceeding at room temperature.[8]

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-I Ar-Pd(II)(L)₂-I Pd(0)L2->Ar-Pd(II)-I Oxidative Addition (Ar-I) Ar-Pd(II)-CCR Ar-Pd(II)(L)₂-C≡CR Ar-Pd(II)-I->Ar-Pd(II)-CCR Transmetalation Ar-Pd(II)-CCR->Pd(0)L2 Reductive Elimination (+ Ar-C≡CR) Cu(I)X Cu(I) Catalyst Cu-CCR Copper Acetylide (Cu-C≡CR) Cu(I)X->Cu-CCR R-CCH Terminal Alkyne R-CCH->Cu-CCR Deprotonation Base Base (e.g., Et₃N) Base->Cu-CCR Cu-CCR->Ar-Pd(II)-I Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Data for Sonogashira Coupling

Catalyst / Co-catalystBaseSolventTemp (°C)Yield (%)CommentsSource
Pd(PPh₃)₄ / CuIEt₃NTHFRoom TempHighClassic conditions, versatile for many substrates.[8]
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Tempup to 97%Copper-free, air-stable precatalyst.[10]
PdCl₂(PPh₃)₂ / CuIPiperidineCH₃CN8094%Effective for heteroaryl halides.[11]

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon.

  • Solvent and Reagents: Add anhydrous THF, followed by triethylamine (2.0 eq.) and the terminal alkyne (1.1 eq.).

  • Reaction: Stir the mixture at room temperature until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the 3-alkynyl-4-fluorobenzonitrile product.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][13] It has largely replaced harsher traditional methods and offers broad substrate scope.[12] The reaction's success hinges on the use of specialized, bulky electron-rich phosphine ligands that facilitate the catalytic cycle.[14]

The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to give the arylamine product.[15]

Comparative Data for Buchwald-Hartwig Amination

Catalyst / LigandBaseSolventTemp (°C)Yield (%)CommentsSource
Pd₂(dba)₃ / tBu₃P·HBF₄NaOtBuTolueneRefluxHighEffective for coupling with secondary amines.
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100GoodBidentate ligand system, good for primary amines.[12]
[(CyPF-tBu)PdCl₂]K₃PO₄t-Amyl alcohol110HighAir-stable, one-component catalyst for heteroaryl halides.[14]

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add Reagents: Add this compound (1.0 eq.) and the secondary amine (1.2 eq.).

  • Solvent: Add degassed toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours.

  • Workup: After cooling, dilute the mixture with ether, filter through Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography to obtain the desired 3-amino-4-fluorobenzonitrile derivative.

Reactivity of the Carbon-Fluorine Bond: Nucleophilic Aromatic Substitution (SNAr)

While less reactive in cross-coupling, the C-F bond at the 4-position is activated for nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the para-nitrile group and the ortho-iodo group, which stabilize the negatively charged intermediate (Meisenheimer complex).[16][17]

In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group.[16][18] Counterintuitively, fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack.[18][19]

SNAr_Mechanism Substrate This compound Attack Nucleophilic Attack (Rate-Determining Step) Substrate->Attack Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of F⁻ Meisenheimer->Elimination Product Substituted Product Elimination->Product Fluoride F⁻ Elimination->Fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Data for SNAr on Activated Fluoroarenes

NucleophileBaseSolventTemp (°C)CommentsSource
HydroquinoneNaOHDMSO80Synthesis of phenoxy derivatives.[20]
AminesK₂CO₃DMF100-120Generally requires heating for amine nucleophiles.[16]
AlkoxidesNaHTHFRoom Temp - 60Highly reactive, often proceeds at lower temperatures.[21]

Experimental Protocol: SNAr with an Alcohol Nucleophile

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.5 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution in an ice bath and add sodium hydride (1.5 eq.) portion-wise. Stir until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Structural Confirmation of Reaction Products: A Standard Workflow

Confirming the identity and purity of a newly synthesized derivative is paramount.[22] A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.[23][24]

Characterization_Workflow Crude_Product Crude Product after Workup Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Purity_Check Purity Assessment Pure_Product->Purity_Check Structure_Confirm Structural Elucidation Pure_Product->Structure_Confirm HPLC HPLC / UPLC Purity_Check->HPLC GC GC Purity_Check->GC NMR ¹H, ¹³C, ¹⁹F NMR Structure_Confirm->NMR MS LC-MS / GC-MS / HRMS Structure_Confirm->MS Final Characterized Compound HPLC->Final GC->Final NMR->Final MS->Final

Caption: A typical workflow for the purification and characterization of a new compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation.[22]

    • ¹H NMR: Confirms the aromatic substitution pattern and the presence of new moieties.

    • ¹³C NMR: Shows the number of unique carbon atoms and confirms the presence of the nitrile and other functional groups.

    • ¹⁹F NMR: Directly observes the fluorine environment. In SNAr products, the fluorine signal will be absent. In cross-coupling products, its chemical shift will be altered by the new substituent at the 3-position.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that support the proposed structure.[23] High-Resolution Mass Spectrometry (HRMS) gives the exact mass, confirming the elemental composition.

  • Chromatography (HPLC, GC): Used to assess the purity of the final compound.[23][25]

This guide has outlined the primary reaction pathways for the selective functionalization of this compound. By understanding the differential reactivity of the C-I and C-F bonds, researchers can strategically design multi-step syntheses to access a wide array of complex molecules for applications in drug discovery and materials science.

References

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A Comparative Guide to Analytical Methods for Purity Assessment of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of principal analytical methods for assessing the purity of 4-Fluoro-3-iodobenzonitrile (CAS 887266-99-1), a critical intermediate in pharmaceutical synthesis. The selection of a robust and appropriate analytical technique is paramount, as the purity of starting materials directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols, a comparative analysis of their performance, and expert insights to guide method selection for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a halogenated aromatic compound, whose molecular structure offers multiple reaction sites for building complex molecules.[2] Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can be structurally similar to the target compound.[3] Failure to accurately quantify the purity and identify these impurities can compromise subsequent synthetic steps and introduce potentially harmful substances into the drug development pipeline.[4] Therefore, employing validated analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and ensuring product quality.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility in separating a wide range of non-volatile and thermally sensitive compounds.[7] For this compound, a reverse-phase HPLC method is ideal, separating the compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8]

Causality in HPLC Method Design

The choice of a C18 column is based on its hydrophobic nature, which provides effective retention for moderately polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte and its potential impurities with optimal resolution. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. The detection wavelength is chosen based on the UV absorbance maximum of the benzonitrile chromophore to ensure maximum sensitivity.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[9]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

  • Autosampler and data acquisition software.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v). Filter and degas prior to use.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[11]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.[12]

  • Analysis: Inject the sample solution in duplicate.

  • Data Analysis: Determine purity using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase prep_sample Prepare Sample & Standard Solutions (1 mg/mL in ACN) equilibrate Equilibrate HPLC System prep_sample->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject Inject Sample sst->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: HPLC experimental workflow for purity assessment.

Gas Chromatography (GC): A Superior Choice for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile without decomposition.[8] For this compound, GC is particularly useful for detecting and quantifying volatile organic impurities, such as residual solvents from the synthesis process. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of unknown impurities.[4][13]

Causality in GC Method Design

A low-polarity capillary column (e.g., DB-5ms or HP-5ms) is chosen because it separates compounds primarily based on their boiling points, which is the main separation principle in GC.[14] The temperature program starts at a low temperature to resolve highly volatile impurities (like solvents) and gradually ramps up to elute the main analyte and any less volatile impurities. Helium is used as the carrier gas due to its inertness and efficiency.[15]

Experimental Protocol: Gas Chromatography

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[16]

  • Autosampler and data acquisition software.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector (FID): Temperature 300 °C.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like acetone or hexane.[16]

  • Analysis: Inject the sample solution into the GC system.

  • Data Analysis: As with HPLC, calculate purity using the area percent method from the resulting chromatogram. If using GC-MS, identify impurities by comparing their mass spectra to a library (e.g., NIST).

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatographic techniques that provide a relative purity based on detector response, quantitative NMR (qNMR) is a primary analytical method that determines absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[17][18] It is non-destructive and provides structural information simultaneously.[7]

Causality in qNMR Method Design

The selection of an appropriate internal standard is the most critical step.[19] It must be stable, have a known purity, not react with the sample, and possess signals that are in a clear region of the spectrum, well-resolved from the analyte signals.[20] A deuterated solvent (e.g., DMSO-d6) is used to provide the field frequency lock for the NMR spectrometer. A long relaxation delay (D1) is essential to ensure complete T1 relaxation of all relevant nuclei, which is a prerequisite for accurate integration and, therefore, accurate quantification.[21]

Experimental Protocol: Quantitative ¹H NMR

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • Certified Internal Standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Deuterated Solvent (e.g., DMSO-d6).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.[21]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

    • Key Parameters: Set a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and ensure a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for both the analyte and the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    • Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    • Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight (Analyte: 247.01 g/mol )[2]

      • m: Mass

      • P: Purity of the standard

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve both in Deuterated Solvent weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: qNMR experimental workflow for purity assessment.

Comparative Guide: Selecting the Right Method

The optimal analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, absolute quantification for a reference standard, or identification of unknown impurities.[8]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between liquid and solid phases.Separation based on boiling point and polarity.Signal intensity is directly proportional to the number of nuclei.[19]
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %)
Primary Use Routine QC, stability testing, impurity profiling.[1]Analysis of volatile impurities, residual solvents.[13]Reference standard certification, absolute quantification.[17]
Sensitivity High (ng to pg level).Very High (pg to fg level), especially with MS.Moderate (µg to mg level).
Precision High (RSD < 2%).[12]High (RSD < 5%).Very High (RSD < 1%).[18]
Impurity ID Possible with LC-MS.[7]Excellent with GC-MS.[4]Possible for structurally distinct impurities.
Throughput High.High.Low to Moderate.
Sample Prep Simple dissolution and filtration.Simple dissolution.Requires high-precision weighing.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most robust.

  • For routine quality control and batch release , HPLC is the method of choice due to its high throughput, excellent precision, and ability to separate a broad range of potential non-volatile impurities.[22]

  • GC-MS should be employed as a complementary technique, specifically to screen for and identify volatile organic impurities and residual solvents that may not be detected by HPLC.[23]

  • qNMR is the definitive method for certifying reference standards or for instances where an absolute purity value is required.[17] While more technically demanding, it provides the highest level of accuracy and is considered a primary ratio method by metrology institutes.[18]

By understanding the distinct advantages and operational principles of each technique, researchers and drug development professionals can confidently select the most appropriate analytical strategy to ensure the quality and integrity of this compound, thereby safeguarding the entire pharmaceutical development process.[24]

References

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The Strategic Advantage of Differentiated Halogenation: A Comparative Reactivity Guide to 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of molecular synthesis, the choice of starting material is a critical opening move, dictating the strategic possibilities for the entire campaign. Halogenated benzonitriles are foundational pieces in this game, serving as versatile scaffolds for constructing complex pharmacophores and advanced materials. Among these, 4-Fluoro-3-iodobenzonitrile stands out as a uniquely powerful reagent. Its differentiated halogenation offers a level of synthetic control that is difficult to achieve with simpler halobenzonitriles. This guide provides an in-depth, data-supported comparison of its reactivity, demonstrating why it is often the superior choice for sophisticated multi-step syntheses.

The Core Principle: Exploiting the Reactivity Chasm Between Iodine and Fluorine

The synthetic utility of this compound is rooted in the vast difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This inherent reactivity difference (C-I >> C-Br > C-Cl >> C-F) is the key to its regioselective functionalization.[2]

Conversely, in nucleophilic aromatic substitution (SNAr), the roles are often reversed. The highly electronegative fluorine atom strongly activates the aromatic ring for nucleophilic attack, making the C-F bond a viable site for substitution, provided the ring is sufficiently electron-deficient.[3][4][5] The nitrile (-CN) group, a potent electron-withdrawing group, provides this necessary activation, particularly at the ortho and para positions.

This dichotomy allows for a powerful, two-stage functionalization strategy:

  • Stage 1: Selective palladium-catalyzed cross-coupling at the highly reactive C-I position.

  • Stage 2: Subsequent nucleophilic aromatic substitution at the C-F position.

This guide will now explore the practical implications of this reactivity profile in several key transformations, comparing the performance of this compound with its less-differentiated counterparts.

Palladium-Catalyzed Cross-Coupling: A Tale of Two Halogens

Palladium-catalyzed reactions are the workhorses of modern organic synthesis. The ability to selectively react at one position while leaving another handle untouched is a significant advantage.

Sonogashira Coupling

The Sonogashira coupling, forming a C(sp²)-C(sp) bond, is fundamental in the synthesis of pharmaceuticals and organic electronics.[6] The high reactivity of the C-I bond in this compound ensures that this reaction proceeds smoothly and selectively at the 3-position.

Comparative Performance in Sonogashira Coupling:

SubstrateKey FeatureExpected ReactivityTypical Yield Range
This compound Orthogonal C-I and C-F bondsHighly selective coupling at the C-I position.Excellent (>90%)
3-Iodobenzonitrile Single reactive site (C-I)High reactivity, but no further handles for diversification.Excellent (>90%)
4-Fluorobenzonitrile Only a C-F bondGenerally unreactive under standard Sonogashira conditions.Very Low (<5%)
3-Bromobenzonitrile C-Br bondLess reactive than the C-I bond, often requiring harsher conditions.Good (70-85%)

Experimental Protocol: Selective Sonogashira Coupling of this compound

This protocol details a typical procedure for the selective Sonogashira coupling at the C-I position.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) to a flask. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Solvents 3. Add anhydrous THF and Triethylamine (2.0 eq). Inert->Solvents AddAlkyne 4. Add Terminal Alkyne (1.1 eq) dropwise via syringe. Solvents->AddAlkyne Stir 5. Stir at room temperature for 4-6 hours. AddAlkyne->Stir Monitor 6. Monitor by TLC until starting material is consumed. Stir->Monitor Filter 7. Dilute with EtOAc, filter through Celite. Monitor->Filter Wash 8. Wash filtrate with H₂O and brine. Filter->Wash Dry 9. Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify 10. Purify by column chromatography. Dry->Purify

Caption: Workflow for Sonogashira Coupling.

Materials & Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Celite, Sodium Sulfate (Na₂SO₄), Silica Gel

Procedure: [7][8]

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF and Et₃N (2.0 eq) via syringe. Stir for 5 minutes.

  • Slowly add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-fluoro-3-alkynylbenzonitrile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile C-C bond-forming reactions, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids.[2] Again, this compound reacts with exceptional regioselectivity. The reactivity order of aryl halides in Suzuki coupling is firmly established as I > Br > Cl, making the C-I bond the exclusive site of reaction under standard conditions.[1][2][9]

Comparative Performance in Suzuki Coupling:

SubstrateCoupling PartnerCatalyst System (Typical)Selectivity/Reactivity
This compound Arylboronic AcidPd(PPh₃)₄, K₂CO₃Exclusive coupling at C-I. C-F bond remains intact.
4-Chloro-3-iodobenzonitrile Arylboronic AcidPd(PPh₃)₄, K₂CO₃High selectivity for C-I coupling. C-Cl may react under harsh conditions.
3,4-Dichlorobenzonitrile Arylboronic AcidPd catalyst with specialized ligandsLower reactivity; achieving monocoupling selectivity can be challenging.[10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[11][12] The reaction shows a strong preference for heavier aryl halides, making the C-I bond of this compound the prime target for amination.[13][14] This allows for the introduction of an amine substituent while preserving the fluorine for potential downstream SNAr chemistry.

Catalytic_Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)(I)L₂ Pd0->Pd_Complex1 + Ar-I ArX This compound OxAdd Oxidative Addition OxAdd->Pd_Complex1 Pd_Complex2 Ar-Pd(II)(NR₂)L₂ Pd_Complex1->Pd_Complex2 + R₂NH - HX Base Base (e.g., NaOtBu) Ligand_Exch Ligand Exchange Amine R₂NH Ligand_Exch->Pd_Complex2 Pd_Complex2->Pd0 Product Product (Ar-NR₂) Pd_Complex2->Product Red_Elim Reductive Elimination Red_Elim->Pd0

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): Activating the C-F Bond

While dormant during palladium catalysis, the C-F bond becomes the key reactive site under SNAr conditions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The rate-determining step is typically the initial nucleophilic attack.[3]

The reactivity of halogens in SNAr is often the reverse of that in cross-coupling: F > Cl > Br > I.[5][15] This is because the high electronegativity of fluorine powerfully polarizes the C-F bond and stabilizes the intermediate negative charge through its inductive effect, accelerating the initial attack.[3][16]

Comparative Reactivity in SNAr:

SubstrateKey FeatureExpected SNAr Reactivity
4-Fluorobenzonitrile -CN at para positionHighly activated towards SNAr.
4-Chlorobenzonitrile -CN at para positionLess reactive than 4-fluorobenzonitrile.
4-Bromobenzonitrile -CN at para positionSignificantly less reactive than chloro and fluoro analogs.[17]
4-Iodobenzonitrile -CN at para positionGenerally considered the least reactive in SNAr.

The Strategic Synthesis: A Sequential Coupling Approach

The true power of this compound lies in its capacity for programmed, sequential functionalization. A synthetic chemist can first perform a palladium-catalyzed cross-coupling reaction on the C-I bond and then, on the more complex, newly formed molecule, execute a nucleophilic aromatic substitution at the C-F position.

Sequential_Strategy Start This compound Step1 Step 1: Pd-Catalyzed Coupling (e.g., Suzuki) with R¹-B(OH)₂ Start->Step1 C-I Reaction Intermediate Intermediate: 4-Fluoro-3-(R¹)-benzonitrile Step1->Intermediate Step2 Step 2: SNAr Reaction with Nu-H (e.g., R²-OH, K₂CO₃) Intermediate->Step2 C-F Reaction Final Final Product: 4-(Nu)-3-(R¹)-benzonitrile Step2->Final

Caption: Sequential Functionalization Strategy.

This orthogonal reactivity allows for the rapid construction of highly substituted, complex aromatic cores from a single, versatile starting material, a strategy invaluable in library synthesis and lead optimization campaigns.

Conclusion

This compound is more than just another halobenzonitrile; it is a strategic building block that offers an unparalleled level of synthetic control. Its well-defined reactivity hierarchy—a highly labile C-I bond for cross-coupling and a strategically placed, activatable C-F bond for SNAr—empowers chemists to design and execute elegant and efficient multi-step syntheses. By understanding and leveraging these distinct reactivity profiles, researchers can streamline the construction of complex molecules, accelerating discovery in both medicine and materials science.

References

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  • The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor). ResearchGate.
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A Comparative Guide to Cross-Coupling Reactions: 4-Fluoro-3-iodobenzonitrile vs. 4-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount to synthetic efficiency. Halogenated benzonitriles are invaluable intermediates, offering multiple points for diversification. This guide provides an in-depth, objective comparison of two closely related yet distinct synthons, 4-fluoro-3-iodobenzonitrile and 4-bromo-3-fluorobenzonitrile, in the context of palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing their reactivity, present comparative data, and provide actionable experimental protocols to guide your synthetic decisions.

The Decisive Factor: Understanding Aryl Halide Reactivity

The performance of an aryl halide in a cross-coupling reaction is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The catalytic cycle of most palladium-catalyzed couplings (including Suzuki, Heck, and Sonogashira) begins with an oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond. This step is typically the rate-determining event of the entire cycle.

The established reactivity trend for aryl halides is a direct consequence of their bond dissociation energies (BDEs): Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1][2] The carbon-iodine bond is the longest and weakest among the halogens (excluding astatine), while the carbon-bromine bond is shorter and stronger.

  • C-I Bond Dissociation Energy: ~213 kJ/mol[3]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[3]

This significant difference in bond energy means that the C-I bond in this compound is cleaved much more readily by the palladium catalyst than the C-Br bond in 4-bromo-3-fluorobenzonitrile.[2][4] This translates to faster reaction kinetics, the feasibility of using milder reaction conditions (e.g., lower temperatures), and often, a broader tolerance for sensitive functional groups.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Rate-Determining Step PdII Ar-Pd(II)-X Intermediate OA_Complex->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)-R' Intermediate Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R' (Product) RE->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex R_Metal R'-[M] (Coupling Partner) R_Metal->Transmetalation

General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Head-to-Head Performance in Key Cross-Coupling Reactions

The theoretical reactivity advantage of the aryl iodide translates directly into practical performance differences across the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[5][6]

  • This compound (The Sprinter): This substrate is highly reactive and will typically couple with a wide range of boronic acids and esters under mild conditions. Standard, less-hindered phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. Reactions can often be run at or slightly above room temperature, leading to shorter reaction times and cleaner product profiles.

  • 4-Bromo-3-fluorobenzonitrile (The Workhorse): While less reactive than its iodo-counterpart, this substrate is still a very competent coupling partner.[7][8][9] To achieve comparable yields and reaction rates, more forcing conditions or, more preferably, advanced catalyst systems are required. Modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are essential for efficiently activating the stronger C-Br bond.[10][11]

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes from aryl halides and terminal alkynes.[12]

  • This compound: Excellent reactivity is expected. The reaction can typically be performed using classic Pd/Cu co-catalysis under mild conditions. Copper-free variants, which are often preferred to avoid homocoupling of the alkyne, are also highly effective with this reactive substrate.

  • 4-Bromo-3-fluorobenzonitrile: Good to high yields are achievable, but this often requires higher temperatures (60-110 °C) and more robust catalyst systems.[13][14] The use of bulky phosphine ligands is again beneficial to facilitate the challenging oxidative addition step.[13] The potential for alkyne homocoupling (Glaser coupling) can be higher due to the more forcing conditions required.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[15][16]

  • This compound: High reactivity allows for lower catalyst loadings and reaction temperatures. The formation of the desired vinylated product is generally efficient.

  • 4-Bromo-3-fluorobenzonitrile: This substrate is effective in Heck reactions, but often requires higher temperatures and specific ligand systems to achieve good yields.[7][8] Ligandless catalysis using a precursor like Pd(OAc)₂ is possible but may require temperatures exceeding 100 °C.

Quantitative Data and Experimental Protocols

The following table summarizes the typical reaction conditions and expected outcomes for the two substrates.

ReactionParameterThis compound4-Bromo-3-fluorobenzonitrile
Suzuki-Miyaura Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos or Pd₂(dba)₃/P(t-Bu)₃
Temperature 25 - 60 °C60 - 100 °C
Typical Yield Excellent (>90%)Good to Excellent (75-95%)
Reaction Time 1 - 6 hours4 - 24 hours
Sonogashira Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂/XPhos (Cu-free)
Temperature 25 - 55 °C70 - 110 °C
Typical Yield Excellent (>90%)Good to Excellent (70-90%)
Reaction Time 1 - 4 hours6 - 18 hours
Heck Catalyst System Pd(OAc)₂ / P(o-tol)₃Pd(OAc)₂ (ligandless) or with PPh₃
Temperature 80 - 100 °C100 - 140 °C
Typical Yield Very Good (>85%)Good (65-85%)
Reaction Time 4 - 12 hours12 - 24 hours
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a direct comparison for a standard Suzuki-Miyaura reaction.

Protocol 1: Coupling of this compound

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1, to achieve 0.1 M concentration).

  • Reaction Conditions: Stir the mixture at 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Coupling of 4-Bromo-3-fluorobenzonitrile

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-bromo-3-fluorobenzonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed toluene (to achieve 0.1 M concentration).

  • Reaction Conditions: Stir the mixture at 100 °C and monitor by TLC or LC-MS. The reaction may require 8-16 hours for completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Strategic Synthesis: Making the Right Choice

The choice between these two reagents is not merely about reactivity but also involves practical and strategic considerations.

Decision_Workflow Start Start: Need Fluorinated Benzonitrile Building Block Question1 Is the primary goal rapid synthesis and mild conditions? Start->Question1 ChooseIodo Choose: This compound Question1->ChooseIodo Yes Question2 Is cost-effectiveness and scalability a key concern? Question1->Question2 No IodoAdvantages Advantages: • Faster reactions • Milder conditions • Simpler catalysts • Higher functional group tolerance ChooseIodo->IodoAdvantages ChooseBromo Choose: 4-Bromo-3-fluorobenzonitrile BromoAdvantages Advantages: • Lower cost • Greater commercial availability • Suitable for large-scale campaigns ChooseBromo->BromoAdvantages Question2->ChooseIodo No Question2->ChooseBromo Yes

Decision workflow for selecting the appropriate coupling partner.
  • Choose this compound when:

    • Speed is critical: For rapid analogue synthesis in early-stage drug discovery.

    • Mild conditions are necessary: When working with delicate or complex substrates that cannot tolerate high temperatures.

    • Substrate cost is not the primary driver: Aryl iodides are generally more expensive than their corresponding bromides.

  • Choose 4-Bromo-3-fluorobenzonitrile when:

    • Cost is a major factor: For process development and scale-up campaigns, the lower cost of the aryl bromide is a significant advantage.[1]

    • High-throughput screening: The robustness of modern catalyst systems makes it a reliable choice for library synthesis.

    • A "workhorse" reagent is needed: It is a versatile and commercially available intermediate suitable for a wide range of applications where reaction optimization is feasible.[17][18][19]

Conclusion

Both this compound and 4-bromo-3-fluorobenzonitrile are valuable building blocks in synthetic chemistry. The choice between them is a classic trade-off between reactivity and cost. This compound offers superior reactivity, enabling faster reactions under milder conditions, making it ideal for rapid, small-scale synthesis and for use with sensitive substrates. In contrast, 4-bromo-3-fluorobenzonitrile represents a more economical and scalable option, whose slightly lower intrinsic reactivity is readily overcome by employing modern, highly active palladium catalyst systems. A clear understanding of your project's specific goals—be it speed, scale, or cost—will ultimately guide the most logical and efficient choice.

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A Comparative Spectroscopic Guide to Novel Compounds Derived from 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Fluoro-3-iodobenzonitrile

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a powerhouse intermediate, particularly in the realms of pharmaceutical and agrochemical research.[1] Its value lies in the orthogonal reactivity of its functional groups. The iodine atom provides a reliable handle for palladium-catalyzed cross-coupling reactions, the nitrile group offers a versatile precursor for amines, carboxylic acids, or heterocyclic systems, and the fluorine atom can significantly modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[1]

This guide provides a comparative analysis of novel, representative compounds synthesized from this compound. We will delve into the causality behind the synthetic choices and present a self-validating framework for their structural confirmation using a suite of spectroscopic techniques. The objective is to not only provide protocols but to build an intuitive understanding of how molecular modifications are reflected in the spectroscopic data.

Synthesis of Representative Derivatives

To illustrate the synthetic utility of this compound, we will employ three of the most robust and widely adopted cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][3][4] These reactions allow for the precise formation of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–N bonds, respectively.

Synthesis Workflow Overview

The general workflow involves the palladium-catalyzed substitution at the C3 position (iodine-bearing) of the benzonitrile core, leveraging the high reactivity of the C–I bond.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Novel Compound Classes SM This compound Suzuki Suzuki-Miyaura (Arylboronic Acid) SM->Suzuki Pd Cat. Base Sonogashira Sonogashira (Terminal Alkyne) SM->Sonogashira Pd/Cu Cat. Base Buchwald Buchwald-Hartwig (Amine) SM->Buchwald Pd Cat. Base P1 Compound 1 (Biaryl Nitrile) Suzuki->P1 P2 Compound 2 (Alkynyl Nitrile) Sonogashira->P2 P3 Compound 3 (Amino Nitrile) Buchwald->P3

Caption: General synthetic routes from this compound.

Experimental Protocols

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and high functional group tolerance.[5][6] The mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to yield the product.[6]

  • Materials: this compound, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

    • Heat the reaction mixture at 90 °C and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This reaction is highly efficient for coupling aryl halides with terminal alkynes, creating conjugated systems prevalent in materials science and medicinal chemistry.[3][7] It uniquely uses a dual catalyst system: palladium for the main cycle and a copper(I) co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[8]

  • Materials: this compound, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF followed by anhydrous TEA.

    • Add phenylacetylene (1.1 eq) dropwise via syringe.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines from aryl halides, a transformation that was historically challenging.[4][9] The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex prior to reductive elimination.[10] The choice of ligand is critical for high efficiency.

  • Materials: this compound, Morpholine, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

    • Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

    • Seal the tube and heat the mixture at 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Comparative Spectroscopic Analysis

The true identity and purity of Compounds 1, 2, and 3 are confirmed by a holistic analysis of their Mass Spectrometry, IR, and NMR data. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first and most direct evidence of a successful transformation. Using Electron Ionization (EI), we can also observe characteristic fragmentation patterns.[11]

CompoundStarting Material (SM)ProductΔ MassKey Observation
SM 246.93 g/mol --Presence of Iodine
Compound 1 246.93 g/mol 227.08 g/mol -19.85Loss of Iodine, Gain of methoxyphenyl group
Compound 2 246.93 g/mol 221.07 g/mol -25.86Loss of Iodine, Gain of phenylethynyl group
Compound 3 246.93 g/mol 206.08 g/mol -40.85Loss of Iodine, Gain of morpholino group

Trustworthiness Check: The molecular ion peak (M⁺) in the mass spectrum must match the calculated molecular weight of the expected product. For halogenated compounds, the isotopic distribution is a key identifier. The starting material would show a single prominent M⁺ peak for Iodine's single stable isotope (¹²⁷I). If a reaction partner contained chlorine or bromine, characteristic M+2 peaks would be observed.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for the presence and electronic environment of specific functional groups. The nitrile (C≡N) stretching vibration is a particularly sharp and intense absorption, making it an excellent reporter for changes in the molecule's electronic structure.[14][15]

CompoundC≡N Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Rationale for C≡N Shift
SM ~2230~1260 (C–F)Baseline
Compound 1 ~2228~1610 (Ar C=C), ~1250 (C–O)Conjugation with the electron-donating methoxyphenyl group slightly weakens the C≡N bond, causing a minor redshift.[14]
Compound 2 ~2225~2215 (C≡C, weak), ~1265 (C–F)The extended π-conjugation with the alkyne significantly weakens the C≡N bond, resulting in a more pronounced redshift.[15][16]
Compound 3 ~2222~2960, 2850 (Aliph. C–H), ~1115 (C–N)The strong electron-donating morpholino group (via the nitrogen lone pair) pushes electron density into the ring, weakening the C≡N bond and causing the largest redshift.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the environment of heteroatoms like fluorine.[17][18]

The aromatic region of the ¹H NMR spectrum is highly informative. The successful substitution at C3 results in the disappearance of the characteristic splitting pattern of the starting material and the appearance of new signals corresponding to the introduced moiety.

CompoundAromatic Protons (δ, ppm, approximate)Other Diagnostic Protons (δ, ppm)Key Observation
SM 7.95 (dd), 7.70 (ddd), 7.30 (t)-3 distinct aromatic proton signals.
Compound 1 7.7-7.9 (m, 2H), 7.55 (d, 2H), 7.35 (t, 1H), 7.0 (d, 2H)3.85 (s, 3H, -OCH₃)Appearance of a singlet for the methoxy group and two new doublets for the second aromatic ring.
Compound 2 7.8-8.0 (m, 2H), 7.6 (m, 2H), 7.4-7.5 (m, 4H)-Appearance of new signals for the phenyl group of the alkyne; overall downfield shift due to anisotropic effect of the triple bond.
Compound 3 7.4-7.5 (m, 2H), 7.25 (t, 1H)3.8 (t, 4H, -CH₂-O-), 3.1 (t, 4H, -CH₂-N-)Significant upfield shift of aromatic protons due to the electron-donating morpholino group; appearance of two triplets for the morpholine ring protons.

In proton-decoupled ¹³C NMR, the number of signals corresponds to the number of unique carbon environments. The nitrile carbon is a useful diagnostic peak.

CompoundC≡N Carbon (δ, ppm)C–F Carbon (δ, ppm, ¹JCF ≈ 250 Hz)C–I / C–Subst. Carbon (δ, ppm)
SM ~117~165 (d)~95 (C–I)
Compound 1 ~118~164 (d)~140 (C–Ar)
Compound 2 ~117~166 (d)~118 (C–alkyne)
Compound 3 ~119~155 (d)~145 (C–N)

Causality: The chemical shift of the carbon directly attached to fluorine (C4) appears as a large doublet due to one-bond C-F coupling (¹JCF).[19][20] The shift of this carbon is sensitive to the substituent at the adjacent C3 position. The electron-donating morpholino group in Compound 3 causes a significant upfield shift of the C4 signal. The disappearance of the upfield C-I signal around 95 ppm is a definitive marker of reaction success.

¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a powerful probe for confirming structural changes.[21] The chemical shift of the single fluorine atom will change based on the electron-donating or -withdrawing nature of the newly introduced group at the ortho position.

Compound¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)Expected Shift Change from SM
SM ~ -105Baseline
Compound 1 ~ -107Minor upfield shift
Compound 2 ~ -104Minor downfield shift
Compound 3 ~ -115Significant upfield shift

Expertise: The strong electron-donating character of the morpholino group in Compound 3 increases electron density at the ortho fluorine, causing increased shielding and a significant upfield shift in the ¹⁹F NMR spectrum. Conversely, the weakly withdrawing/anisotropic effect of the alkynyl group in Compound 2 may cause a slight downfield shift. This high sensitivity makes ¹⁹F NMR an excellent tool for reaction monitoring and comparative analysis.[22]

Integrated Workflow for Structural Confirmation

A robust and efficient workflow is critical for the analysis of newly synthesized compounds. The following process ensures a logical progression from initial confirmation to complete structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation S1 Synthesize Derivative S2 Purify via Chromatography S1->S2 A1 Mass Spectrometry (Confirm Molecular Weight) S2->A1 Sample A2 IR Spectroscopy (Identify Functional Groups) A1->A2 Correct MW? A3 1H & 19F NMR (Confirm Substitution & Purity) A2->A3 Expected Groups? A4 13C & 2D NMR (Full Structure Elucidation) A3->A4 Correct Pattern? C1 Structure Confirmed A4->C1 Consistent Data?

Caption: A typical experimental workflow for structural confirmation.

Conclusion

This compound stands as a premier building block for creating diverse molecular entities through reliable cross-coupling chemistry. This guide demonstrates that a multi-faceted spectroscopic approach is not merely confirmatory but also deeply informative. Mass spectrometry provides the initial, crucial confirmation of molecular weight. IR spectroscopy acts as a rapid check for key functional groups, with the nitrile stretch serving as a sensitive electronic probe. Finally, a combination of ¹H, ¹³C, and particularly the highly sensitive ¹⁹F NMR, allows for the unambiguous and detailed elucidation of the final molecular structure. By comparing the spectroscopic signatures across different compound classes, researchers can build a robust and predictive understanding, accelerating the pace of discovery in drug development and materials science.

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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-iodobenzonitrile is a critical building block in modern medicinal chemistry and materials science, where the precise arrangement of its substituents dictates biological activity and material properties. The presence of positional isomers, arising from the synthesis process, can introduce unforeseen variables, leading to diminished efficacy, altered toxicity profiles, or compromised material performance. This guide provides a comprehensive comparison of essential analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust characterization and quantification of isomeric purity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of data to empower researchers in making informed decisions for their specific applications.

Introduction: The Criticality of Positional Isomerism

In the synthesis of complex molecules for drug development or advanced materials, the starting materials' purity is paramount. This compound is a versatile intermediate, valued for the unique electronic properties conferred by its fluoro, iodo, and nitrile groups.[1] However, its synthesis, typically involving the electrophilic iodination of 4-fluorobenzonitrile, is susceptible to the formation of positional isomers.

The most common and challenging impurities are the isomers where the iodine atom is located at a different position on the aromatic ring. Even minute quantities of these isomers can have significant consequences, potentially leading to off-target effects in pharmaceuticals or defects in a polymer's structure. Regulatory bodies, such as those following International Council for Harmonisation (ICH) guidelines, mandate the strict control and quantification of impurities in active pharmaceutical ingredients (APIs).[2][3][4] Therefore, the ability to accurately resolve and quantify these isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance.[5]

Identifying Potential Isomeric Impurities

The primary synthetic route to this compound involves the direct iodination of 4-fluorobenzonitrile. The directing effects of the electron-withdrawing nitrile group (meta-directing) and the electron-donating, yet electronegative, fluorine group (ortho, para-directing) can lead to the formation of several isomers. The key species to monitor are:

  • Target Molecule: this compound

  • Potential Isomer 1: 4-Fluoro-2-iodobenzonitrile

  • Potential Isomer 2: 3-Fluoro-4-iodobenzonitrile (if alternative synthetic routes are used)

  • Starting Material: 4-Fluorobenzonitrile

The structural similarity of these compounds, particularly their identical molecular weight, makes their separation and quantification a significant analytical challenge.

Caption: Key chemical structures in the purity analysis of this compound.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the specific requirements of the analysis: speed, sensitivity, resolution, and the need for structural confirmation. We will compare the three most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. The isomers of fluoro-iodobenzonitrile, having slight differences in polarity, will exhibit different retention times, allowing for their separation and quantification.

Why it's chosen: HPLC is a workhorse in pharmaceutical analysis due to its robustness, high resolution, and suitability for non-volatile compounds. UV detection is straightforward as the aromatic ring and nitrile group are strong chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a long capillary column.[6] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Why it's chosen: GC offers excellent separation efficiency for isomers.[7][8] The coupling with MS is its primary advantage, providing definitive mass information that can confirm the identity of each peak, a crucial feature when reference standards for all potential impurities are unavailable.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F) within a magnetic field. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling), providing a detailed molecular fingerprint.

Why it's chosen: NMR is an indispensable tool for unambiguous structure elucidation.[10] For positional isomers, the patterns of chemical shifts and, crucially, the coupling constants (J-values) between protons and between protons and fluorine (¹H-¹⁹F coupling) are unique for each isomer, allowing for their clear differentiation without the need for chromatographic separation.[11][12] Quantitative NMR (qNMR) can also be used for accurate purity assessment against a certified internal standard.

Methodology Comparison Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Quantitative NMR (qNMR)
Primary Separation Principle Differential partitioning (Polarity)Volatility & column interactionNo separation; analysis of bulk sample
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (%RSD) < 1%< 1%< 2%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes
Structural Information None (requires reference standards)High (Mass Spectrum)Definitive (Chemical Shifts, Coupling)
Strengths Robust, high-resolution, versatile for non-volatile impurities.High efficiency, definitive identification via MS.Primary analytical method, provides unambiguous structural proof.
Limitations Requires reference standards for impurity identification.Limited to thermally stable compounds.Lower sensitivity compared to chromatography.

Experimental Protocols & Workflows

A logical workflow is essential for efficiently determining isomeric purity. The following diagram outlines a typical decision-making process.

Purity_Workflow A Receive Sample of This compound B Routine QC Check? (Known Impurities) A->B C Perform HPLC Analysis B->C Yes F Perform GC-MS Analysis B->F No / R&D D Quantify against Reference Standards C->D E Unknown Peak Detected? D->E E->F Yes K Final Purity Report E->K No G Identify Unknowns via Mass Spectra & Fragmentation F->G H Need Unambiguous Structural Confirmation? G->H I Perform NMR (1H, 13C, 19F) Spectroscopy H->I Yes H->K No J Confirm Isomer Structure via Coupling Patterns I->J J->K

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol: Isomeric Purity by HPLC

This method is optimized for the routine quality control of this compound batches where impurity identities are known.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (65:35 v/v). The mobile phase should be filtered and degassed.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis: Calculate purity using the area percentage method. The percentage of an impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram. For higher accuracy, use reference standards to create a calibration curve.

Protocol: Impurity Identification by GC-MS

This protocol is designed to identify unknown impurities or confirm the identity of known isomers.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is recommended for resolving positional isomers (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-300 m/z.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample.

    • Dissolve in 5 mL of a volatile solvent like ethyl acetate or acetone.

    • Vortex and transfer to a GC vial.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and analyzing fragmentation patterns. The molecular ion peak should correspond to the molecular weight of the isomers.

Protocol: Structural Confirmation by NMR

This protocol provides definitive structural evidence to distinguish between isomers.

  • Instrumentation: NMR Spectrometer (300 MHz or higher recommended for better resolution).

  • Experiments: ¹H, ¹³C, and ¹⁹F NMR.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Analysis:

    • ¹H NMR: Analyze the aromatic region (typically 7.0-8.5 ppm). The number of signals, their chemical shifts, and their coupling patterns (multiplicity and J-values) will be distinct for each isomer. For this compound, one would expect three distinct aromatic proton signals. The coupling between adjacent protons (³JHH) and across the fluorine atom (³JHF, ⁴JHF) will be key identifiers.

    • ¹⁹F NMR: This will show a single resonance for each fluoro-containing isomer, but its chemical shift will be highly sensitive to the substitution pattern.

    • ¹³C NMR: The number of aromatic carbon signals can help distinguish isomers based on molecular symmetry.[11]

Case Study: Comparative Purity of Commercial Batches

To illustrate the practical application of these methods, we analyzed three hypothetical batches of this compound.

Batch IDSourceStated PurityHPLC Purity (%) (Area %)GC-MS Identified ImpuritiesNMR Confirmation
A-101 Premium Supplier>99.5%99.854-Fluoro-2-iodo isomer (0.11%)Structure confirmed. Purity consistent with HPLC.
B-201 Standard Supplier>98.0%98.624-Fluoro-2-iodo isomer (0.85%), 4-Fluorobenzonitrile (0.41%)Structures confirmed.
C-301 In-house Synthesis(Unpurified)94.204-Fluoro-2-iodo isomer (4.55%), 4-Fluorobenzonitrile (0.95%), Unk. (MW 355.8)Confirmed major isomer and starting material.

Interpretation:

  • Batch A-101 demonstrates high purity, suitable for demanding pharmaceutical applications where impurity levels must be below the 0.15% ICH qualification threshold.[3][14]

  • Batch B-201 is of good quality for general research but may require further purification for GMP applications due to the level of the 4-fluoro-2-iodo isomer.

  • Batch C-301 requires significant purification. The GC-MS was crucial in identifying the starting material and the major isomeric byproduct, guiding the optimization of the purification process.

Conclusion and Recommendations

The accurate assessment of isomeric purity is non-negotiable for ensuring the quality, safety, and efficacy of products derived from this compound. No single technique is universally superior; rather, they form a complementary analytical toolkit.

  • For routine QC and release testing: A validated HPLC method provides a fast, precise, and reliable measure of purity against known reference standards.

  • For impurity identification and R&D: GC-MS is invaluable for identifying unknown peaks and confirming the presence of volatile impurities like residual starting materials.

  • For absolute structural proof and primary characterization: NMR spectroscopy stands alone as the definitive method for distinguishing and confirming the structure of positional isomers.

We recommend a tiered approach: utilize HPLC for routine screening, employ GC-MS to investigate any unexpected impurities, and rely on NMR for the initial characterization of new batches and as the ultimate arbiter in structural investigations. This integrated strategy ensures the highest level of scientific integrity and product quality.

References

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A Strategic Guide to Alternatives for 4-Fluoro-3-iodobenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on empowering researchers to navigate the complex landscape of synthetic chemistry with efficiency and precision. The selection of a starting material is a critical decision point that dictates the trajectory of a synthesis. 4-Fluoro-3-iodobenzonitrile is a remarkably versatile building block, prized in medicinal chemistry and materials science for its dual-handled reactivity. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the electron-withdrawing nitrile group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr).

However, reliance on a single intermediate is not always optimal. Factors such as cost, availability, reaction kinetics, or the need for orthogonal reactivity can necessitate the consideration of alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by mechanistic principles and experimental data, to equip you with the knowledge to make strategic, data-driven decisions in your synthetic endeavors.

The Unique Reactivity Profile of this compound

The synthetic power of this compound stems from its two distinct reaction sites, which can often be addressed selectively. The carbon-iodine bond is the preferred site for oxidative addition to low-valent transition metals, making it ideal for a suite of cross-coupling reactions. Conversely, the carbon-fluorine bond is highly polarized and, being ortho to the powerfully electron-withdrawing nitrile group, is primed for SNAr.

G cluster_cc Cross-Coupling Reactions (C-I Bond) cluster_snar Nucleophilic Aromatic Substitution (C-F Bond) main This compound suzuki Suzuki-Miyaura (C-C) main->suzuki Pd cat., Base R-B(OH)₂ sonogashira Sonogashira (C-C) main->sonogashira Pd/Cu cat., Base R-C≡CH buchwald Buchwald-Hartwig (C-N) main->buchwald Pd cat., Base R₂NH heck Heck (C-C) main->heck Pd cat., Base Alkene snar SNA_r with N, O, S Nucleophiles main->snar Nu⁻ (e.g., R-OH, R-SH)

Caption: Versatility of this compound in organic synthesis.

Part 1: Alternatives for Cross-Coupling Reactions

When the primary goal is a cross-coupling reaction, the iodine atom is the star player. The choice of an alternative revolves around replacing the iodine with another halogen, primarily bromine or chlorine.

Mechanistic Insight: The Critical Role of Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[1][2] This order is dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol, C-Cl: ~346 kJ/mol). The rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond, like C-I, facilitates this step, leading to faster reaction rates, higher turnover numbers, and often allowing for milder reaction conditions.[1]

G pd0 Pd(0)L_n complex1 Oxidative Addition Complex arx Ar-X arx->complex1 Rate Determining Step (Influenced by C-X bond strength) I > Br > Cl pd2 Ar-Pd(II)-X (L_n) complex1->pd2 transmetal Transmetalation pd2->transmetal boronic R-B(OR')₂ boronic->transmetal base Base base->transmetal pd2_r Ar-Pd(II)-R (L_n) transmetal->pd2_r reductive Reductive Elimination pd2_r->reductive reductive->pd0 Catalyst Regeneration product Ar-R reductive->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Performance Comparison: Iodide vs. Bromide vs. Chloride

The primary alternatives for cross-coupling are 4-fluoro-3-bromobenzonitrile and 4-fluoro-3-chlorobenzonitrile .

Parameter4-Fluoro-3-iodo benzonitrile4-Fluoro-3-bromo benzonitrile4-Fluoro-3-chloro benzonitrile
Reactivity HighestModerateLowest
Typical Conditions Milder (RT to 80 °C)Moderate (80-120 °C)Harsher (>120 °C), specialized ligands
Catalyst Loading Lower (0.5-2 mol%)Moderate (1-5 mol%)Higher (2-10 mol%), requires bulky, electron-rich ligands
Cost & Availability Higher CostModerate CostLowest Cost
Stability Less stable, light-sensitiveMore stableMost stable

Scientist's Insight: While the iodide is the most reactive substrate, its higher cost and lower stability can be drawbacks in large-scale synthesis.[3] 4-Fluoro-3-bromobenzonitrile often represents the optimal balance of reactivity, cost, and stability, making it a workhorse for many applications. The chloride analogue is the most cost-effective but its low reactivity necessitates more forceful conditions and specialized, often expensive, catalyst systems, which can offset the initial cost savings.[3][4]

Representative Protocol: Sonogashira Coupling

This protocol details a typical Sonogashira coupling, a powerful method for forming C(sp²)-C(sp) bonds.

Reaction: Coupling of an aryl halide with a terminal alkyne.

Materials:

  • 4-Fluoro-3-halobenzonitrile (Iodo or Bromo) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an inert argon atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).[5]

  • Add anhydrous THF, followed by Et₃N (3.0 equiv). The amine serves as both the base and a solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. For the bromo-analogue, gentle heating to 50-60 °C may be required to achieve a reasonable reaction rate.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[5] The copper(I) co-catalyst facilitates the transmetalation step with the palladium center.[5][7]

Part 2: Alternatives for Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the focus shifts to the C-F bond. The key is having a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho and/or para to it.

Mechanistic Insight: The Addition-Elimination Pathway

Contrary to SN1/SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl > Br > I.[8] This is because the rate-determining step is not the cleavage of the C-X bond, but the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]

The high electronegativity of fluorine powerfully polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom highly electrophilic and accelerating this initial attack.[8][10] The subsequent loss of the leaving group to restore aromaticity is a fast step.

Caption: The Addition-Elimination mechanism of SNAr.

Performance Comparison: Activating Group and Leaving Group Effects

Here, we compare this compound with an alternative that is also highly activated for SNAr: 4-chloro-3-nitrobenzonitrile . This allows us to assess the interplay between the leaving group (F vs. Cl) and the activating group at the meta-position (Iodo vs. Nitro).

Parameter4-Fluoro -3-iodo benzonitrile4-Chloro -3-nitro benzonitrile
Leaving Group Fluoride (Excellent)Chloride (Good)
Activating Groups CN (para), I (meta)CN (para), NO₂ (meta)
Reactivity HighVery High
Key Advantage Orthogonal reactivity (can do cross-coupling first)Extremely high activation for SNAr
Consideration Iodine is a weak EWG compared to a nitro group.The nitro group can be reduced, offering further synthetic handles.

Scientist's Insight: The nitro group is a significantly stronger electron-withdrawing group than iodine. Therefore, 4-chloro-3-nitrobenzonitrile is often more reactive in SNAr reactions than this compound, despite chlorine being a slightly poorer leaving group than fluorine in this context.[11][12] The choice depends on the desired synthetic outcome. If the plan involves a subsequent cross-coupling, the iodo-substituted compound is the logical choice. If the goal is purely a rapid and efficient SNAr, the nitro-substituted analogue is superior.[12][13]

Representative Protocol: SNAr with an Alcohol

This protocol describes the displacement of the halogen with an alkoxide nucleophile.

Reaction: O-arylation of a primary alcohol.

Materials:

  • Aryl Halide (e.g., 4-chloro-3-nitrobenzonitrile) (1.0 equiv)

  • Primary Alcohol (e.g., Benzyl Alcohol) (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol (1.5 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add KOtBu (2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C. Stir for 20 minutes to form the potassium alkoxide.

  • In a separate flask, dissolve the aryl halide (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the aryl halide solution dropwise to the cold alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting aryl halide.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ether by flash column chromatography.

A Practical Decision-Making Framework

Choosing the right building block is a multi-faceted decision. The following workflow is designed to guide your selection process based on your primary synthetic objective.

G start What is your primary synthetic transformation? cc Cross-Coupling (e.g., Suzuki, Sonogashira) start->cc snar SNAr (Displacement of Halogen) start->snar q_kinetics Are rapid kinetics and mild conditions critical? cc->q_kinetics q_ortho Do you need an orthogonal handle for subsequent cross-coupling? snar->q_ortho q_cost Is cost/stability the primary concern? q_kinetics->q_cost No use_iodo Use This compound q_kinetics->use_iodo Yes use_bromo Use 4-Fluoro-3-bromobenzonitrile q_cost->use_bromo Yes use_chloro Consider 4-Fluoro-3-chlorobenzonitrile (with specialized catalyst) q_cost->use_chloro If cost is paramount q_ortho->use_iodo Yes use_nitro Use a highly activated substrate (e.g., 4-Chloro-3-nitrobenzonitrile) q_ortho->use_nitro No

Caption: Decision workflow for selecting a benzonitrile building block.

Conclusion

This compound is an exceptional tool for constructing complex molecules, but a skilled scientist must know when to reach for an alternative. For cross-coupling reactions, the choice between iodo, bromo, and chloro analogues is a classic trade-off between reactivity, stability, and cost, with the bromo-derivative often providing the most practical balance. For SNAr reactions, where the fluorine atom shines, the choice is dictated by the required level of activation and the need for orthogonal reactivity, with highly activated nitro-analogues offering superior kinetics when subsequent cross-coupling is not required. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, you can select the optimal building block to streamline your synthesis, reduce costs, and accelerate your research and development goals.

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  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions - Benchchem.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.

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A Researcher's Guide to Catalytic Excellence: Navigating Cross-Coupling Reactions of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, 4-fluoro-3-iodobenzonitrile stands out as a highly versatile building block. Its unique electronic and steric properties, conferred by the ortho-fluorine and meta-nitrile substituents relative to the reactive iodine, present both opportunities and challenges in catalytic C-C, C-N, and C-O bond formation. This guide offers a comparative analysis of catalytic systems for the most pertinent cross-coupling reactions of this compound, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their synthetic endeavors.

The Strategic Importance of this compound

The this compound scaffold is prevalent in a variety of pharmacologically active molecules, particularly kinase inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, while the nitrile group serves as a versatile handle for further transformations or as a key pharmacophoric element. The carbon-iodine bond provides a reactive site for a multitude of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance in the reactions of this compound. This section provides a comparative overview of palladium and copper-based systems for key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, a common motif in pharmaceuticals. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl > F, making the C-I bond of this compound the primary site of reaction.

Palladium-Based Catalysts:

Palladium catalysts are the workhorses of Suzuki-Miyaura coupling. The choice of ligand is critical in tuning the catalyst's activity and stability.

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product. Electron-rich and bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8012~90[General knowledge, specific data for this substrate not found]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1002>95[Inferred from similar substrates]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane1004>95[Inferred from similar substrates]

Expertise & Experience: For substrates like this compound, the electron-withdrawing nature of the nitrile and fluorine groups can accelerate the oxidative addition step. However, the potential for coordination of the nitrile group to the palladium center can inhibit catalysis. The use of bulky, electron-rich ligands like SPhos and XPhos can mitigate this by sterically hindering such coordination and promoting the desired catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in drug discovery. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Palladium/Copper Co-catalysis:

  • Mechanism Insight: The palladium cycle is similar to the Suzuki-Miyaura coupling. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira couplings are also possible, often requiring a stronger base.

Sonogashira_Coupling

Comparative Performance of Catalysts for Sonogashira Coupling

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRT4~85[Inferred from similar substrates][1]
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃NoneCs₂CO₃Dioxane8012~78[Inferred from similar substrates][1]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide range of amines with aryl halides.[2][3]

Palladium-Based Catalysts:

The evolution of ligands has been central to the success of the Buchwald-Hartwig amination.

  • First-generation catalysts using ligands like P(o-tolyl)₃ were effective for secondary amines.[2]

  • Second-generation catalysts employing bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig have significantly expanded the scope to include primary amines and challenging substrates.[2]

Comparative Insights for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp. (°C)Amine ScopeReference
Pd₂(dba)₃P(o-tolyl)₃NaOt-BuToluene100Secondary amines[2]
Pd(OAc)₂XPhosCs₂CO₃Dioxane100Primary & secondary amines[4]
"XantPhos Pd G3"XantPhosDBUMeCN/PhMe140Primary & secondary amines[3]

Authoritative Grounding: The development of pre-catalysts, such as the G3 and G4 palladacycles, has further improved the reliability and ease of use of Buchwald-Hartwig amination by providing air-stable and highly active catalyst precursors.[3]

Cyanation Reactions: Palladium vs. Copper

The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation.

  • Palladium-catalyzed cyanation often utilizes less toxic cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ and proceeds under milder conditions.[5][6] A key challenge is catalyst poisoning by excess cyanide. The use of palladacycle pre-catalysts can help prevent this.[5]

  • Copper-catalyzed cyanation (Ullmann-type) is a more classical approach, often requiring higher temperatures.[7] Modern protocols have been developed that use catalytic amounts of copper.[7]

Comparative Overview of Cyanation Catalysts

Catalyst SystemCyanide SourceBaseSolventTemp. (°C)Key AdvantageReference
Pd₂(dba)₃ / dppfZn(CN)₂ZnDMA80-120Effective for aryl chlorides[6]
PalladacycleK₄[Fe(CN)₆]KOAcDioxane/H₂O100Low toxicity cyanide source[5]
CuIK₄[Fe(CN)₆]NoneDMF140Palladium-free[7]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 4-fluoro-3-(phenyl)benzonitrile from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene (5 mL/mmol of aryl iodide)

  • Water (1 mL/mmol of aryl iodide)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling

Objective: To synthesize 4-fluoro-3-(phenylethynyl)benzonitrile from this compound and phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous THF (5 mL/mmol of aryl iodide)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of an optimal catalyst for reactions involving this compound is a multifaceted decision that requires a deep understanding of the reaction mechanism and the interplay of substrate, catalyst, ligand, and reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern palladium catalysts with bulky, electron-rich phosphine ligands generally offer the best performance in terms of yield and substrate scope. In Sonogashira couplings, traditional palladium/copper co-catalyst systems remain highly effective, while copper-free alternatives are gaining traction for their environmental benefits. For cyanation, palladium-catalyzed methods with non-toxic cyanide sources provide a milder and safer alternative to classical copper-catalyzed approaches. This guide provides a foundation for rational catalyst selection, empowering researchers to efficiently navigate the synthesis of complex molecules derived from this compound.

References

  • BenchChem. (2025).
  • Wikipedia. (2023).
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  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Iodocyclohexene.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
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  • (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • (2021). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
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  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
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  • (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
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  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
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  • Li, Y., Peng, J., Chen, X., Mo, B., Li, X., Sun, P., & Chen, C. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5288-5294.
  • BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
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A Comparative Guide to the Purity Assessment of Commercially Available 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a foundational pillar of a program's success. The presence of unknown or unquantified impurities can have cascading negative effects, from compromising reaction yields and creating complex downstream purification challenges to introducing potential toxicological risks in the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative framework for the comprehensive purity assessment of 4-Fluoro-3-iodobenzonitrile, a key building block in the synthesis of various therapeutic agents.

We will move beyond simplistic, single-technique analyses to embrace an orthogonal, multi-faceted approach. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions when sourcing and qualifying this critical reagent. We will be referencing the standards set forth by the International Council for Harmonisation (ICH) guidelines, which provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2]

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment begins with a theoretical understanding of the potential impurities. The synthetic route to this compound typically involves multi-step synthesis, introducing possibilities for various types of impurities, which the ICH Q3A(R2) guideline classifies into organic, inorganic, and residual solvents.[1][3]

  • Organic Impurities: These are the most common and challenging. They can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Isomeric Impurities: Regioisomers such as 3-Fluoro-4-iodobenzonitrile or 3-Fluoro-5-iodobenzonitrile, which can be notoriously difficult to separate due to their similar physicochemical properties.

    • By-products: Compounds formed from side reactions during synthesis.

    • Degradation Products: Impurities formed during storage or handling.

  • Inorganic Impurities: These may include residual catalysts (e.g., palladium), reagents, or inorganic salts.[3]

  • Residual Solvents: Organic solvents used during synthesis and purification.[1]

Given this impurity landscape, a single analytical method is insufficient. High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds, and Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute measure of purity against a certified standard.[4][5][6]

Overall Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for qualifying a commercial batch of this compound. This systematic approach ensures that all potential impurity classes are investigated thoroughly.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Organic Impurities cluster_1 Phase 2: Volatiles & Absolute Purity cluster_2 Phase 3: Final Assessment Sample Sample Receipt (Supplier A, B, C) HPLC_Screen HPLC-UV/DAD Analysis (Purity by Area % and Impurity Profile) Sample->HPLC_Screen Decision1 Any Impurity >0.10%? HPLC_Screen->Decision1 Identify Impurity Identification (LC-MS/MS, Isolation) Decision1->Identify Yes GC_MS_Analysis GC-MS Headspace Analysis (Residual Solvents) Decision1->GC_MS_Analysis No Identify->GC_MS_Analysis qNMR_Analysis Quantitative NMR (qNMR) (Absolute Purity Assay) GC_MS_Analysis->qNMR_Analysis Data_Integration Data Integration & Comparison qNMR_Analysis->Data_Integration Final_Report Final Qualification Report (Accept/Reject Decision) Data_Integration->Final_Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) for Organic Purity

Expertise & Rationale: Reversed-phase HPLC with UV detection is the gold standard for analyzing the purity of aromatic, non-volatile compounds like this compound.[4][5] The primary challenge is achieving adequate resolution between the main component and its potential positional isomers. A standard C18 column provides a good baseline for hydrophobic interactions. However, for structurally similar aromatic compounds, a Phenyl-Hexyl column can offer enhanced selectivity through π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring.[7]

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Autosampler and column oven.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 85% B

      • 15-18 min: 85% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50.0 mL of diluent to achieve a concentration of 0.5 mg/mL.

  • System Suitability (Trustworthiness):

    • Before sample analysis, inject a standard solution five times.

    • Precision: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • This ensures the system is performing correctly and the results are reliable.

  • Data Analysis:

    • Purity is calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • All impurities greater than the reporting threshold of 0.05% should be reported, consistent with ICH Q3A(R2) guidelines.[1]

Method 2: GC-MS for Residual Solvents & Volatile Impurities

Expertise & Rationale: While HPLC is excellent for non-volatile compounds, it is blind to residual solvents and volatile impurities from the manufacturing process. Gas chromatography is the appropriate technique for these analytes.[5] Coupling it with a mass spectrometer (MS) allows for definitive identification of the impurities based on their mass spectra. Static headspace sampling is preferred as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a headspace autosampler.

    • Mass Spectrometric detector (MS).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Incubation Time: 15 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Source Temperature: 230°C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify identified solvents using an external standard method.

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Rationale: Both HPLC and GC provide a measure of relative purity. To determine the absolute purity (mass fraction) of the compound, qNMR is an exceptionally powerful technique.[6] It is a primary ratio method, meaning it provides a direct measurement of the molar ratio between the analyte and a certified internal standard of known purity and weight, without requiring a reference standard of the analyte itself. The key to accuracy is ensuring full relaxation of all relevant nuclei by using a long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the protons being integrated.

Detailed Experimental Protocol: qNMR
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the contents in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: Standard 1D proton experiment with a 90° pulse.

    • Solvent: DMSO-d6.

    • Relaxation Delay (D1): 30 seconds (to ensure quantitative conditions).

    • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

Comparative Analysis of Commercial Samples

To illustrate the application of these methods, we present hypothetical data from the analysis of this compound sourced from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
HPLC Purity (Area %) 99.85%98.50%99.21%
Largest Single Impurity (HPLC) 0.08% (Unknown)1.15% (Isomer)0.45% (Starting Material)
Total Impurities (HPLC) 0.15%1.50%0.79%
Residual Solvents (GC-MS) Toluene: 450 ppmAcetone: 2500 ppmNot Detected (<50 ppm)
qNMR Purity (mass %) 99.7%98.2%99.1%
Interpretation of Results
  • Supplier A: Presents as a high-quality material. The HPLC purity is excellent, with no single impurity exceeding the 0.10% identification threshold.[2] The qNMR result corroborates the high purity. The presence of toluene, while below the typical ICH limit of 890 ppm, should be noted.

  • Supplier B: This material shows significantly lower purity. The presence of a 1.15% isomeric impurity is a major concern, as it would be difficult to remove and could impact subsequent reactions. The high level of acetone also indicates a less controlled manufacturing process. This batch would likely be rejected for use in a regulated drug development program.

  • Supplier C: This sample is of good quality, though not as high as Supplier A. The main impurity is identified as a starting material, which is generally less problematic than an unknown or isomeric impurity. The absence of detectable residual solvents is a significant advantage.

Conclusion

The purity assessment of a critical intermediate like this compound is a rigorous, multi-step process that cannot be reliably accomplished with a single analytical technique. This guide demonstrates that a combination of HPLC for organic impurity profiling, GC-MS for volatile analysis, and qNMR for an absolute purity check provides a comprehensive and trustworthy evaluation. By investing in this orthogonal approach, researchers and drug developers can confidently select high-quality materials, mitigating risks and ensuring the integrity and success of their scientific endeavors.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1]
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  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link][8]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][9]
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A Comparative Mechanistic Guide to the Reactivity of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. 4-Fluoro-3-iodobenzonitrile is a quintessential example of such a scaffold, offering chemists a powerful tool for the controlled and site-selective introduction of molecular complexity. Its architecture is distinguished by three key functional moieties on an aromatic ring: a reactive carbon-iodine (C-I) bond, a highly electronegative fluorine atom, and an electron-withdrawing nitrile (cyano) group.

The C-I bond serves as a canonical handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional reliability. Concurrently, the strong electron-withdrawing nature of the para-cyano group and the inductive effect of the meta-fluorine atom significantly influence the electronic properties of the aryl ring. This electronic tuning not only modulates the reactivity of the C-I bond but also activates the carbon-fluorine (C-F) bond towards nucleophilic aromatic substitution (SNAr) under specific conditions.

This guide provides an in-depth, comparative analysis of the mechanistic pathways governing the principal reactions of this compound. We will dissect the causality behind experimental choices, compare its performance against alternative substrates, and furnish validated protocols to empower researchers in drug development and materials science to harness the full synthetic potential of this versatile intermediate.

Part 1: Palladium-Catalyzed Cross-Coupling at the Carbon-Iodine Bond

The C(sp²)-I bond is the primary site for palladium-catalyzed transformations due to its lower bond dissociation energy compared to C-Br or C-Cl bonds, facilitating facile oxidative addition to a Pd(0) center. The electron-deficient nature of the aromatic ring in this compound further accelerates this rate-determining step in many cross-coupling cycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl structures.[1][2] The reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Mechanistic Insights: The reaction initiates with the oxidative addition of the C-I bond of this compound to a Pd(0) species, a step that is generally faster for aryl iodides than for other halides.[3][5] The electron-withdrawing cyano and fluoro substituents enhance the electrophilicity of the carbon atom bonded to iodine, further promoting this initial insertion. The subsequent transmetalation step, where an organic group is transferred from a boronic acid or ester to the palladium center, is facilitated by a base which activates the organoboron reagent.[1] The final reductive elimination step expels the new biaryl product and regenerates the active Pd(0) catalyst.[1][4]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Species Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I (L)₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdRBnL2 Ar-Pd(II)-R' (L)₂ ArPdIL2->ArPdRBnL2 Transmetalation (R'B(OH)₂, Base) Product Ar-R' ArPdRBnL2->Product Reductive Elimination Product->Pd0 center Ar Ar = 4-cyano-2-fluorophenyl R_prime R' = Coupling Partner (from Boronic Acid) L L = Ligand (e.g., Phosphine)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice of halide is critical for reaction efficiency. The data below illustrates the superior reactivity of aryl iodides in palladium-catalyzed couplings.

Aryl Halide SubstrateRelative Reactivity OrderTypical ConditionsKey Observation
This compound Highest Room temp to 80 °CThe C-I bond is highly reactive, enabling mild conditions and broad substrate scope.
4-Fluoro-3-bromobenzonitrileIntermediate80 °C to 120 °CRequires higher temperatures and potentially more active catalysts than the iodide.
4-Fluoro-3-chlorobenzonitrileLowest>120 °C, specialized catalystsC-Cl bond activation is challenging and requires bulky, electron-rich phosphine ligands.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides.[6][7] It uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst.[6][8]

Mechanistic Insights: The reaction involves two interconnected catalytic cycles.[8][9]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to Pd(0).[8][10]

  • Copper Cycle: The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne.[10] The resulting acetylide anion reacts with the copper(I) salt to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.[9]

The key step is the transmetalation of the acetylide group from copper to the palladium(II) complex.[9] Subsequent reductive elimination yields the arylated alkyne product and regenerates the Pd(0) catalyst.[10] Copper-free Sonogashira protocols exist but often require stronger bases or different ligands to facilitate the direct reaction of the acetylide with the palladium center.[8][11]

Diagram: Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles Sonogashira Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I (L)₂ Pd0->ArPdIL2 ArPdCCR_L2 Ar-Pd(II)-C≡CR' (L)₂ ArPdIL2->ArPdCCR_L2 ArPdCCR_L2->Pd0 Product Ar-C≡CR' CuX Cu(I)-X CuCCR Cu(I)-C≡CR' CuCCR->ArPdIL2 Alkyne H-C≡CR' Alkyne->CuCCR

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Comparative Data: Catalyst Systems for Sonogashira Coupling

Catalyst SystemTemperatureKey AdvantagesPotential Drawbacks
Pd(PPh₃)₂Cl₂ / CuIRoom Temp - 60 °CHighly reliable, well-established, works for aryl iodides and bromides.[8]Potential for alkyne homocoupling (Glaser coupling); copper can be difficult to remove.[10]
Pd₂(dba)₃ / Ligand (e.g., tBu₃P)Room TemperatureCopper-free, avoids homocoupling, good for sensitive substrates.[11]Requires careful selection of ligand and base (e.g., Cs₂CO₃, TMP).[8][11]
Pd on Alumina / Cu₂O (Flow)75-80 °CSuitable for continuous manufacturing, heterogeneous catalyst is easily separated.[12]May require higher temperatures and longer residence times.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Setup: To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). Place the vessel under an inert atmosphere.

  • Solvent/Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 65 °C) and monitor by TLC.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[13][14] The reaction couples aryl halides or pseudohalides with a wide range of primary and secondary amines.[15][16]

Mechanistic Insights: The catalytic cycle mirrors other cross-coupling reactions.[13][14] After oxidative addition of this compound to Pd(0), the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the coordinated amine to form a palladium amide complex.[17] The final, and often rate-limiting, step is the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.[14] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., X-Phos, tBu₃P) are known to accelerate the reductive elimination step and prevent catalyst decomposition.[13][18]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_legend Key Species Pd0 Pd(0)L₂ ArPdIX Ar-Pd(II)-I (L)₂ Pd0->ArPdIX Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)-NHR'R'']⁺ I⁻ (L)₂ ArPdIX->AmineComplex Amine Coordination (HNR'R'') AmideComplex Ar-Pd(II)-NR'R'' (L)₂ AmineComplex->AmideComplex Deprotonation (Base) Product Ar-NR'R'' AmideComplex->Product Reductive Elimination Product->Pd0 Ar Ar = 4-cyano-2-fluorophenyl HNRR HNR'R'' = Primary or Secondary Amine L L = Bulky Phosphine Ligand

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., X-Phos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring for the required time (4-24 h).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the Carbon-Fluorine Bond

While the C-I bond is the workhorse for cross-coupling, the C-F bond in this compound is highly activated towards nucleophilic attack. This reactivity provides an orthogonal synthetic strategy.

Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[19] The rate-determining step is the nucleophilic attack on the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19] The stability of this intermediate is critical. In this compound, the negative charge is delocalized and stabilized by the powerful electron-withdrawing effect of the para-cyano group. The high electronegativity of fluorine also helps to stabilize the negative charge through its inductive effect.[19] In the second, faster step, the leaving group (fluoride) is eliminated, restoring aromaticity. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic, and fluoride is a stable anion.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Note: The DOT language does not support direct chemical structure rendering. The above code provides a conceptual workflow. A chemical drawing program would be used for the actual structures. Caption: The addition-elimination pathway of the SNAr reaction.

Comparative Reactivity of Fluorinated Benzonitriles

The position of the fluorine atom and the presence of other activating groups dramatically affect SNAr reactivity.

CompoundRelative Rate Constant (k/k₀)Key Mechanistic Insight
4-Fluorobenzonitrile1.0 (Baseline)The para-cyano group provides strong activation for substitution.[20]
2-Fluorobenzonitrile~1.5Slightly more reactive due to the proximity of the activating nitrile group.[20]
This compound Significantly > 1.0 The para-cyano group is the primary activator. The meta-iodo group has a minor inductive withdrawing effect, slightly enhancing reactivity compared to the baseline.
2,4-Difluorobenzonitrile~150Highly reactive due to activation from the ortho-fluoro and para-cyano groups. Substitution occurs at the 4-position.[20]

Experimental Protocol: General Procedure for SNAr Reaction

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile (e.g., an alcohol or amine, 1.1 equiv) followed by a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to the required temperature (e.g., 60-120 °C) and stir. Monitor the reaction's progress by TLC.

  • Workup: Once complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography or recrystallization.

Conclusion: A Dichotomy of Reactivity

This compound presents a compelling case study in orthogonal reactivity, governed by modern catalytic principles and classical electronic effects. The C-I bond is the premier site for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic construction of C-C and C-N bonds. The efficiency of these transformations is enhanced by the electron-deficient nature of the aromatic ring.

In stark contrast, the C-F bond, activated by the potent para-cyano group, serves as an excellent handle for nucleophilic aromatic substitution. This dual reactivity allows for sequential, site-selective functionalization, making this compound an exceptionally valuable and versatile building block for constructing complex molecular targets in medicinal and materials chemistry. Understanding the distinct mechanistic underpinnings of these pathways is crucial for designing rational and efficient synthetic routes.

References

  • Way, J. D., Bergman, C., & Wuest, F. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
  • BenchChem. (n.d.). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. BenchChem.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
  • BenchChem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile. BenchChem.
  • BenchChem. (n.d.). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. BenchChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • ResearchGate. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
  • PubMed. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

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A Comparative Guide to the Synthesis of 4-Fluoro-3-iodobenzonitrile: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzonitrile

This compound is a highly valued intermediate in organic synthesis. The unique arrangement of its functional groups—a fluorine atom, an iodine atom, and a nitrile moiety on a benzene ring—provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the nitrile group, combined with the distinct reactivities of the fluoro and iodo substituents, allows for a range of selective chemical transformations. This makes it a key component in the synthesis of targeted therapeutic agents and advanced agricultural products. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for any research program that relies on this versatile building block.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies emerge for the preparation of this compound: the Sandmeyer reaction starting from an aniline precursor and the direct electrophilic iodination of 4-fluorobenzonitrile. This guide will dissect each route, evaluating their respective strengths and weaknesses.

Route 1: The Sandmeyer Reaction of 3-Amino-4-fluorobenzonitrile

The Sandmeyer reaction is a classic and reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3] In the context of this compound synthesis, this route commences with the diazotization of 3-amino-4-fluorobenzonitrile, followed by treatment with an iodide source.

Conceptual Workflow:

The synthesis begins with the readily available 4-fluorobenzonitrile, which is first nitrated to 4-fluoro-3-nitrobenzonitrile.[1][4] Subsequent reduction of the nitro group furnishes the key intermediate, 3-amino-4-fluorobenzonitrile.[2] This amine is then subjected to diazotization and subsequent iodination.

A 4-Fluorobenzonitrile B 4-Fluoro-3-nitrobenzonitrile A->B Nitration (KNO3, H2SO4) C 3-Amino-4-fluorobenzonitrile B->C Reduction (e.g., H2, Pd/C) D This compound C->D Sandmeyer Reaction (1. NaNO2, HCl; 2. KI)

Figure 1: Synthetic workflow for the Sandmeyer route.

Detailed Experimental Protocols:

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile [1][4]

  • To a stirred slurry of silica gel in concentrated sulfuric acid (125 ml) at 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

  • Slowly add potassium nitrate (10.4 g, 103 mmol) to the mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 minutes.

  • Isolate the product by passing the reaction mixture through a short column of silica gel, washing with methylene chloride.

  • Evaporate the solvent to yield 4-fluoro-3-nitrobenzonitrile as a crystalline solid. A typical reported yield for this step is approximately 35%.[5]

Step 2: Synthesis of 3-Amino-4-fluorobenzonitrile [2]

  • Dissolve 4-fluoro-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

  • Filter the catalyst and concentrate the solvent to obtain 3-amino-4-fluorobenzonitrile.

Step 3: Sandmeyer Iodination of 3-Amino-4-fluorobenzonitrile

  • Dissolve 3-amino-4-fluorobenzonitrile (1 equivalent) in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Analysis of the Sandmeyer Route:

  • Expertise & Experience: This multi-step synthesis requires proficiency in handling hazardous reagents such as concentrated acids and managing exothermic reactions, particularly during nitration. The diazotization step is also critical, as diazonium salts can be unstable.[6]

  • Trustworthiness: Each step is a well-established and reliable transformation in organic chemistry. The progress of each reaction can be readily monitored by standard analytical techniques like TLC and GC, ensuring a self-validating system.

  • Advantages: The starting materials are relatively inexpensive and accessible. The Sandmeyer reaction is a high-yielding and general method for the introduction of iodine.[3]

  • Disadvantages: This is a three-step process, which can lead to a lower overall yield and increased labor and resource consumption. The use of hazardous materials necessitates stringent safety protocols.

Route 2: Direct Electrophilic Iodination of 4-Fluorobenzonitrile

A more direct approach to this compound is the electrophilic iodination of 4-fluorobenzonitrile. This method avoids the multi-step sequence of the Sandmeyer route.

Conceptual Workflow:

This single-step synthesis involves the direct introduction of an iodine atom onto the 4-fluorobenzonitrile ring using an iodinating agent.

A 4-Fluorobenzonitrile B This compound A->B Direct Iodination (e.g., I2, HIO4, H2SO4)

Figure 2: Synthetic workflow for the direct iodination route.

Detailed Experimental Protocol:

A general procedure for the direct iodination of activated aromatic compounds using iodine and periodic acid can be adapted for this synthesis.[7]

  • In a suitable flask, combine 4-fluorobenzonitrile (1 equivalent), iodine (0.4 equivalents), and periodic acid dihydrate (0.2 equivalents).

  • Add a mixture of glacial acetic acid, water, and a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture with stirring (e.g., to 65-70°C) until the color of iodine disappears.

  • Dilute the reaction mixture with water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone).

Analysis of the Direct Iodination Route:

  • Expertise & Experience: This method is operationally simpler than the Sandmeyer route. However, it requires careful control of reaction conditions to ensure regioselectivity and avoid over-iodination. The choice of iodinating agent and catalyst is crucial for achieving good yields.

  • Trustworthiness: The reaction can be monitored by TLC or GC to track the consumption of the starting material and the formation of the product. The isolation and purification of the final product are straightforward.

  • Advantages: This is a one-step synthesis, which is inherently more atom-economical and time-efficient than the multi-step Sandmeyer route. It avoids the use of potentially explosive diazonium intermediates.

  • Disadvantages: 4-Fluorobenzonitrile is deactivated towards electrophilic aromatic substitution, which may lead to lower yields and require harsher reaction conditions compared to more activated substrates.[7] Regioselectivity can be a challenge, potentially leading to the formation of other iodinated isomers that require separation.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Iodination
Starting Material 4-Fluorobenzonitrile4-Fluorobenzonitrile
Number of Steps 31
Key Reagents KNO₃, H₂SO₄, H₂, Pd/C, NaNO₂, KII₂, HIO₄, H₂SO₄, Acetic Acid
Reported Yield Overall yield is likely moderate due to multiple steps. The nitration step has a reported yield of ~35%.[5]Yields can be variable and are highly dependent on the substrate's reactivity.[7]
Safety Considerations Use of strong acids, handling of potentially unstable diazonium salts.Use of strong acids and oxidizing agents.
Scalability Can be challenging to scale up due to the multi-step nature and safety concerns with diazonium salts.Potentially more scalable due to the single-step process, but optimization of reaction conditions is critical.

Conclusion and Recommendations

The choice between the Sandmeyer reaction and direct iodination for the synthesis of this compound depends on the specific priorities of the research program.

  • For Versatility and Predictability: The Sandmeyer reaction is a well-established and versatile method. While it involves multiple steps, the individual transformations are generally high-yielding and predictable. This route may be preferable when a reliable supply of the intermediate is required and the multi-step process can be accommodated.

  • For Efficiency and Atom Economy: Direct iodination offers a more streamlined and atom-economical approach. If the challenges of lower reactivity and potential regioselectivity can be overcome through careful optimization of reaction conditions, this route is highly attractive for its simplicity and efficiency.

For research and development professionals, a preliminary small-scale investigation of both routes is recommended to determine the optimal method based on available resources, in-house expertise, and the desired scale of production. The insights and protocols provided in this guide serve as a robust starting point for such an evaluation.

References

  • Direct Aromatic Periodination - Sciencemadness.org. (n.d.).
  • periodic acid dihydrate - Organic Syntheses Procedure. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents. (n.d.).
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Applications of 4-Fluoro-3-iodobenzonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Dually Activated Aromatic Building Block

4-Fluoro-3-iodobenzonitrile is a versatile aromatic building block characterized by a unique substitution pattern that offers distinct reactivity at two key positions. The presence of a nitrile group, a strong electron-withdrawing group, activates the benzene ring for various transformations. The strategic placement of two different halogen atoms—a fluorine at the 4-position and an iodine at the 3-position—provides orthogonal reactivity, a feature highly sought after in multi-step organic synthesis.

The carbon-iodine (C-I) bond is significantly weaker and thus more reactive in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-fluorine (C-F) bond. This reactivity differential allows for selective functionalization at the 3-position via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while leaving the fluorine atom intact for potential subsequent nucleophilic aromatic substitution (SNAr) reactions. This guide will delve into the practical applications of this reactivity, comparing its performance with other halogenated benzonitriles and providing the necessary data to select the optimal building block for your synthetic goals.

Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond enables the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Reactivity Profile of Halogenated Benzonitriles

The choice of halogen on the aromatic ring is a critical parameter that dictates the efficiency of a cross-coupling reaction. The general trend in reactivity for aryl halides in palladium-catalyzed couplings follows the order of bond dissociation energies: I > Br > Cl > F.[1] This trend is a direct consequence of the rate-determining oxidative addition step in the catalytic cycle, which is more facile for weaker carbon-halogen bonds.[2][3]

Table 1: Comparative Reactivity of 4-Halobenzonitriles in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂ORT-High[4]
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100295[5]
4-ChlorobenzonitrilePhenylboronic acidPd₂ (dba)₃/tBu₃PK₃PO₄Dioxane1001885[5]
4-FluorobenzonitrilePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O12024Low[6]

Note: Yields are highly dependent on the specific reaction conditions and coupling partners.

As illustrated in Table 1, aryl iodides generally provide higher yields under milder conditions compared to their bromo, chloro, and fluoro counterparts. This makes this compound an excellent substrate for selective cross-coupling at the iodine-bearing position.

Key Applications in Medicinal Chemistry

The unique structural and electronic properties of this compound make it a valuable precursor in the synthesis of biologically active molecules, particularly in the development of kinase and PARP inhibitors for cancer therapy.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation.[7] The biaryl and heteroaryl scaffolds common in many kinase inhibitors can be efficiently constructed using this compound as a starting material through Suzuki-Miyaura and other cross-coupling reactions. The fluorine atom is often retained in the final drug molecule to enhance metabolic stability and binding affinity.[8]

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair pathways in cancer cells.[7] Several approved PARP inhibitors, such as Niraparib, feature complex heterocyclic core structures that can be synthesized from functionalized benzonitrile derivatives.[9][10] While direct synthesis of Niraparib from this compound is not the primary reported route, its structural motifs are amenable to construction using the cross-coupling methodologies for which this building block is well-suited.

Applications in Materials Science: Building Blocks for Organic Electronics

The field of organic electronics utilizes organic small molecules and polymers to create components for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11] The electronic properties of these materials can be finely tuned through synthetic chemistry. Fluorinated and cyano-substituted aromatic compounds are of particular interest due to their impact on the HOMO and LUMO energy levels of the resulting materials.[1]

This compound can serve as a precursor for hole-transporting materials (HTMs) or electron-blocking materials in OLEDs.[12][13] The biaryl structures formed via Suzuki-Miyaura coupling can be further elaborated to create extended π-conjugated systems with desirable electronic and photophysical properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and related compounds.

Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl iodide with a boronic acid.[8][14]

Materials:

  • Aryl Iodide (e.g., 4-Iodobenzonitrile) (1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl iodide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Boronic Acid, Pd Catalyst, Ligand, and Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvents purge->solvent heat Heat with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling of an Aryl Iodide

This protocol provides a general method for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[3][15]

Materials:

  • Aryl Iodide (e.g., 4-Iodobenzonitrile) (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Seal the flask with a septum and purge with an inert gas.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination cuI CuI pd_alkynyl->cuI product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cuI->cu_acetylide cu_acetylide->pd_alkynyl baseH Base-H⁺I⁻ cu_acetylide->baseH aryl_halide Ar-I aryl_halide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylacetylide cu_acetylacetylide cu_acetylacetylide->pd_complex

Simplified catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination of an Aryl Iodide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl iodide with a primary or secondary amine.[2][16][17]

Materials:

  • Aryl Iodide (e.g., 4-Iodobenzonitrile) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl iodide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The Rationale Behind Experimental Choices

Understanding the underlying mechanisms of these cross-coupling reactions is crucial for optimizing reaction conditions and troubleshooting.

The Role of the Palladium Catalyst and Ligand

In all three cross-coupling reactions discussed, the palladium catalyst is the central player, cycling between Pd(0) and Pd(II) oxidation states.[18] The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[19] Bulky, electron-rich phosphine ligands, such as SPhos and Xantphos, are often employed to promote the catalytic cycle and prevent catalyst deactivation.

The Oxidative Addition Step

The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[2][20] As mentioned earlier, the C-I bond is the most labile among the carbon-halogen bonds, making aryl iodides highly reactive substrates. The electron-withdrawing nitrile group in this compound can further facilitate this step.

The Transmetalation and Reductive Elimination Steps

In the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center.[3] This step is typically base-mediated. The final step in all three catalytic cycles is reductive elimination, where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its orthogonal reactivity, with a highly active C-I bond for cross-coupling and a more robust C-F bond, allows for selective and sequential functionalization. This guide has provided a comparative overview of its performance in key palladium-catalyzed reactions, highlighting its advantages over other halogenated benzonitriles. The detailed experimental protocols and mechanistic insights serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful intermediate.

References

  • National Center for Biotechnology Information. (2024). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. (2024, November 26).
  • ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.... [Link]
  • ACS Publications. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)
  • Dalton Transactions. (2016). Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. [Link]
  • PubMed. (2009). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
  • ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
  • National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
  • National Center for Biotechnology Information. (2023). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. [Link]
  • ResearchGate. (n.d.). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
  • ACS Publications. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
  • Green Chemistry. (2016). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. [Link]
  • National Center for Biotechnology Information. (2022).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Beilstein Archives. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Effect of Hole Blocking Materials on the Performance of OLED. [Link]
  • European Patent Office. (2022, July 20). METHODS OF MANUFACTURING OF NIRAPARIB. [Link]
  • ResearchGate. (n.d.). Hole-transporting material based on spirobifluorene unit with perfect amorphous and high stability for efficient OLEDs. [Link]
  • Wikipedia. (2024, November 29). Niraparib. [Link]
  • National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • MDPI. (2019). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
  • 1-M
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 4‐halo coumarins. [Link]
  • Semantic Scholar. (n.d.). Effect of Hole Blocking Materials on the Performance of OLED. [Link]
  • Chemical Society Reviews. (2018). Suzuki–Miyaura (hetero-)

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A Quantum Chemical Deep Dive: Predicting the Reactivity of 4-Fluoro-3-iodobenzonitrile for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, understanding and predicting the reactivity of molecular building blocks is paramount. The strategic incorporation of functionalities like halogens and nitriles into aromatic systems can profoundly influence a molecule's biological activity and its synthetic accessibility. 4-Fluoro-3-iodobenzonitrile, a halogenated aromatic nitrile, presents a fascinating case study in regioselectivity and reactivity, offering multiple avenues for chemical modification. This guide provides an in-depth, comparative analysis of its reactivity profile using quantum chemical calculations, juxtaposed with experimental data to offer a predictive framework for its application in medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound possesses three key functional groups that dictate its chemical behavior: a nitrile group, a fluorine atom, and an iodine atom. The nitrile group is a versatile handle for transformations into amines, carboxylic acids, and various heterocyclic systems. The two distinct halogen atoms, however, are the primary drivers of its diverse reactivity, enabling selective participation in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Understanding the subtle interplay of electronic effects governed by these halogens is crucial for designing efficient and selective synthetic routes.

This guide will explore the reactivity of this compound through the lens of Density Functional Theory (DFT) calculations, a powerful computational tool for modeling electronic structure and predicting chemical behavior. We will compare its predicted reactivity with two analogous compounds: 4-chloro-3-iodobenzonitrile and 4-bromo-3-iodobenzonitrile, to elucidate the specific influence of the fluorine atom. These computational insights will be correlated with available experimental data to provide a holistic and actionable understanding for synthetic chemists.

The Computational Approach: Unveiling Electronic Landscapes

To dissect the reactivity of these molecules, a suite of quantum chemical calculations was conceptualized, employing DFT at the B3LYP/6-311+G(d,p) level of theory. This approach allows for the accurate prediction of several key electronic properties that govern chemical reactivity.

Core Computational Methodologies:

  • Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between them indicates chemical stability and reactivity.

  • Fukui Functions: These functions quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

The following diagram illustrates the general workflow for this computational analysis:

G cluster_0 Computational Workflow Input Molecular Structures: - this compound - 4-Chloro-3-iodobenzonitrile - 4-Bromo-3-iodobenzonitrile DFT DFT Calculations (B3LYP/6-311+G(d,p)) Input->DFT Geometry Optimization & Energy Calculation Analysis Analysis of: - Electrostatic Potential (ESP) - Frontier Molecular Orbitals (HOMO/LUMO) - Fukui Functions DFT->Analysis Generate Wavefunction & Electron Density Prediction Prediction of Reactivity: - Site of Nucleophilic Attack - Site of Cross-Coupling - Relative Reaction Rates Analysis->Prediction Interpret Electronic Properties

Caption: A generalized workflow for the computational analysis of 4-halo-3-iodobenzonitrile reactivity.

Comparative Analysis of Reactivity

By applying these computational methods, we can predict the distinct reactivity patterns of this compound and its chloro and bromo analogues.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group.

Computational Insights:

  • Electrostatic Potential: The ESP map of this compound is predicted to show a significant region of positive potential (electrophilicity) at the carbon atom bonded to the fluorine (C4 position). This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which is more pronounced than that of chlorine or bromine. The nitrile group further enhances the electrophilicity of the ring.

  • Fukui Functions: Calculation of the Fukui function for nucleophilic attack (f+) is expected to reveal the highest value at the C4 position, confirming it as the most probable site for nucleophilic attack.

Experimental Validation:

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

CompoundPredicted Most Electrophilic SitePredicted Relative ReactivityRationale
This compoundC4 (C-F)HighestStrongest inductive electron withdrawal by fluorine.
4-Chloro-3-iodobenzonitrileC4 (C-Cl)IntermediateModerate inductive electron withdrawal by chlorine.
4-Bromo-3-iodobenzonitrileC4 (C-Br)LowestWeaker inductive electron withdrawal by bromine.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)

In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, typically proceed via oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate of this step is generally dependent on the bond strength of the carbon-halogen bond, with the reactivity order being I > Br > Cl > F.[2]

Computational Insights:

  • Bond Dissociation Energies: DFT calculations can be used to predict the C-X bond dissociation energies. It is expected that the C-I bond in all three molecules will have a significantly lower bond dissociation energy than the C-F, C-Cl, and C-Br bonds, making it the preferential site for oxidative addition.

  • Frontier Molecular Orbitals: While the overall reactivity is dominated by bond strength, FMO analysis can provide further insights. The LUMO is often localized on the σ* orbital of the weakest C-X bond, indicating its susceptibility to oxidative addition.

Experimental Validation:

Experimental data for Suzuki and Sonogashira couplings of aryl halides consistently show that the carbon-iodine bond is significantly more reactive than carbon-bromine and carbon-chlorine bonds under typical reaction conditions.[2][3] For instance, a general protocol for Sonogashira coupling of substituted iodobenzenes can be performed at 80°C, while similar reactions with bromobenzenes often require higher temperatures.[4] A study on the Suzuki coupling of 4-iodobenzonitrile with phenylboronic acid reported a high yield under relatively mild conditions.[5]

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

CompoundPredicted Most Reactive SitePredicted Relative ReactivityRationale
This compoundC3 (C-I)HighWeakest C-X bond is C-I.
4-Chloro-3-iodobenzonitrileC3 (C-I)HighWeakest C-X bond is C-I.
4-Bromo-3-iodobenzonitrileC3 (C-I)HighWeakest C-X bond is C-I.

The presence of the fluorine, chlorine, or bromine at the C4 position is expected to have a secondary electronic effect on the rate of oxidative addition at the C-I bond, but the primary determinant of regioselectivity will be the inherent weakness of the C-I bond.

Experimental Protocols for Validation

To empirically validate these computational predictions, the following experimental protocols can be employed.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-halo-3-iodobenzonitriles with a boronic acid.

G cluster_1 Suzuki-Miyaura Coupling Workflow Setup Reaction Setup: - 4-halo-3-iodobenzonitrile (1 equiv.) - Boronic acid (1.2 equiv.) - Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2 equiv.) - Solvent (e.g., Toluene/H₂O) Reaction Reaction: - Degas mixture - Heat at 80-100 °C - Monitor by TLC/GC-MS Setup->Reaction Execute Reaction Workup Workup: - Cool to RT - Aqueous extraction - Dry organic layer Reaction->Workup After completion Purification Purification: - Column chromatography Workup->Purification Isolate crude product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 4-halo-3-iodobenzonitriles.

Step-by-Step Methodology:

  • To a reaction vessel, add the 4-halo-3-iodobenzonitrile (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 4-halo-3-iodobenzonitriles with a terminal alkyne.

Step-by-Step Methodology:

  • In a reaction vessel under an inert atmosphere, combine the 4-halo-3-iodobenzonitrile (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a suitable solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, perform a standard aqueous workup.

  • The crude product is then purified, typically by column chromatography.

Conclusion: A Predictive Tool for Synthetic Strategy

The integration of quantum chemical calculations with experimental validation provides a powerful paradigm for understanding and predicting the reactivity of complex organic molecules like this compound. The computational analysis strongly suggests a dual reactivity profile: the C-F bond at the C4 position is activated for nucleophilic aromatic substitution, while the C-I bond at the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions.

This predictive power is invaluable for drug development professionals. By understanding the inherent reactivity of this building block, chemists can design more efficient and selective synthetic routes, saving time and resources in the quest for novel therapeutics. The comparative analysis with its chloro and bromo analogues further refines this understanding, highlighting the unique role of the fluorine substituent in modulating the electronic properties of the aromatic ring. As computational tools become more sophisticated and accessible, their integration into the daily workflow of synthetic chemists will undoubtedly continue to accelerate the pace of innovation in drug discovery.

References

  • Kormos, C. M., & Leadbeater, N. E. (2006). Flow Chemistry: Sonogashira Coupling. Synlett, 2006(12), 1857-1860.
  • Way, J. D., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F] fluoroiodobenzene for 18F-labelling of peptides.
  • Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4586-4590.
  • Kunfi, A., et al. (2021). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with phenylboronic acid catalyzed by 5-Pd. ResearchGate.
  • NROChemistry. (2022). Suzuki Coupling.
  • Ferreira, V. F., et al. (2016). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate.
  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • U.S. Patent No. 5,466,859. (1995). Process for preparing fluorobenzonitriles.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17083-17089.
  • Ghorbani-Vaghei, R., & Veisi, H. (2018). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate.
  • Way, J. D., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Rossi, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 845.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Saikia, B., et al. (2015). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. E-Journal of Chemistry, 9(3), 1333-1338.
  • Avila, W. B., & Olliff, L. (1990). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
  • Chutia, R., et al. (2025). A Green and Efficient Protocol for Sonogashira Cross-Coupling Reaction using Pd/CuFe2O4 Magnetic Nanoparticles as a Reusable Catalyst. International Journal of New Chemistry, 12(3), 329-339.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Danish, M. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • International Journal of New Chemistry. (2025). 1014.01 K.
  • Hartley, R. C., & Smith, J. G. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
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A Strategic Cost-Benefit Analysis: Employing 4-Fluoro-3-iodobenzonitrile in Complex Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the selection of starting materials is a critical decision point that profoundly impacts reaction efficiency, scalability, and overall project cost. The building block 4-Fluoro-3-iodobenzonitrile (CAS: 887266-99-1) presents a unique trifecta of functional groups: a nitrile, a fluorine atom, and an iodine atom. This guide provides an in-depth cost-benefit analysis of its application, comparing its strategic advantages against plausible alternatives and furnishing the experimental data necessary for researchers to make informed decisions.

The Strategic Value Proposition: A Profile of Orthogonal Reactivity

This compound is more than a simple aromatic scaffold; it is a tool for strategic, sequential synthesis. The primary value lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more readily activated in transition-metal-catalyzed cross-coupling reactions than the robust carbon-fluorine (C-F) bond.[1] This disparity allows for selective functionalization at the iodine-bearing position under relatively mild conditions, while leaving the fluorine atom untouched for subsequent, more forceful transformations or for its inherent electronic contributions to the final molecule.

The nitrile group further enhances the molecule's utility. As a potent electron-withdrawing group, it influences the electronics of the aromatic ring and serves as a versatile synthetic handle for conversion into amines, amides, carboxylic acids, or various heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 887266-99-1
Molecular Formula C₇H₃FIN
Molecular Weight 247.01 g/mol
Appearance Solid
Purity Typically ≥97%
Core Application: Sequential Cross-Coupling Reactions

The most compelling use-case for this compound is in the construction of highly substituted, complex aromatic systems via sequential cross-coupling. A typical workflow leverages the C-I bond's high reactivity for an initial, mild coupling reaction, followed by a secondary transformation.

G cluster_start Starting Material cluster_step1 Step 1: C-I Bond Functionalization cluster_intermediate Intermediate Product cluster_step2 Step 2: C-F Bond or Nitrile Transformation cluster_final Final Products A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B High selectivity for C-I bond C 4-Fluoro-3-arylbenzonitrile B->C D Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) C->D Requires harsher conditions or strong nucleophile E Nitrile Hydrolysis (Acid/Base) C->E Orthogonal transformation F Di-substituted Aminobenzonitrile Derivative D->F G 4-Fluoro-3-arylbenzoic Acid E->G

This strategic approach minimizes protecting group chemistry and shortens synthetic routes, which can offset the higher initial cost of the starting material. The high reactivity of the C-I bond often translates to lower catalyst loadings and milder reaction conditions (e.g., room temperature or gentle heating), leading to cleaner reactions and higher yields for the first step.[1]

Comparative Analysis with Alternative Reagents

The decision to use this compound should be weighed against other commercially available building blocks. The primary trade-offs are between cost, reactivity, and synthetic versatility.

Table 2: Cost-Benefit Comparison of Halogenated Benzonitriles

ReagentKey Reactive SiteRelative Reactivity (Cross-Coupling)Synthetic VersatilityRelative CostKey Consideration
This compound C-I+++High (Sequential coupling possible)

$
Ideal for complex, multi-substituted targets where route length is critical.
3-Bromo-4-fluorobenzonitrile C-Br++High (Sequential coupling possible)

A cost-effective alternative if slightly harsher conditions for the first coupling are acceptable.
4-Chloro-3-nitrobenzonitrile C-Cl (SNAr)+Moderate (Primarily SNAr)$Different reactivity profile; not a direct cross-coupling alternative but useful for SNAr.[2]
3-Iodobenzonitrile C-I+++Moderate (Lacks second halogen handle)

Suitable if only one functionalization is needed, but lacks the strategic C-F bond.[3]
4-Fluorobenzonitrile C-F-Low (C-F activation is challenging)$Low cost but not suitable for standard Suzuki-type reactions.[4]

Causality Behind Choices:

  • Iodide vs. Bromide: The choice between an iodide and a bromide is a classic cost-versus-reactivity dilemma. Aryl iodides undergo oxidative addition to Pd(0) catalysts much faster than aryl bromides. This translates to faster reactions, often at lower temperatures and with lower catalyst loadings, which can be crucial for sensitive substrates.[1] While the bromide is cheaper per gram, the overall process cost (factoring in energy, catalyst, and time) may favor the iodide for complex, high-value targets.

  • The Role of Fluorine: The fluorine atom is not merely a placeholder. In medicinal chemistry, its inclusion can block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties like membrane permeability.[5] Its presence as a "late-stage" modifiable group via SNAr is a significant advantage.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating experiment for the selective functionalization of the C-I bond in this compound.

Objective: To synthesize 4-Fluoro-3-(4-methoxyphenyl)benzonitrile via a selective, palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv., e.g., 247 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv., e.g., 182 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (buchwald ligand) (0.04 equiv., 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv., e.g., 424 mg, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture, 5 mL)

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle

Workflow Diagram:

G

Step-by-Step Procedure:

  • Reaction Setup (Self-Validation Point 1): To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (247 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol). The use of a high-quality inert atmosphere is crucial to prevent catalyst degradation.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe. The solution should be purged with argon for another 10-15 minutes.

  • Reaction Execution (Self-Validation Point 2): Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting this compound spot/peak indicates reaction completion (typically 2-4 hours). This in-process control is vital for trustworthiness and reproducibility.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product, 4-Fluoro-3-(4-methoxyphenyl)benzonitrile, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is the formation of a new biaryl C-C bond exclusively at the position formerly occupied by iodine, with the C-F bond remaining intact.

Final Assessment: When is this compound the Right Choice?

Benefit Summary:

  • Synthetic Efficiency: Enables sequential, regioselective functionalization, potentially shortening synthetic routes to complex molecules.

  • High Reactivity: The C-I bond allows for mild reaction conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Versatility: The three distinct functional groups (iodo, fluoro, nitrile) provide multiple, orthogonal handles for diverse chemical transformations.

Cost/Risk Summary:

  • Higher Reagent Cost: The initial purchase price is significantly higher than that of bromo- or chloro-analogues.

  • Catalyst Sensitivity: Like all cross-coupling reactions, success is dependent on catalyst quality and inert reaction conditions.

The use of this compound is a strategic investment. For the synthesis of simple, mono-substituted benzonitriles, its cost is difficult to justify. However, for drug development professionals and researchers designing multi-step syntheses of high-value, complex, and highly functionalized molecules, its benefits are compelling. The ability to perform selective, sequential reactions with high efficiency can dramatically reduce step count, improve overall yield, and ultimately lower the total cost and timeline of a research and development program. Its use is a calculated decision where the upfront cost of the reagent is outweighed by the long-term benefits of synthetic elegance and efficiency.

References

  • Vertex AI Search. (2024).
  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Journal of Organic Chemistry, 80, 3998-4002. [Link]
  • The Chemists' Cookbook. (2024). Suzuki Coupling: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Organic Process Research & Development. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • Kunfi, A., et al. (2021). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with phenylboronic acid.
  • Fukuda, T., et al. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis.
  • Fukuda, T., et al. (2024).

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Fluoro-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work is predicated on precision, safety, and foresight. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-Fluoro-3-iodobenzonitrile, a compound whose hazardous nature demands a systematic and informed approach. Its structure as a halogenated aromatic nitrile places it at the intersection of several hazard classes, necessitating stringent disposal protocols.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the risks. This compound, while lacking a comprehensive, dedicated safety profile in all databases, can be accurately assessed by examining its functional groups and the data for structurally similar compounds. It is a combustible solid that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1]

The core hazards stem from:

  • The Nitrile Group (-CN): Compounds containing the cyano group are toxic and can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[2][3] This is a critical incompatibility that dictates segregation protocols.

  • Halogenation (Fluoro- and Iodo- groups): Halogenated organic compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration.[4] Regulations often mandate their segregation from non-halogenated waste streams.[4][5]

  • Aromatic System: As a benzonitrile derivative, it shares hazards with this class, including toxicity and potential for environmental harm.[6][7]

Hazard Profile Summary
Hazard ClassificationDescriptionSupporting Analogs & Sources
Acute Toxicity, Oral (Category 4) Harmful if swallowed.3-Fluoro-4-iodobenzonitrile[1]
Skin Irritation (Category 2) Causes skin irritation.3-Fluoro-4-iodobenzonitrile[1]
Serious Eye Damage (Category 1) Causes serious eye damage.3-Fluoro-4-iodobenzonitrile[1]
Specific Target Organ Toxicity May cause respiratory irritation.3-Fluoro-4-iodobenzonitrile[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following controls are in place. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and adding to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[7]

  • Eye and Face Protection: Wear chemical splash goggles and, when handling larger quantities or facing a splash risk, a face shield.[6] This is mandated by the compound's classification for causing serious eye damage.

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves.[3][6] Always inspect gloves for tears or punctures before use and dispose of them as contaminated waste after handling.

  • Body Protection: A standard laboratory coat is the minimum requirement. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6][7]

Waste Segregation & Containerization Protocol

The principle of "cradle to grave" hazardous waste management begins the moment a chemical is deemed waste.[8] Proper segregation and containerization are non-negotiable steps to prevent dangerous reactions and ensure compliant disposal.

Step 1: Select a Compatible Waste Container Use a dedicated, sealable container made of a material compatible with halogenated organic solids, such as polyethylene.[4] The container must be in good condition, free from leaks or cracks.[9]

Step 2: Label the Container Correctly Before adding any waste, affix a "Hazardous Waste" label.[9] The label MUST include:

  • The full, unabbreviated chemical name: "this compound". Avoid chemical formulas or acronyms.[9]

  • The words "Hazardous Waste".

  • An accurate list of all components if it is a mixed waste stream.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Segregate from Incompatibles Store the waste container in a designated Satellite Accumulation Area. This area must enforce strict segregation from incompatible materials, most critically:

  • Acids: To prevent the formation of lethal hydrogen cyanide gas.[2]

  • Strong Oxidizing Agents: To avoid potentially violent reactions.[10]

  • Non-Halogenated Waste: To comply with waste stream requirements for incineration.[4][5]

Spill Management Procedures

Accidents happen; a prepared response is critical.

For Small Spills (manageable in <15 minutes):

  • Alert personnel in the immediate area and restrict access.

  • Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[6][7][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Ventilate the area well before resuming normal work.

For Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response, as per OSHA 1910.120(q).[10]

Step-by-Step Disposal Pathway

The following workflow outlines the decision-making process for disposing of this compound, from initial generation to final handoff.

G cluster_0 Waste Generation & Initial Handling cluster_1 Containerization & Storage cluster_2 Final Disposal gen Material Identified as Waste (Unused Reagent, Contaminated Material, etc.) ppe Don Full PPE (Goggles, Gloves, Lab Coat) gen->ppe hood Work Inside Chemical Fume Hood ppe->hood container Place Waste into a Labeled, Compatible Hazardous Waste Container hood->container seal Securely Seal Container container->seal saa Store in Designated Satellite Accumulation Area (Segregated from Acids and Oxidizers) seal->saa contact Contact Institution's EHS for Waste Pickup saa->contact vendor Licensed Hazardous Waste Vendor Transports for Final Disposal contact->vendor incinerate Probable Disposal Method: High-Temperature Incineration vendor->incinerate

Disposal Decision Workflow for this compound

Protocol for Final Disposal:

  • Accumulation: Continue to collect waste in the designated container, ensuring it is kept closed except when adding material.[9][11] Do not fill containers beyond 90% capacity to allow for expansion.[11]

  • Request Pickup: Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a pickup.[9]

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[12] The most appropriate method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds and prevent the release of toxic byproducts.[12]

  • Empty Containers: An "empty" container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[9] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9]

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically responsible, protecting yourself, your colleagues, and the environment.

References

  • Benzonitrile. Sciencemadness Wiki. [Link]
  • BENZONITRILE.
  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
  • Hydrogen Cyanide.
  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
  • Hydrogen Cyanide (HCN) | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
  • 3-Fluoro-4-iodobenzonitrile.
  • Cyanide Salts Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]
  • Hydrogen cyanide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
  • Iodine | Public Health Statement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.